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(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol Documentation Hub

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  • Product: (2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol
  • CAS: 1136-52-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol, a key derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol, a key derivative of pyridoxine (Vitamin B6). The core of this synthesis involves the selective protection of the vicinal hydroxyl groups of pyridoxine as an isopropylidene acetal, yielding the target molecule, also known as α4,3-O-Isopropylidene Pyridoxine.[1][2] This guide will delve into the mechanistic rationale behind the synthesis, provide a detailed step-by-step protocol, and discuss the critical parameters for successful execution and characterization of the final product. The information presented herein is intended to equip researchers in medicinal chemistry and drug development with the necessary knowledge to confidently synthesize and utilize this valuable pyridoxine derivative.

Introduction: The Significance of Pyridoxine and its Derivatives

Pyridoxine, a central vitamer of the Vitamin B6 family, is a crucial coenzyme in a myriad of metabolic processes, including amino acid and neurotransmitter synthesis.[2] Its core structure, a substituted pyridine ring, serves as a versatile scaffold for the development of novel therapeutic agents. The chemical manipulation of pyridoxine's functional groups allows for the modulation of its biological activity and the creation of derivatives with unique pharmacological profiles.

(2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol is a protected form of pyridoxine where the phenolic hydroxyl group at the 3-position and the adjacent hydroxymethyl group at the 4-position are masked as a dioxin ring through the formation of an isopropylidene acetal. This strategic protection is a fundamental step in many synthetic routes that require selective modification of the remaining hydroxymethyl group at the 5-position.

Synthetic Strategy: The Isopropylidenation of Pyridoxine

The most direct and efficient method for the synthesis of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol is the acid-catalyzed reaction of pyridoxine with an isopropylidene source.[3] This reaction is a classic example of the formation of a cyclic ketal to protect a 1,3-diol system.

Mechanistic Rationale

The synthesis proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism. The key steps are as follows:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of acetone (or a similar reagent), rendering the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: One of the hydroxyl groups of pyridoxine (likely the more nucleophilic phenolic hydroxyl) attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the newly formed oxonium ion to one of the remaining hydroxyl groups.

  • Intramolecular Cyclization: The second hydroxyl group of the diol attacks the carbocation, forming the five-membered dioxin ring.

  • Deprotonation: The final step involves the deprotonation of the oxonium ion to regenerate the acid catalyst and yield the final product.

The choice of an appropriate acid catalyst is crucial to ensure efficient reaction kinetics without promoting unwanted side reactions.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol.

SynthesisWorkflow Pyridoxine Pyridoxine Hydrochloride Reaction Reaction Mixture (Stirring at RT) Pyridoxine->Reaction Acetone Acetone/2,2-Dimethoxypropane Acetone->Reaction AcidCatalyst Acid Catalyst (e.g., p-TsOH) AcidCatalyst->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol Purification->Product

Sources

Exploratory

Novel synthesis methods for substituted pyridinylmethanol derivatives

An In-depth Technical Guide to Novel Synthesis Methods for Substituted Pyridinylmethanol Derivatives Introduction Substituted pyridinylmethanol derivatives are a cornerstone of modern medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Novel Synthesis Methods for Substituted Pyridinylmethanol Derivatives

Introduction

Substituted pyridinylmethanol derivatives are a cornerstone of modern medicinal chemistry and materials science.[1] Their unique structure, featuring a hydrogen bond-accepting pyridine ring and a versatile carbinol center, allows for a wide range of interactions with biological targets, making them privileged scaffolds in drug discovery.[2][3] These compounds have been successfully incorporated into a multitude of therapeutic agents, demonstrating efficacy in areas such as neuropathic pain and inflammation.[2][4] The precise spatial arrangement of substituents and the stereochemistry of the methanol moiety are often critical for biological activity, demanding synthetic methods that are not only efficient and scalable but also highly selective.

This technical guide offers a comprehensive exploration of key synthetic strategies for accessing these valuable derivatives. Moving beyond simple procedural outlines, this document, intended for researchers and drug development professionals, delves into the mechanistic underpinnings of each method, the rationale for experimental choices, and the practical considerations for achieving high yields and selectivities. We will examine foundational organometallic additions, versatile reductive techniques, and cutting-edge asymmetric and catalytic methodologies that represent the forefront of synthetic innovation in this field.

I. Organometallic Addition to Pyridine Carbonyls: A Direct Approach

The most direct route to pyridinylmethanol derivatives involves the nucleophilic addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl group of a pyridinyl aldehyde or ketone. This classical C-C bond-forming reaction allows for the introduction of a vast array of alkyl, aryl, and vinyl substituents at the carbinol carbon.

Mechanistic Rationale and Experimental Choices

The reaction proceeds via the attack of the nucleophilic carbon of the organometallic reagent on the electrophilic carbonyl carbon. The choice between Grignard and organolithium reagents is a critical decision. Organolithium reagents are generally more reactive, which can be beneficial for hindered ketones but may also lead to undesired side reactions.[5] The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[6] To favor carbonyl addition over ring addition, these reactions are typically conducted at low temperatures (e.g., -78 °C).

Furthermore, 2-pyridyl ketones can chelate the lithium cation, which can sometimes reduce the yield of the desired addition product.[5] In such cases, the addition of lithium bromide (LiBr) can enhance the reaction efficiency by disrupting this chelation.[5] Meticulous control over stoichiometry and the use of anhydrous, inert conditions are paramount to prevent quenching of the organometallic reagent and ensure the success of the reaction.

Experimental Protocol: Synthesis of Phenyl(pyridin-2-yl)methanol via Grignard Reaction

This protocol details the synthesis of a representative secondary alcohol from 2-pyridinecarboxaldehyde and phenylmagnesium bromide.

Materials:

  • Magnesium turnings, activated

  • Bromobenzene, anhydrous

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Pyridinecarboxaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard, flame-dried glassware for reactions under inert atmosphere (e.g., Schlenk line)

Procedure:

  • Grignard Reagent Preparation: In a three-necked flask under an argon atmosphere, magnesium turnings are stirred in anhydrous THF. A solution of bromobenzene in THF is added dropwise. The reaction is typically initiated with a small iodine crystal or gentle heating. After the addition is complete, the mixture is stirred at reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition: The freshly prepared phenylmagnesium bromide solution is cooled to 0 °C. A solution of 2-pyridinecarboxaldehyde in anhydrous THF is then added dropwise, maintaining the temperature below 10 °C. The reaction is allowed to stir at room temperature for 2 hours post-addition.

  • Quenching: The reaction is cooled back to 0 °C and carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This step hydrolyzes the magnesium alkoxide intermediate.

  • Extraction and Purification: The resulting mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Final Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure phenyl(pyridin-2-yl)methanol.

Visualization of Grignard Synthesis Workflow

Caption: Step-wise workflow for the Grignard synthesis of a pyridinylmethanol derivative.

II. Asymmetric Reduction of Prochiral Pyridinyl Ketones

For applications in drug development, accessing single enantiomers of chiral pyridinylmethanols is often essential. The asymmetric reduction of prochiral pyridinyl ketones is a powerful and widely used strategy to achieve this.[7][8] This can be accomplished through various catalytic systems, including transition-metal-catalyzed hydrogenation and organocatalytic methods.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a landmark organocatalytic method that utilizes a chiral oxazaborolidine catalyst to deliver a hydride from a stoichiometric borane source (e.g., BH₃·SMe₂) to a ketone with high enantioselectivity.[9][10]

Mechanistic Insight: The reaction mechanism involves the coordination of the borane to the Lewis basic nitrogen of the CBS catalyst.[10][11] This activates the borane as a hydride donor. The catalyst-borane complex then coordinates to the ketone in a sterically controlled manner, positioning the smaller substituent of the ketone away from the bulky group on the catalyst.[11] The hydride is then transferred through a six-membered, chair-like transition state, ensuring a predictable stereochemical outcome.[10][11] The reaction must be conducted under strictly anhydrous conditions, as water can negatively impact enantiomeric excess.[10]

Asymmetric Transfer Hydrogenation (ATH)

ATH offers a practical alternative to methods requiring pyrophoric borane reagents or high-pressure hydrogen gas.[12] These reactions typically employ a chiral transition metal complex (often based on ruthenium, rhodium, or iridium) and a benign hydrogen donor, such as isopropanol or formic acid.[7][13] The choice of chiral ligand is critical for achieving high enantioselectivity. For instance, Ru(II) complexes with chiral N-toluenesulfonyl-1,2-diphenylethylenediamine (TsDPEN) are highly effective for a broad range of ketones.[14]

Experimental Protocol: Asymmetric CBS Reduction of 2-Acetylpyridine

This protocol describes the synthesis of enantiomerically enriched (S)-1-(pyridin-2-yl)ethanol.

Materials:

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • 2-Acetylpyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Standard, flame-dried glassware for reactions under inert atmosphere

Procedure:

  • Catalyst Activation: In a flame-dried flask under argon, the (S)-CBS catalyst solution (0.1 equivalents) is dissolved in anhydrous THF and cooled to 0 °C.

  • Borane Complexation: BMS (0.6 equivalents) is added dropwise to the catalyst solution. The mixture is stirred for 10 minutes to allow for the formation of the active catalyst-borane complex.

  • Substrate Addition: A solution of 2-acetylpyridine (1.0 equivalent) in anhydrous THF is added dropwise over 1 hour via syringe pump to the catalyst mixture at 0 °C. Maintaining a slow addition rate is crucial for high enantioselectivity.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by TLC until the starting ketone is consumed (typically 1-2 hours).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to decompose any excess borane.

  • Workup and Analysis: The mixture is warmed to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, washed with 1 M HCl and then brine. The organic layer is dried over Na₂SO₄ and concentrated.

  • Purification and Enantiomeric Excess Determination: The crude alcohol is purified by flash chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Visualization of Asymmetric Reduction Strategies

Asymmetric_Reduction cluster_CBS CBS Reduction cluster_ATH Asymmetric Transfer Hydrogenation Ketone Prochiral Pyridinyl Ketone CBS_Catalyst (S)-CBS Catalyst + BH3 Ketone->CBS_Catalyst Face-selective Hydride Transfer ATH_Catalyst [Ru(II)-(R,R)-TsDPEN] + H-donor Ketone->ATH_Catalyst Catalytic H- Transfer S_Alcohol (S)-Pyridinylmethanol CBS_Catalyst->S_Alcohol R_Alcohol (R)-Pyridinylmethanol ATH_Catalyst->R_Alcohol

Sources

Foundational

Spectroscopic Characterization of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol. Designed for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate structural elucidation and characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by authoritative references, ensuring scientific integrity and practical applicability.

Introduction

(2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol, a derivative of pyridoxine (Vitamin B6), represents a class of heterocyclic compounds with significant potential in medicinal chemistry. Its structural complexity, featuring a fused dioxin-pyridine ring system, necessitates a multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques are paramount in this endeavor, each providing a unique piece of the structural puzzle. This guide will systematically dissect the NMR, IR, and MS data, offering not just the spectral assignments but also the underlying rationale for the observed chemical behaviors.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Sample Preparation:

  • Analyte Purity: Ensure the sample of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol is of high purity (>95%) to avoid interference from impurities.[1][2]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common choice for moderately polar organic compounds.[2][3]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[1][3]

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. The solution should be clear and free of particulate matter.[2]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[3][4]

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

Instrumental Parameters (Typical for a 400-600 MHz Spectrometer):

  • ¹H NMR:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR:

    • Number of scans: 1024-4096 (due to the lower natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

dot graph "Experimental_Workflow_NMR" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; fillcolor="#FFFFFF"; "P1" [label="High Purity Sample"]; "P2" [label="Dissolve in\nDeuterated Solvent (CDCl3)"]; "P3" [label="Add Internal\nStandard (TMS)"]; "P4" [label="Transfer to\nNMR Tube"]; "P1" -> "P2" -> "P3" -> "P4"; }

subgraph "cluster_acq" { label="Data Acquisition"; style="filled"; fillcolor="#FFFFFF"; "A1" [label="Place in\nSpectrometer"]; "A2" [label="Lock and Shim"]; "A3" [label="Acquire 1H and 13C Spectra"]; }

subgraph "cluster_proc" { label="Data Processing"; style="filled"; fillcolor="#FFFFFF"; "D1" [label="Fourier Transform"]; "D2" [label="Phase and Baseline\nCorrection"]; "D3" [label="Integration and\nPeak Picking"]; }

"P4" -> "A1" [label="Insert Sample"]; "A1" -> "A2" -> "A3"; "A3" -> "D1" [label="Raw Data (FID)"]; "D1" -> "D2" -> "D3"; "D3" -> "Final_Spectrum" [label="Processed Spectrum"]; "Final_Spectrum" [shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; } caption: "Workflow for NMR sample preparation and data acquisition."

Predicted ¹H NMR Spectrum: Interpretation and Rationale

The predicted ¹H NMR spectrum of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol in CDCl₃ is presented below. The chemical shifts are influenced by the electronic environment of the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Pyridine-H (C6-H)~7.9s1HThe lone proton on the pyridine ring is deshielded by the electronegative nitrogen atom and the aromatic ring current, resulting in a downfield chemical shift.
CH₂-OH~4.8s2HThe methylene protons adjacent to the hydroxyl group are deshielded by the electronegative oxygen atom. The singlet multiplicity suggests no adjacent protons.
O-CH₂-Pyridine~4.9s2HThese methylene protons are part of the dioxino ring and are deshielded by the adjacent oxygen and the pyridine ring.
Pyridine-CH₃~2.4s3HThe methyl group attached to the pyridine ring is slightly deshielded by the aromatic system.
C(CH₃)₂~1.5s6HThe two methyl groups on the dioxino ring are in a similar chemical environment and appear as a single, upfield singlet due to their aliphatic nature.
OHVariablebr s1HThe chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet.
Predicted ¹³C NMR Spectrum: Interpretation and Rationale

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Pyridine C (quaternary)~158The carbon atom attached to the nitrogen in the pyridine ring is significantly deshielded.
Pyridine C (quaternary)~148The other quaternary carbon in the pyridine ring fused to the dioxino ring.
Pyridine CH~120The protonated carbon of the pyridine ring appears in the aromatic region.
Pyridine C (quaternary)~145The quaternary carbon attached to the methyl group.
Pyridine C (quaternary)~125The quaternary carbon attached to the CH₂OH group.
O-C(CH₃)₂-O~100The quaternary carbon of the acetal group in the dioxino ring is deshielded by two oxygen atoms.
CH₂-OH~60The carbon of the hydroxymethyl group is deshielded by the attached oxygen.
O-CH₂-Pyridine~65The methylene carbon in the dioxino ring is deshielded by the adjacent oxygen and the pyridine ring.
Pyridine-CH₃~20The methyl carbon attached to the pyridine ring appears in the typical aliphatic region.
C(CH₃)₂~25The carbons of the gem-dimethyl groups on the dioxino ring are in the aliphatic region.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Experimental Protocol: FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common sampling technique for solid and liquid samples.

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR stage.[5]

  • Sample Application: Place a small amount of the solid (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol onto the ATR crystal.[5]

  • Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Collection: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal after the measurement.

dot graph "Experimental_Workflow_FTIR" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; "Clean_Crystal" [label="Clean ATR Crystal"]; "Background_Scan" [label="Acquire Background Spectrum"]; "Place_Sample" [label="Place Sample on Crystal"]; "Apply_Pressure" [label="Apply Pressure"]; "Sample_Scan" [label="Acquire Sample Spectrum"]; "Process_Data" [label="Process and Analyze Data"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];

"Start" -> "Clean_Crystal"; "Clean_Crystal" -> "Background_Scan"; "Background_Scan" -> "Place_Sample"; "Place_Sample" -> "Apply_Pressure"; "Apply_Pressure" -> "Sample_Scan"; "Sample_Scan" -> "Process_Data"; "Process_Data" -> "End"; } caption: "Workflow for FTIR data acquisition using an ATR accessory."

Predicted IR Spectrum: Interpretation and Rationale

The IR spectrum of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol will exhibit characteristic absorption bands corresponding to its various functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Intensity Rationale
3400-3200O-H stretch (alcohol)Strong, BroadThe broadness is due to intermolecular hydrogen bonding of the hydroxyl group.[6]
3100-3000C-H stretch (aromatic)MediumCharacteristic of C-H bonds on the pyridine ring.
3000-2850C-H stretch (aliphatic)Medium-StrongCorresponds to the stretching vibrations of the methyl and methylene groups.
1600, 1470C=C and C=N stretch (aromatic)MediumTypical for the pyridine ring vibrations.
1250-1000C-O stretch (alcohol and ether)StrongA complex region with contributions from the C-O bond of the alcohol and the C-O-C bonds of the dioxino ring.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that causes significant fragmentation, providing a detailed molecular fingerprint.[7][8]

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Volatilization: The sample is heated under vacuum to produce gaseous molecules.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[9]

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged species.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

dot graph "Logical_Relationship_MS" { rankdir="TB"; node [shape=plaintext, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_ionization" { label="Ionization and Fragmentation"; style="filled"; fillcolor="#FFFFFF"; "M" [label="Molecule (M)"]; "M_plus" [label="Molecular Ion (M+•)"]; "Fragments" [label="Fragment Ions"]; "M" -> "M_plus" [label="+ e- (70 eV)"]; "M_plus" -> "Fragments" [label="Fragmentation"]; }

subgraph "cluster_analysis" { label="Analysis and Detection"; style="filled"; fillcolor="#FFFFFF"; "Mass_Analyzer" [label="Mass Analyzer\n(Separation by m/z)"]; "Detector" [label="Detector"]; "Mass_Spectrum" [label="Mass Spectrum"]; "Mass_Analyzer" -> "Detector" -> "Mass_Spectrum"; }

"Fragments" -> "Mass_Analyzer"; } caption: "Logical flow of electron ionization mass spectrometry."

Predicted Mass Spectrum: Interpretation and Rationale

The mass spectrum of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol (Molecular Weight: 209.24 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

m/z Proposed Fragment Formation Mechanism
209[M]⁺•Molecular ion.
194[M - CH₃]⁺Loss of a methyl radical from the isopropylidene group.
151[M - C₃H₆O]⁺Loss of acetone from the dioxino ring.
136[M - C₃H₆O - CH₃]⁺Subsequent loss of a methyl radical from the m/z 151 fragment.
122[M - C₃H₆O - CH₂OH]⁺Loss of the hydroxymethyl group from the m/z 151 fragment.

The fragmentation of cyclic ethers often involves ring-opening followed by cleavage.[10] The pyridine ring itself is relatively stable, and its fragmentation would require higher energy.

Conclusion

The comprehensive spectroscopic analysis of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol through NMR, IR, and MS provides a robust framework for its structural confirmation. The predicted data, interpreted in the context of established spectroscopic principles, offers a detailed picture of the molecule's connectivity and functional groups. This guide serves as a valuable resource for researchers, enabling confident identification and further investigation of this and related heterocyclic compounds in the pursuit of novel therapeutic agents.

References

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

  • Bruker. (n.d.). FT-IR Spectroscopy. Retrieved from [Link]

  • Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.4: Interpreting IR Spectra. Retrieved from [Link]

  • Dagaut, J., & Ristori, S. (2004). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Journal of the American Society for Mass Spectrometry, 15(8), 1167–1174.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

Sources

Exploratory

Physical and chemical properties of alpha4,3-O-Isopropylidene Pyridoxine

Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical properties of α4,3-O-Isopropylidene Pyridoxine, a key synthetic intermediate derived from Vitami...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of α4,3-O-Isopropylidene Pyridoxine, a key synthetic intermediate derived from Vitamin B6. Designed for researchers, chemists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights into the compound's synthesis, characterization, and reactivity.

Introduction: The Strategic Importance of Protecting Group Chemistry in Vitamin B6 Modification

Pyridoxine (Vitamin B6) is a vital nutrient characterized by a pyridine core with multiple reactive hydroxyl groups.[1] To achieve regioselective modification of pyridoxine, particularly at the 5-position hydroxymethyl group, it is essential to temporarily mask the more reactive phenolic hydroxyl group at position 3 and the adjacent hydroxymethyl group at position 4.

This is accomplished through the application of protecting group chemistry.[2] α4,3-O-Isopropylidene Pyridoxine (also known as (2,2,8-Trimethyl-4H-[3][4]dioxino[4,5-c]pyridin-5-yl)methanol) is the product of such a strategy.[5] By reacting pyridoxine with acetone, a stable cyclic acetal (an isopropylidene ketal) is formed across the 3-hydroxy and 4-hydroxymethyl groups.[3] This protection scheme effectively isolates the 5-hydroxymethyl group, rendering it the primary site for subsequent chemical transformations. The isopropylidene group can be readily removed under mild acidic conditions, restoring the original diol structure post-synthesis.[3]

This intermediate is therefore not just a derivative, but a cornerstone in the synthesis of more complex Vitamin B6 analogues, such as the nootropic agent Pirisudanol.[3]

Caption: General workflow illustrating the role of α4,3-O-Isopropylidene Pyridoxine.

Synthesis and Purification

The synthesis of α4,3-O-Isopropylidene Pyridoxine is a classic example of acid-catalyzed acetal formation, a robust and high-yielding reaction.

Underlying Chemistry: The Acetal Formation Mechanism

The reaction proceeds by the protonation of the acetone carbonyl group by an acid catalyst, making it a potent electrophile. The nucleophilic hydroxyl groups of pyridoxine (specifically, the 1,3-diol system at positions 3 and 4) attack the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule results in the formation of a stable six-membered dioxinone ring fused to the pyridine core. The use of a dehydrating agent or azeotropic removal of water drives the equilibrium towards the product.

G start Pyridoxine HCl + Acetone step1 Suspend in Acetone (Solvent & Reagent) start->step1 step2 Add Acid Catalyst (e.g., p-TsOH or HCl) step1->step2 step3 Heat to Reflux (To overcome activation energy) step2->step3 step4 Monitor Reaction (e.g., by TLC) step3->step4 step5 Neutralize Catalyst (e.g., with NaHCO3) step4->step5 step6 Filter & Concentrate (Remove solids & excess solvent) step5->step6 step7 Purify Product (Recrystallization or Chromatography) step6->step7 end Pure α4,3-O-Isopropylidene Pyridoxine step7->end

Caption: Workflow for the synthesis and purification of α4,3-O-Isopropylidene Pyridoxine.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of α4,3-O-Isopropylidene Pyridoxine.

Materials:

  • Pyridoxine Hydrochloride

  • Acetone (anhydrous)

  • p-Toluenesulfonic acid (p-TsOH) or concentrated HCl (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend Pyridoxine Hydrochloride in a large excess of anhydrous acetone. Acetone serves as both the reactant and the solvent.

  • Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid. The acid is crucial for protonating the acetone, initiating the reaction.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the polar pyridoxine spot and the appearance of a less polar product spot.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase in vacuo. The resulting crude product, a white to off-white solid, can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure α4,3-O-Isopropylidene Pyridoxine.

Physicochemical Properties

A summary of the key physical and chemical properties of the compound is provided below.

PropertyValueSource(s)
CAS Number 1136-52-3[4][6]
Molecular Formula C₁₁H₁₅NO₃[4]
Molecular Weight 209.24 g/mol [4]
Appearance White to yellow crystalline powder
IUPAC Name (2,2,8-trimethyl-4H-[3][4]dioxino[4,5-c]pyridin-5-yl)methanol
Solubility Expected to be soluble in organic solvents like acetone, ethyl acetate, chloroform, and moderately soluble in alcohols. Poorly soluble in water.
Melting Point Not consistently reported in public literature; requires experimental determination.

Spectroscopic and Structural Characterization

The structural identity of α4,3-O-Isopropylidene Pyridoxine is confirmed through various spectroscopic techniques. The following data is predicted based on the known structure and standard chemical shift values.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

The ¹H NMR spectrum is the most definitive method for confirming the formation of the isopropylidene group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.9s1HH-6 (Aromatic)Aromatic proton on the pyridine ring.
~4.9s2H-CH₂- (at C4)Methylene protons of the dioxinone ring.
~4.7s2H-CH₂OH (at C5)Methylene protons of the free hydroxymethyl group.
~2.4s3H-CH₃ (at C2)Methyl group on the pyridine ring.
~1.5s6H-C(CH₃)₂Two magnetically equivalent methyl groups of the isopropylidene protector, appearing as a sharp singlet. This is a key diagnostic peak.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale
~160-140Aromatic CarbonsCarbons of the pyridine ring.
~100-O-C(CH₃)₂-O-Quaternary carbon of the isopropylidene group.
~65-55-CH₂- CarbonsMethylene carbons at positions 4 and 5.
~25-C(CH₃)₂Methyl carbons of the isopropylidene group.
~20-CH₃ (at C2)Methyl carbon on the pyridine ring.
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)AssignmentRationale
3400-3200 (broad)O-H stretchStretching of the remaining primary alcohol at the 5-position.
2990-2950C-H stretch (sp³)Aliphatic C-H bonds of the methyl and methylene groups.
~1600, ~1470C=C, C=N stretchAromatic ring stretching of the pyridine core.
~1200, ~1050C-O stretchStrong bands corresponding to the C-O bonds of the acetal and the primary alcohol.

Chemical Properties and Reactivity

The chemical utility of α4,3-O-Isopropylidene Pyridoxine is defined by the stability of the acetal and its selective removal.

Stability

The isopropylidene group is stable under neutral and basic conditions, as well as to many oxidizing and reducing agents. This stability is crucial, as it allows for a wide range of chemical modifications to be performed on the unprotected part of the molecule without affecting the protected diol.

Reactivity: The Deprotection Reaction

The primary reaction of interest is the deprotection (hydrolysis) of the acetal group to regenerate the parent pyridoxine structure. This is efficiently achieved under mild acidic conditions.

Mechanism: The reaction is the reverse of the formation. The acid protonates one of the acetal oxygens, leading to ring-opening and subsequent elimination of acetone, which is volatile and can be easily removed.

Protocol Example (from Pirisudanol Synthesis): The deblocking of the protecting group to yield the final product can be achieved via hydrolysis with 1% formic acid in ethanol.[3] This mild condition highlights the lability of the acetal group, allowing for its removal without cleaving other sensitive functionalities, such as esters.[3]

Caption: The acid-catalyzed deprotection (hydrolysis) of the isopropylidene group.

Applications in Synthesis

The primary application of α4,3-O-Isopropylidene Pyridoxine is as a pivotal intermediate in the multi-step synthesis of Vitamin B6 derivatives that require modification at the 5-position.

  • Pharmaceutical Synthesis: It is a documented starting material in the synthesis of Pirisudanol, where the free 5-hydroxymethyl group is esterified with a succinic acid derivative.[3]

  • Isotope Labeling: It serves as a precursor for introducing isotopic labels (e.g., deuterium) at the 5-position for use in metabolic studies.

  • Analog Development: It enables the synthesis of a wide array of Vitamin B6 antagonists and analogs for biochemical and pharmacological research by allowing selective oxidation, etherification, or other transformations of the 5-position alcohol.[7]

Conclusion

α4,3-O-Isopropylidene Pyridoxine is a quintessential example of the power of protecting group strategy in modern organic synthesis. Its straightforward preparation, robust stability under various conditions, and facile deprotection make it an invaluable tool for chemists. A thorough understanding of its properties and reactivity, as detailed in this guide, is essential for its effective application in the complex synthesis of novel pharmaceuticals and biochemical probes derived from Vitamin B6.

References

  • Pirisudanol. In: Wikipedia. ; 2023. Accessed January 12, 2026. [Link]

  • Pirisudanol. In: ZambiaWiki. ; 2023. Accessed January 12, 2026. [Link]

  • Reactions of Pyridoxal with Heterocycles Containing Primary Amino Group. ResearchGate. Published 2025. Accessed January 12, 2026. [Link]

  • Korytnyk W, Potti PG. Antagonists of vitamin B6. Simultaneous and stepwise modification of the 2 and 4 positions. J Med Chem. 1977;20(1):1-5. [Link]

  • Weeks KL, Rutkowski KR, Morales Loyola AA, Boyce GR. Utilization of pyridoxal acetal salts as water-triggered, slow-release pro-fragrances. New J Chem. 2018;42(19):15538-15541. [Link]

  • Pyridoxine Acetonide Hydrochloride. SynZeal. Accessed January 12, 2026. [Link]

  • (2,2,8-Trimethyl-4H-[3][4]dioxino[4,5-c]pyridin-5-yl)methanol. Arctom. Accessed January 12, 2026. [Link]

  • 2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridine-5-methanol. PubChem. Accessed January 12, 2026. [Link]

  • Ahrens H, Korytnyk W. Pyridoxine chemistry. XXI. Thin-layer chromatography and thin-layer electrophoresis of compounds in the vitamin B6 group. Anal Biochem. 1969;30(3):413-420. [Link]

  • Korytnyk W. Synthesis and biological activity of vitamin B6 analogs. Methods Enzymol. 1979;62:454-481. [Link]

  • Pyridoxine. PubChem. Accessed January 12, 2026. [Link]

  • Synthesis of 2,3:4,6-di-O-isopropylidene-D-allopyranose from D-glucose. PubMed. Accessed January 12, 2026. [Link]

  • Zhang PZ, Li JA, Zhang L, Shoberu A, Zou JP, Zhang W. Metal-free radical C-H methylation of pyrimidinones and pyridinones with dicumyl peroxide. Royal Society of Chemistry. Published online 2017. [Link]

  • Protective Groups. Organic Chemistry Portal. Accessed January 12, 2026. [Link]

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Foundational

Solubility and stability of trimethyl-dioxino-pyridine compounds in common lab solvents

An In-depth Technical Guide to the Solubility and Stability of Trimethyl-Dioxino-Pyridine Compounds in Common Laboratory Solvents Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of Trimethyl-Dioxino-Pyridine Compounds in Common Laboratory Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility and stability of trimethyl-dioxino-pyridine compounds. This novel class of heterocyclic compounds presents unique physicochemical characteristics that are critical to define during early-stage drug discovery and development. Recognizing the scarcity of specific public data on this compound class, this document emphasizes robust, field-proven methodologies for empirical determination. It details the causality behind experimental choices, provides self-validating protocols for both solubility profiling and stability assessment via forced degradation, and establishes a foundation for developing stable formulations and reliable analytical methods.

Introduction: The Significance of Physicochemical Profiling

The trimethyl-dioxino-pyridine scaffold represents a promising area for medicinal chemistry, combining the aromatic, weakly basic nature of pyridine with the structural rigidity and altered polarity imparted by the dioxino and trimethyl substitutions. The ultimate success of any potential drug candidate derived from this scaffold hinges on two fundamental properties: solubility and stability.

  • Solubility directly impacts bioavailability, formulation options, and the reliability of in-vitro assays. Poor solubility can be a primary cause of candidate attrition.

  • Stability dictates a compound's shelf-life, storage conditions, and degradation pathways. Unstable compounds can lose potency or generate potentially toxic degradants.[1]

This guide provides the necessary theoretical grounding and detailed experimental protocols to thoroughly characterize these properties for novel trimethyl-dioxino-pyridine analogues.

Molecular Structure and Predicted Physicochemical Influence

The core structure consists of three key moieties, each contributing to the overall physicochemical profile:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom (pKa ~5.25), which can act as a hydrogen bond acceptor and imparts weak basicity.[2] This feature suggests that solubility will be pH-dependent, increasing in acidic conditions due to the formation of a cationic pyridinium salt.

  • Dioxino Ring System: This fused heterocyclic portion generally increases molecular size and rigidity while introducing two ether-like oxygen atoms. These oxygens can act as hydrogen bond acceptors, potentially influencing solubility in protic solvents.

  • Trimethyl Groups: Three methyl substitutions contribute to increased lipophilicity (a higher logP value) and can sterically hinder interactions with the pyridine nitrogen, potentially affecting its basicity and solvation.[3]

Based on this composite structure, we can anticipate moderate solubility in polar aprotic solvents and variable solubility in polar protic solvents, with low solubility expected in nonpolar solvents.[4] Empirical testing, as detailed below, is essential for confirmation.

Comprehensive Solubility Profiling

A systematic approach to solubility assessment is critical. The following workflow outlines the steps from qualitative estimation to precise quantitative measurement.

G cluster_prep Phase 1: Preparation & Prediction cluster_quant Phase 2: Quantitative Determination cluster_analysis Phase 3: Data Analysis A Compound Synthesis & Purification (>99%) B Qualitative Solubility (Visual Assessment in 7 Solvents) A->B C Shake-Flask Method (Equilibration) B->C Select Solvents for Quantitative Study D Sample Filtration (0.45 µm syringe filter) C->D E Analytical Quantification (HPLC or UV-Vis) D->E F Concentration Calculation (vs. Calibration Curve) E->F G Report Solubility (e.g., mg/mL, µM) F->G

Caption: Experimental workflow for determining thermodynamic solubility.

Recommended Solvents for Screening

A well-chosen panel of solvents, covering a range of polarities and functionalities, is crucial for building a comprehensive solubility profile.[5]

Solvent ClassExamplesRationale
Polar Protic Purified Water, Ethanol, MethanolCapable of hydrogen bonding; relevant for aqueous media and common formulation vehicles.[4]
Polar Aprotic DMSO, Acetonitrile (ACN), DMFCan solvate polar molecules but do not donate hydrogen bonds; common for stock solutions.[4]
Low/Nonpolar Dichloromethane (DCM), Toluene, HexaneRepresents lipophilic environments; solubility indicates potential for membrane permeability.[4]
Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6]

Objective: To create a saturated solution at a constant temperature and accurately measure the concentration of the dissolved compound.

Methodology:

  • Preparation: Add an excess amount of the solid trimethyl-dioxino-pyridine compound to a glass vial containing a known volume (e.g., 1 mL) of the selected solvent. "Excess" is critical and is confirmed by the presence of undissolved solid after equilibration.

  • Equilibration: Seal the vials tightly. Place them in a temperature-controlled shaker or rotator (e.g., at 25 °C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours).[4] The extended time ensures the dissolution rate equals the precipitation rate.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifugation at a low speed can be used to expedite this process.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant.

  • Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PVDF or PTFE) to remove any remaining solid particulates.[6] This step is vital to avoid artificially inflated results.

  • Dilution: Dilute the filtered saturated solution with a known volume of solvent to bring the concentration into the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]

Analytical Quantification: HPLC Method Development

A robust, stability-indicating HPLC method is necessary for both solubility and stability studies.

  • Column: A C18 reverse-phase column is a versatile starting point.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water with a modifier like 0.1% formic acid or phosphoric acid is common for pyridine-containing compounds. The acidic modifier ensures the pyridine nitrogen is protonated, leading to better peak shape.[8]

  • Detection: UV-Vis detection at the compound's maximum absorbance wavelength (λmax).

  • Validation: The method must be validated for linearity, accuracy, and precision. A calibration curve with an R² value >0.999 is required for accurate quantification.[7]

Stability Assessment and Forced Degradation Studies

Forced degradation (or stress testing) is a process that intentionally degrades the compound under conditions more severe than those expected during storage or use.[1][9] These studies are mandated by regulatory guidelines (e.g., ICH Q1A) and serve several key purposes:

  • To identify likely degradation products.[1]

  • To establish degradation pathways.[9]

  • To demonstrate the specificity of the stability-indicating analytical method.[10]

  • To inform decisions on formulation, packaging, and storage conditions.[9][11]

G cluster_input Inputs cluster_stress Stress Conditions cluster_output Analysis & Outcomes A Single Batch of Trimethyl-Dioxino-Pyridine C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) D Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) E Oxidation (e.g., 3% H₂O₂, RT) F Thermal (e.g., 80°C, Solid State) G Photolytic (ICH Q1B Light Exposure) B Validated Stability-Indicating HPLC Method H Analyze Samples by HPLC (t=0, 2, 4, 8, 24h) C->H D->H E->H F->H G->H I Quantify Parent Compound Loss & Degradant Formation H->I J Characterize Degradants (LC-MS/MS) I->J L Confirm Method Specificity I->L K Elucidate Degradation Pathways J->K

Caption: Workflow for a forced degradation study.

General Protocol for Forced Degradation

For each condition, a solution of the compound (e.g., at 1 mg/mL) is prepared in a suitable solvent (e.g., 50:50 acetonitrile:water). An unstressed control sample, protected from light and stored at 5 °C, should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the parent compound; conditions should be adjusted if degradation is too rapid or too slow.[1]

Specific Stress Conditions
Stress ConditionTypical ProtocolRationale & Causality
Acid Hydrolysis Add an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C).Simulates acidic environments. The dioxino ring's acetal-like structure may be susceptible to acid-catalyzed hydrolysis.[12] Neutralize with base before injection.
Base Hydrolysis Add an equal volume of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60 °C).Simulates alkaline environments. While pyridines are generally stable, other functional groups could be labile. Neutralize with acid before injection.
Oxidation Add an equal volume of 3% H₂O₂. Store at room temperature, protected from light.The pyridine nitrogen is susceptible to oxidation, forming an N-oxide.[13] This is a common metabolic pathway and a potential degradation route.
Thermal Degradation Store the solid compound in a controlled temperature oven (e.g., 80 °C).Assesses the intrinsic stability of the solid form. A solution may also be stressed thermally.[11]
Photostability Expose the solid and a solution to a calibrated light source as per ICH Q1B guidelines.Determines light sensitivity. Aromatic systems can be susceptible to photolytic degradation. A dark control is run in parallel.[11]

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of drug development. For novel scaffolds like trimethyl-dioxino-pyridines, where historical data is unavailable, the application of the rigorous, first-principles methodologies outlined in this guide is paramount. By employing the shake-flask method for solubility and a comprehensive forced degradation study for stability, researchers can generate the critical data needed to de-risk candidates, enable robust formulation development, and ensure the integrity of all subsequent biological and analytical investigations.

References

  • An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents. Benchchem.
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18).
  • Forced Degradation Studies for Biopharmaceuticals. (2016-05-02). Pharmaceutical Technology.
  • Forced Degradation Studies. (2016-12-14). MedCrave online.
  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. Benchchem.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • Forced Degradation Study: An Important Tool in Drug Development. (2014-01). Asian Journal of Research in Chemistry.
  • 2,4,6-TRIMETHYL PYRIDINE Laboratory Chemicals. Loba Chemie.
  • 2,4,6-Trimethylpyridine | C8H11N. PubChem.
  • Synthesis and Unusual Stability of Pyridine and N-Methyl Pyridinium 1,3-Dioxolanes. (2025-08-09). ResearchGate.
  • Understanding Common Lab Solvents.
  • A Technical Guide to the Solubility of 4-Pyridinemethanol in Common Laboratory Solvents. Benchchem.
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  • Pyridine - Wikipedia. Wikipedia.

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Exploratory

Potential biological targets of dioxinopyridine derivatives

An In-depth Technical Guide to the Potential Biological Targets of Dioxinopyridine Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The 2,3-dihydro[1][2]dioxino[2,3-b]pyridine, a heter...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Targets of Dioxinopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro[1][2]dioxino[2,3-b]pyridine, a heterocyclic scaffold, presents a compelling yet underexplored area in medicinal chemistry. Its structural analogy to the well-established 2,3-dihydro[1][2]benzodioxin pharmacophore suggests a broad range of potential biological activities. This guide provides a comprehensive exploration of the potential biological targets of dioxinopyridine derivatives, drawing insights from the extensive research on analogous pyridine-based compounds. We delve into key target classes, including G-protein coupled receptors (GPCRs), ion channels, kinases, and various enzymes implicated in a spectrum of diseases from cancer to neurodegenerative disorders. Furthermore, this document outlines robust experimental workflows for the identification and validation of these biological targets, aiming to equip researchers with the foundational knowledge to unlock the therapeutic potential of this promising class of molecules.

Part 1: The Dioxinopyridine Scaffold: A Primer

The quest for novel molecular scaffolds is a driving force in modern drug discovery. The 2,3-dihydro[1][2]dioxino[2,3-b]pyridine core is an intriguing heterocyclic system that merges a pyridine ring with a 1,4-dioxane ring.[1] This structure is an aza-analogue of the 2,3-dihydro[1][2]benzodioxin moiety, a key component in numerous biologically active compounds.[1] The inclusion of the pyridine ring is significant, as it can enhance biochemical potency, improve metabolic stability, and increase cell permeability of a molecule.[3] While direct biological evaluations of dioxinopyridine derivatives are not extensively documented in public literature, their synthesis is well-established.[1] This guide will extrapolate their potential biological significance by examining the pharmacological activities of their more extensively studied pyridine and benzodioxin counterparts.

The pyridine ring and its derivatives are found in a plethora of FDA-approved drugs, highlighting their therapeutic importance.[3][4] These compounds are employed in the treatment of a wide array of conditions, including cancer, neurodegenerative diseases, cardiovascular disorders, and infectious diseases.[4][5][6] The diverse biological activities of pyridine-containing molecules underscore the vast potential of the dioxinopyridine scaffold.

Part 2: Key Biological Target Classes for Dioxinopyridine Derivatives

The biological activity of a small molecule is defined by its interaction with specific proteins and other macromolecules. Based on the extensive research into pyridine derivatives, several key classes of biological targets emerge as highly probable for dioxinopyridine derivatives.

G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of membrane proteins and are the targets for approximately 27% of all marketed drugs.[7] They are involved in a vast range of physiological processes, making them attractive targets for therapeutic intervention.[7][8]

  • Potential Targets and Rationale: The structural similarity of the dioxinopyridine core to benzodioxin-containing compounds, which are known to modulate serotonergic systems, suggests that dioxinopyridine derivatives could target serotonin receptors.[1] Furthermore, thieno[2,3-b]pyridine derivatives have been identified as potent antagonists of the A2A adenosine receptor (A2AAR), a GPCR implicated in cancer immunotherapy.[9] This precedent strongly suggests that the broader class of dioxinopyridine derivatives could be a rich source of novel GPCR modulators.

  • Therapeutic Implications: The ability to modulate GPCRs could lead to the development of new treatments for central nervous system disorders, metabolic diseases like diabetes, and various cancers.[7]

Ion Channels

Ion channels are pore-forming membrane proteins that regulate the flow of ions across the plasma membrane, playing a critical role in the function of excitable tissues like neurons and muscle cells.[5]

  • Potential Targets and Rationale: Dihydropyridine derivatives are well-established as potent modulators of voltage-gated calcium channels (Cav), particularly L-type calcium channels, leading to their widespread use as antihypertensive agents.[3][5] Intriguingly, modifications to the dihydropyridine structure can shift their activity from channel blockers to channel activators.[10][11] Furthermore, certain dihydropyridine analogues have been developed with selectivity for T-type calcium channels, which are implicated in neuropathic pain.[12] Pyridine derivatives have also been shown to regulate the behavior of voltage-gated sodium (Nav) and potassium (Kv) channels.[5]

  • Therapeutic Implications: The modulation of ion channels by dioxinopyridine derivatives could yield novel therapies for cardiovascular diseases, such as hypertension and angina, as well as for chronic pain and neurological disorders.[5]

Protein Kinases

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[13][]

  • Potential Targets and Rationale: A wide range of pyridine-containing heterocyclic compounds have been developed as kinase inhibitors.[15] Specific examples include:

    • PIM-1 Kinase: 3-cyanopyridine derivatives have been synthesized and shown to be potent inhibitors of PIM-1 kinase, a promising target in breast cancer.[16] Overexpression of PIM-1 is linked to cancer initiation and progression by inhibiting apoptosis and promoting cell proliferation.[16]

    • Focal Adhesion Kinase (FAK): Diaminopyrimidine derivatives have been designed as novel FAK inhibitors. FAK is a non-receptor tyrosine kinase that is overexpressed in many human cancers and plays a crucial role in tumor progression.[17]

    • Discoidin Domain Receptors (DDRs): DDR1 and DDR2 are receptor tyrosine kinases that are activated by collagen and are implicated in cancer and inflammatory diseases.[18][19] Many inhibitors of other kinases, such as c-Kit and Bcr-Abl, also show activity against DDRs.[18]

    • Other Tyrosine Kinases: Pyridine-containing compounds have been reported to inhibit a range of tyrosine kinases including EGF-R, c-erbB-2, c-met, and PDGF-R, which are important targets in oncology.[15]

  • Therapeutic Implications: The development of dioxinopyridine-based kinase inhibitors could lead to new targeted therapies for a variety of cancers, as well as for inflammatory and fibrotic diseases.[13][19]

Other Enzymes

Beyond kinases, dioxinopyridine derivatives may target other classes of enzymes that are relevant to human disease.

  • Potential Targets and Rationale:

    • Glycogen Synthase Kinase 3β (GSK-3β): Certain 1,4-dihydropyridine derivatives have demonstrated the ability to inhibit GSK-3β, a key kinase involved in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease.[20][21]

    • Monoamine Oxidase (MAO): MAO is a critical enzyme in the metabolism of neurotransmitters and is a therapeutic target for neurodegenerative diseases like Parkinson's.[22]

    • Human Tissue Nonspecific Alkaline Phosphatase (h-TNAP): Imidazole-based pyridine derivatives have been identified as potent inhibitors of h-TNAP, an enzyme that is being explored as a target in cancer therapy.[23]

    • DNA Topoisomerase I: Some dihydropyridine derivatives have been reported to inhibit human DNA topoisomerase I, suggesting a potential mechanism for anticancer activity.[24]

  • Therapeutic Implications: The inhibition of these enzymes could provide novel therapeutic strategies for neurodegenerative diseases, cancer, and other conditions.

Part 3: Experimental Workflows for Target Identification and Validation

The identification and validation of the biological target(s) of a novel compound are critical steps in the drug discovery process. The following is a guide to the experimental workflows that can be employed to elucidate the mechanism of action of dioxinopyridine derivatives.

Target Identification

The initial step is to identify the potential protein targets of a hit compound from a primary screen.

3.1.1 Affinity-Based Methods

These methods rely on the specific binding interaction between the compound and its target protein.

  • Workflow:

    • Immobilization: The dioxinopyridine derivative is chemically modified with a linker and immobilized on a solid support (e.g., agarose beads).

    • Incubation: The immobilized compound is incubated with a complex protein mixture, such as a cell lysate or tissue extract.

    • Washing: Non-specifically bound proteins are removed by washing.

    • Elution: Specifically bound proteins are eluted from the support.

    • Identification: The eluted proteins are identified using techniques like mass spectrometry.

  • Rationale: This approach directly captures the binding partners of the compound, providing strong evidence for a direct interaction.

3.2.2 Chemical Proteomics

This approach uses chemical probes to identify target proteins in their native cellular environment.

  • Workflow:

    • Probe Design: A reactive group and a reporter tag (e.g., biotin or a fluorescent dye) are incorporated into the dioxinopyridine scaffold.

    • Cellular Labeling: The probe is incubated with live cells or cell lysates to allow for covalent labeling of target proteins.

    • Enrichment: The labeled proteins are enriched using the reporter tag (e.g., streptavidin beads for biotin).

    • Identification: The enriched proteins are identified by mass spectrometry.

  • Rationale: This method can identify targets in a more physiological context and can also provide information about the binding site of the compound.

3.2.3 Computational Approaches

In silico methods can be used to predict potential targets based on the structure of the compound.

  • Workflow:

    • Structure-Based Virtual Screening: The 3D structure of the dioxinopyridine derivative is docked into the binding sites of a library of known protein structures.

    • Pharmacophore Modeling: A model of the key chemical features required for binding to a particular target is generated and used to screen for compounds that fit the model.

  • Rationale: These methods can rapidly screen a large number of potential targets and prioritize them for experimental validation.

Target Validation

Once potential targets have been identified, their biological relevance to the observed phenotype must be confirmed.

3.2.1 Biochemical Assays

These in vitro assays are used to confirm a direct interaction between the compound and the target protein and to quantify the potency of this interaction.

  • Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the dioxinopyridine derivative to determine the IC50 value.

  • Binding Assays: Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays can be used to measure the binding affinity (Kd) of the compound for the target protein.

3.2.2 Cell-Based Assays

These assays are used to confirm that the compound engages the target in a cellular context and produces the expected biological response.

  • Target Engagement Assays: Techniques like the cellular thermal shift assay (CETSA) can be used to confirm that the compound binds to the target protein inside the cell.

  • Signaling Pathway Analysis: The effect of the compound on downstream signaling pathways of the target can be assessed using methods such as Western blotting, ELISA, or reporter gene assays.

  • Phenotypic Assays: The effect of the compound on cellular phenotypes, such as apoptosis, cell cycle progression, or cell migration, can be measured.[25]

3.2.3 Genetic Approaches

Genetic manipulation of the target protein can provide strong evidence for its role in the mechanism of action of the compound.

  • Gene Knockdown/Knockout: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 can be used to reduce or eliminate the expression of the target protein. If the cells become resistant to the compound after target knockdown/knockout, it provides strong evidence that the compound acts through that target.

  • Overexpression: Overexpression of the target protein may sensitize cells to the compound.

Part 4: Data Presentation and Visualization

Table 1: Representative Pyridine Derivatives and Their Biological Targets
Compound ClassRepresentative CompoundBiological TargetPotency (IC50/Kd)Therapeutic AreaReference
3-CyanopyridinesCompound 7hPIM-1 Kinase0.281 µMBreast Cancer[16]
Imidazole-pyridinesCompound 4jh-TNAP1.22 µMCancer[23]
1,4-DihydropyridinesN12T-type Calcium Channels-Neuropathic Pain[12]
Thieno[2,3-b]pyridinesCompound 6A2A Adenosine Receptor-Cancer[9]
1,4-DihydropyridinesCompound 4gGSK-3β-Alzheimer's Disease[20]
Diagrams

G cluster_0 Target Identification cluster_1 Target Validation start Novel Dioxinopyridine Derivative affinity Affinity-Based Methods start->affinity proteomics Chemical Proteomics start->proteomics computational Computational Approaches start->computational putative Putative Targets affinity->putative proteomics->putative computational->putative biochemical Biochemical Assays (IC50, Kd) putative->biochemical cellular Cell-Based Assays (Target Engagement, Signaling) putative->cellular genetic Genetic Approaches (Knockdown/Knockout) putative->genetic validated Validated Target biochemical->validated cellular->validated genetic->validated drug_dev drug_dev validated->drug_dev Lead Optimization & Drug Development

Caption: Experimental workflow for target identification and validation.

G cluster_0 Kinase Signaling Pathway cluster_1 GPCR Signaling Pathway dioxino Dioxinopyridine Derivative kinase Protein Kinase (e.g., PIM-1, FAK) dioxino->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate Protein response Cellular Response (e.g., Proliferation, Survival) p_substrate->response dioxino2 Dioxinopyridine Derivative gpcr GPCR (e.g., A2AAR) dioxino2->gpcr Modulation g_protein G-Protein gpcr->g_protein Activation effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger response2 Cellular Response second_messenger->response2

Caption: Simplified signaling pathways potentially modulated by dioxinopyridine derivatives.

Part 5: Conclusion and Future Directions

The dioxinopyridine scaffold represents a promising, yet largely untapped, area for drug discovery. By drawing parallels with the vast body of research on other pyridine-containing molecules, it is evident that derivatives of this scaffold have the potential to modulate a wide range of biologically significant targets. The exploration of dioxinopyridines as inhibitors of kinases, modulators of ion channels and GPCRs, and inhibitors of other key enzymes could pave the way for novel therapeutics in oncology, neurodegenerative diseases, and cardiovascular medicine.

The future of dioxinopyridine research will depend on a systematic approach to synthesis and biological evaluation. The creation of diverse chemical libraries based on this scaffold, coupled with high-throughput screening against various target classes, will be crucial. The experimental workflows outlined in this guide provide a roadmap for elucidating the mechanism of action of any promising hit compounds. As our understanding of the structure-activity relationships of dioxinopyridine derivatives grows, so too will our ability to design potent and selective drug candidates with the potential to address unmet medical needs.

References

  • A New Benzo[12][21]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines - MDPI. [Link]

  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease - Docta Complutense. [Link]

  • Dihydropyridine Derivatives Modulate Heat Shock Responses and have a Neuroprotective Effect in a Transgenic Mouse Model of Alzheimer's Disease - PubMed. [Link]

  • GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC - NIH. [Link]

  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease - MDPI. [Link]

  • 1,4-Dihydropyridine Derivatives With T-type Calcium Channel Blocking Activity Attenuate Inflammatory and Neuropathic Pain - PubMed. [Link]

  • (PDF) The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels - ResearchGate. [Link]

  • Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES - World Journal of Pharmaceutical and Medical Research. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. [Link]

  • Dihydropyridine Ca2+ Agonists and Channel Blockers Interact in the Opposite Manner With Photogenerated Unpaired Electrons - PubMed. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis - MDPI. [Link]

  • Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - NIH. [Link]

  • Novel dihydropyridines with positive inotropic action through activation of Ca2+ channels - PubMed. [Link]

  • Synthesis and biological evaluation of novel radioiodinated imidazopyridine derivatives for amyloid-β imaging in Alzheimer's disease - PubMed. [Link]

  • Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance. [Link]

  • Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC - NIH. [Link]

  • Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance. [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. [Link]

  • Isoquinoline small molecule ligands are agonists and probe-dependent allosteric modulators of the glucagon subfamily of GPCRs - PubMed. [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - PMC - PubMed Central. [Link]

  • Tyrosine kinase inhibitors potentially useful for patient-specific treatment of tumors. [Link]

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - NIH. [Link]

  • Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC - NIH. [Link]

  • Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation. [Link]

  • Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities - PubMed. [Link]

  • Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors - PMC - PubMed Central. [Link]

  • Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management - Neuroscience Research Notes. [Link]

  • Dioxolocoumarins: Bridging chemistry and pharmacology with multifunctional therapeutics. [Link]

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  • Popular Kinase Inhibitors List, Drug Prices and Medication Information - GoodRx. [Link]

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  • BRPI0508550A - ion channel modulators - Google P

Sources

Foundational

Whitepaper: A Framework for In Silico Bioactivity Profiling of Novel Heterocyclic Compounds: A Case Study on (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol

Abstract The identification and validation of bioactive novel chemical entities are foundational to modern drug discovery. This guide presents a comprehensive in silico framework for predicting the bioactivity of previou...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification and validation of bioactive novel chemical entities are foundational to modern drug discovery. This guide presents a comprehensive in silico framework for predicting the bioactivity of previously uncharacterized small molecules, using the novel scaffold (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol as a representative case study. We detail a multi-pronged computational strategy encompassing target identification through structural analogy and machine learning, molecular docking simulations, development of Quantitative Structure-Activity Relationship (QSAR) models, and prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Each step is designed to be self-validating, with an emphasis on the causal reasoning behind methodological choices, ensuring a robust and scientifically rigorous predictive workflow. This document serves as a technical guide for researchers, computational chemists, and drug development professionals aiming to accelerate the hit-to-lead process by leveraging predictive computational models.

Introduction: The Challenge of Novel Scaffolds

The vastness of chemical space presents both an immense opportunity and a significant challenge for drug discovery. Novel molecular scaffolds, such as the dioxinopyridine derivative (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol, often lack established biological data, making their initial assessment a resource-intensive endeavor. Traditional high-throughput screening (HTS) campaigns, while powerful, are expensive and time-consuming. In silico bioactivity prediction offers a strategic, cost-effective alternative to prioritize compounds, identify potential biological targets, and flag potential liabilities before committing to costly synthesis and in vitro testing.

This guide provides a systematic workflow to de-risk and profile such novel compounds. Our case study molecule, (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol, contains a fused heterocyclic dioxinopyridine core—a scaffold not widely represented in current drug databases. Its characterization therefore requires a predictive approach grounded in fundamental principles of medicinal chemistry and computational biology.

The Strategic In Silico Workflow

Our predictive framework is a sequential, multi-stage process designed to build a comprehensive profile of a novel compound. The workflow logically progresses from broad, structure-based target fishing to specific, high-resolution interaction analysis and finally to an assessment of drug-like properties.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction Analysis & Affinity Prediction cluster_2 Phase 3: Druggability & Liability Assessment A Input: Novel Compound Structure (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol B 2D/3D Similarity Search (Tanimoto, etc.) [e.g., PubChem, ChEMBL] A->B Structural & Feature Analysis C Pharmacophore Modeling & Screening A->C Structural & Feature Analysis D Reverse Docking & Machine Learning (e.g., SwissTargetPrediction) A->D Structural & Feature Analysis J ADMET Prediction (e.g., SwissADME, pkCSM) A->J Property Calculation K Physicochemical Properties (Lipinski's Rule of 5, etc.) A->K Property Calculation L Toxicity & Off-Target Prediction (e.g., ProTox-II) A->L Property Calculation E Hypothesized Target Classes (Kinases, GPCRs, etc.) B->E Consensus Scoring C->E Consensus Scoring D->E Consensus Scoring F Selection of High-Priority Targets E->F G Molecular Docking Simulation (e.g., AutoDock Vina, Glide) F->G Prepare Protein & Ligand H Binding Pose & Energy Scoring G->H I Analysis of Key Interactions (H-bonds, Pi-stacking, etc.) H->I M Final Bioactivity Profile & Go/No-Go Decision I->M Data Integration J->M Data Integration K->M Data Integration L->M Data Integration

Caption: A multi-phase workflow for in silico bioactivity prediction.

Phase 1: Target Identification and Hypothesis Generation

The primary challenge with a novel scaffold is the absence of a known biological target. Our first objective is to generate a ranked list of plausible protein targets. This is achieved by assuming that molecules with similar structures or physicochemical properties may interact with similar targets.

Ligand-Based Target Fishing

This approach leverages databases of known ligands and their activities to infer targets for our query molecule.

Protocol 1: 2D/3D Similarity Searching

  • Compound Preparation: Generate a canonical SMILES (Simplified Molecular Input Line Entry System) representation of the query molecule. For our case study: CC1=CC2=C(OC(C)(C)O2)N=C1CO.

  • Database Selection: Utilize large-scale chemical databases such as PubChem and ChEMBL, which link chemical structures to bioactivity data.

  • Similarity Metric: Employ the Tanimoto coefficient to quantify 2D structural similarity based on molecular fingerprints (e.g., Morgan or ECFP4 fingerprints). A Tanimoto score > 0.85 is often considered indicative of high similarity.

  • Execution: Perform a similarity search against the database. For instance, using the ChEMBL web interface or its API.

  • Analysis: Collect the known targets of the top-scoring similar compounds. A high frequency of a specific target or target family (e.g., protein kinases) suggests a potential interaction hypothesis for the query molecule.

Causality: The principle of molecular similarity, a cornerstone of medicinal chemistry, posits that structurally similar molecules are likely to have similar biological activities. By identifying known drugs or bioactive compounds that share the core scaffold or key functional groups with our query, we can extrapolate their known targets to our molecule of interest.

Structure-Based Reverse Screening

Instead of comparing our molecule to other ligands, we can directly assess its potential to bind to a large panel of protein structures.

Protocol 2: Reverse Docking and Machine Learning Prediction

  • Tool Selection: Utilize web servers that combine docking and/or machine learning approaches for target prediction, such as SwissTargetPrediction. These tools predict likely targets based on a combination of 2D and 3D similarity to known ligands.

  • Input: Submit the 2D structure (SMILES) of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol to the server.

  • Prediction & Analysis: The server returns a ranked list of potential protein targets, often grouped by class (e.g., enzymes, receptors, ion channels). The output typically includes a probability score for each target.

  • Consensus Building: Cross-reference the results from this method with the ligand-based similarity search. Targets that appear in both analyses should be prioritized as the most probable candidates.

Trustworthiness: By using a consensus approach—combining results from orthogonal methods (ligand-based vs. structure-based)—we mitigate the risk of method-specific artifacts. A target identified by multiple independent predictive algorithms has a higher probability of being a true positive.

Phase 2: High-Resolution Interaction Analysis

Once a prioritized list of potential targets is established, the next step is to model the specific molecular interactions at the atomic level using molecular docking. This provides insights into the binding mode, affinity, and selectivity.

Protocol 3: Molecular Docking Simulation

  • Target Preparation:

    • Download the 3D crystal structure of the prioritized target protein from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDockTools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, repairing missing side chains, and assigning protonation states.

  • Ligand Preparation:

    • Generate a low-energy 3D conformer of the query ligand. This can be done using tools like Open Babel or ChemDraw.

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

  • Grid Box Definition: Define the search space for the docking algorithm. This is typically a cubic box centered on the known active site of the protein or a binding pocket identified by pocket-detection algorithms.

  • Docking Execution:

    • Run the docking simulation using a validated algorithm like AutoDock Vina. The program will systematically sample conformations of the ligand within the defined grid box and score them based on a force field.

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log output.log

  • Pose Analysis:

    • Visualize the resulting binding poses using software like PyMOL or VMD.

    • Analyze the predicted binding energy (kcal/mol). More negative values suggest higher affinity.

    • Critically examine the key intermolecular interactions: hydrogen bonds, hydrophobic contacts, pi-stacking, and salt bridges. A plausible binding pose should be stabilized by multiple favorable interactions with key active site residues.

G cluster_workflow Molecular Docking Workflow PDB 1. Select Target PDB Structure PrepProt 2. Prepare Protein (Add H, Remove Water) PDB->PrepProt Grid 4. Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig 3. Prepare Ligand (Generate 3D Conformer) Dock 5. Run Docking Algorithm (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analyze 6. Analyze Results (Binding Energy & Pose) Dock->Analyze

Caption: A streamlined workflow for molecular docking simulations.

Expertise: The selection of the docking score is critical. While the binding energy provides a quantitative estimate, it is not an absolute measure of affinity. A senior scientist must visually inspect the top-scoring poses to ensure they are chemically sensible. For example, are hydrogen bond donors correctly paired with acceptors? Is the hydrophobic core of the ligand buried in a greasy pocket? This qualitative assessment is as important as the quantitative score.

Phase 3: Druggability and Liability Assessment (ADMET)

A compound with high target affinity is useless if it cannot reach its target in the body or if it is toxic. The final phase of our in silico analysis is to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Protocol 4: ADMET & Physicochemical Profiling

  • Tool Selection: Use integrated, freely available web servers like SwissADME and pkCSM which provide a wide range of predictions from a single SMILES input.

  • Input: Submit the SMILES string of the query molecule.

  • Analysis of Physicochemical Properties:

    • Evaluate compliance with medicinal chemistry rules of thumb, such as Lipinski's Rule of Five, which predicts oral bioavailability.

    • Check properties like LogP (lipophilicity), topological polar surface area (TPSA), and number of rotatable bonds.

  • Pharmacokinetic Prediction:

    • Absorption: Assess predicted Caco-2 permeability and human intestinal absorption.

    • Distribution: Check predictions for blood-brain barrier (BBB) penetration and plasma protein binding.

    • Metabolism: Identify potential interactions with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, 2C9, 3A4), which are major determinants of drug metabolism.

    • Excretion: Predict total clearance.

  • Toxicity Prediction:

    • Use tools like ProTox-II to predict various toxicity endpoints, such as organ toxicity (hepatotoxicity) and Ames mutagenicity.

  • Data Synthesis: Consolidate all predicted data into a summary table for a holistic view of the compound's potential.

Hypothetical Data Summary

Table 1: Predicted Physicochemical and ADMET Properties for (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol

Property ClassParameterPredicted ValueAcceptable RangeStatus
Physicochemical Molecular Weight223.26 g/mol < 500
LogP (Consensus)1.85-0.4 to +5.6
H-Bond Donors1≤ 5
H-Bond Acceptors4≤ 10
TPSA51.95 Ų< 140 Ų
Lipinski's Rule0 Violations0-1 Violations
Pharmacokinetics GI AbsorptionHighHigh
BBB PermeantYes-⚠️ (Potential CNS side effects)
CYP2D6 InhibitorNoNo
CYP3A4 InhibitorYesNo⚠️ (Potential drug-drug interactions)
Toxicity Ames MutagenicityPredicted NegativeNegative
HepatotoxicityPredicted PositiveNegative❌ (Potential liability)

Authoritative Grounding: The parameters in this table are derived from large-scale statistical models trained on curated experimental data. For example, Lipinski's Rule of Five is an empirically derived set of guidelines that correlate physicochemical properties with oral bioavailability. While predictive, these rules provide an invaluable first pass filter in drug discovery.

Conclusion and Strategic Outlook

This in silico workflow provides a robust, multi-faceted approach to characterizing novel chemical entities like (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol. By integrating ligand-based and structure-based target prediction, detailed molecular docking, and comprehensive ADMET profiling, we can construct a detailed bioactivity hypothesis before any wet lab resources are committed.

Based on our hypothetical analysis, the case study compound demonstrates promising drug-like physicochemical properties but also raises potential red flags regarding CYP inhibition and hepatotoxicity. These predictions do not constitute a final verdict but rather provide a clear, data-driven path for further investigation. The next logical steps would be to synthesize the compound and validate the top-ranked target predictions via in vitro binding assays, followed by experimental assessment of the predicted ADMET liabilities. This synergy between predictive modeling and empirical testing represents the future of efficient and intelligent drug discovery.

References

  • Title: The Similarity Principle Source: Living Reviews in Computational Chemistry URL: [Link]

  • Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules Source: Nucleic Acids Research URL: [Link]

  • Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL: [Link]

  • Title: SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry Source: Scientific Reports URL: [Link]

  • Title: pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: ProTox-II: a webserver for the prediction of toxicity of chemicals Source: Nucleic Acids Research URL: [Link]

  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews URL: [Link]

Exploratory

The Therapeutic Renaissance of the Pyridine Nucleus: A Technical Guide to Drug Discovery and Development

Abstract The pyridine ring, a foundational heterocyclic scaffold, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties, including its aromaticity, polarity, and capacity for hydrogen bond...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring, a foundational heterocyclic scaffold, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties, including its aromaticity, polarity, and capacity for hydrogen bonding, have established it as a "privileged structure" in the design of therapeutic agents. This technical guide provides an in-depth exploration of the therapeutic potential of pyridine-containing compounds for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their efficacy in key therapeutic areas, provide detailed experimental protocols for their synthesis and evaluation, and present quantitative data to inform future drug discovery endeavors. Our focus will be on three critical domains where pyridine derivatives have demonstrated significant clinical impact: as antitubercular, anticancer, and neuroprotective agents.

The Enduring Legacy of Pyridine in Antitubercular Therapy: The Case of Isoniazid

The discovery of Isoniazid (Isonicotinic acid hydrazide) in the 1950s marked a pivotal moment in the fight against tuberculosis.[1] Its enduring efficacy as a first-line treatment underscores the profound therapeutic potential of the pyridine scaffold.[2]

Mechanism of Action: A Prodrug's Precision Strike

Isoniazid is a prodrug, meaning it requires activation within the target pathogen, Mycobacterium tuberculosis.[3] This activation is a critical first step in its bactericidal action.

The key steps are as follows:

  • Activation by KatG: Isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[4] This enzymatic reaction generates a reactive isonicotinic acyl radical.[3]

  • Formation of the Nicotinoyl-NAD Adduct: The isonicotinic acyl radical spontaneously couples with nicotinamide adenine dinucleotide (NADH) to form a nicotinoyl-NAD adduct.[3]

  • Inhibition of InhA: This adduct binds tightly to the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway.

  • Mycolic Acid Synthesis Inhibition: The inhibition of InhA blocks the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[1][3] The disruption of the cell wall leads to bacterial cell death.

G Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Acyl_Radical Isonicotinic Acyl Radical KatG->Acyl_Radical Adduct Nicotinoyl-NAD Adduct Acyl_Radical->Adduct + NADH NADH NADH InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Figure 1: Mechanism of Action of Isoniazid.

Experimental Protocols

A common laboratory-scale synthesis of Isoniazid involves the reaction of isonicotinic acid with hydrazine.[5]

Materials:

  • Isonicotinic acid

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve isonicotinic acid in ethanol.

  • Add hydrazine hydrate to the solution. The molar ratio of isonicotinic acid to hydrazine hydrate is typically 1:1.5.[5]

  • Attach a reflux condenser and heat the mixture to reflux (approximately 70-75°C) for 4 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude Isoniazid product will precipitate out of the solution.

  • Collect the solid by filtration and wash with cold ethanol.

  • Further purify the product by recrystallization from ethanol to obtain pure Isoniazid.

This method is used to assess the in vitro antibacterial efficacy of synthesized pyridine compounds.[6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Sterile swabs

  • Cork borer

  • Test compound solutions at various concentrations

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a McFarland standard of 0.5.

  • Using a sterile swab, evenly spread the bacterial suspension over the surface of a nutrient agar plate.

  • Allow the plate to dry for a few minutes.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to separate wells.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Pyridine Derivatives as Potent Anticancer Agents

The versatility of the pyridine scaffold has led to the development of numerous anticancer agents that target various hallmarks of cancer.[7] A significant number of FDA-approved anticancer drugs contain a pyridine ring.[8][9]

Targeting Angiogenesis: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[10] Several pyridine-urea derivatives have been identified as potent VEGFR-2 inhibitors.[10][11]

The binding of VEGF-A to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[12][13]

G VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Endothelial Cell Proliferation MAPK->Proliferation Promotes Pyridine_Urea Pyridine-Urea Inhibitor Pyridine_Urea->VEGFR2 Inhibits

Figure 2: VEGFR-2 Signaling Pathway and Inhibition by Pyridine-Ureas.

Induction of Apoptosis: The p53 and JNK Pathways

Certain anticancer pyridine compounds induce programmed cell death, or apoptosis, in cancer cells by upregulating key signaling proteins like p53 and JNK (c-Jun N-terminal kinase).[14]

Activation of JNK can lead to the phosphorylation and stabilization of the tumor suppressor protein p53.[15] This, in turn, upregulates the expression of pro-apoptotic genes, such as Bax and PUMA, leading to mitochondrial-mediated apoptosis.[16]

G Anticancer_Pyridine Anticancer Pyridine Compound JNK JNK Anticancer_Pyridine->JNK Upregulates p53 p53 JNK->p53 Phosphorylates & Stabilizes Pro_Apoptotic Pro-apoptotic genes (e.g., Bax, PUMA) p53->Pro_Apoptotic Upregulates Expression Mitochondria Mitochondria Pro_Apoptotic->Mitochondria Act on Apoptosis Apoptosis Mitochondria->Apoptosis Initiates

Figure 3: p53 and JNK-Mediated Apoptosis Induced by Anticancer Pyridines.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyridine-urea derivatives against the MCF-7 breast cancer cell line.[17]

CompoundIC50 (µM) after 48hIC50 (µM) after 72h
8e 0.220.11
8n 1.880.80
Doxorubicin (Ref.) 1.93Not Reported
Table 1: In vitro growth inhibitory activity of pyridine-urea derivatives against MCF-7 cells.[17]
Experimental Protocols

This assay measures the direct inhibitory effect of a compound on VEGFR-2 kinase activity.[18]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Test compound (e.g., pyridine-urea derivative)

  • 96-well plates

  • Luminescence-based kinase activity detection kit (e.g., Kinase-Glo™)

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase assay buffer.

  • In a 96-well plate, add the kinase buffer, ATP, and the kinase substrate to each well.

  • Add the diluted test inhibitor or a vehicle control to the appropriate wells.

  • Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme to each well.

  • Incubate the plate at 30°C for 45 minutes.

  • Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

The MTT assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[3][19][20]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium

  • 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol with 4 mM HCl)[3]

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • After treatment, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Measure the absorbance at 590 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][21]

Materials:

  • Cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (for fixation)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and incubate on ice for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in a staining buffer containing RNase A and Propidium Iodide.

  • Incubate in the dark at 4°C overnight.

  • Analyze the samples using a flow cytometer to measure the fluorescence intensity of the PI-stained DNA.

  • The data is then used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.

The Neuroprotective Promise of Pyridine Derivatives

Neurodegenerative diseases like Alzheimer's disease are characterized by progressive neuronal loss.[8] Pyridine derivatives, particularly 1,4-dihydropyridines (DHPs), have emerged as promising neuroprotective agents due to their multi-target activity.[7][8][22]

A Multi-Target Approach to Neuroprotection

Atypical 1,4-DHP derivatives can exert neuroprotective effects through several mechanisms, including:

  • GSK-3β Inhibition: Glycogen synthase kinase-3 beta (GSK-3β) is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[2][8] Inhibition of GSK-3β can reduce tau pathology.

  • L-type Calcium Channel Blockade: Dysregulation of calcium homeostasis contributes to neuronal death.[8] Blocking L-type voltage-dependent calcium channels can prevent calcium overload and subsequent excitotoxicity.

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[7] Some DHPs possess potent antioxidant properties, scavenging harmful free radicals.

G cluster_0 Alzheimer's Disease Pathogenesis Tau Tau Hyperphosphorylation Neuronal_Death Neuronal Death Tau->Neuronal_Death Calcium_Influx Excessive Ca2+ Influx Calcium_Influx->Neuronal_Death Oxidative_Stress Oxidative Stress Oxidative_Stress->Neuronal_Death DHP 1,4-Dihydropyridine Derivative GSK3b GSK-3β DHP->GSK3b Inhibits Calcium_Channel L-type Ca2+ Channel DHP->Calcium_Channel Blocks Antioxidant Antioxidant Effect DHP->Antioxidant Exerts GSK3b->Tau Reduces Calcium_Channel->Calcium_Influx Reduces Antioxidant->Oxidative_Stress Reduces

Figure 4: Multi-Target Neuroprotective Mechanism of 1,4-Dihydropyridine Derivatives.

Experimental Protocols

The Hantzsch pyridine synthesis is a classic method for preparing 1,4-DHP derivatives.[23][24]

Materials:

  • An aldehyde

  • A β-ketoester (e.g., ethyl acetoacetate)

  • Ammonia or ammonium acetate

  • Solvent (e.g., ethanol)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol) in ethanol.[23]

  • Reflux the reaction mixture for a specified time (e.g., 2-4 hours).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice to precipitate the product.

  • Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine derivative.

This involves using cell-based assays to assess the ability of a compound to protect neurons from a toxic insult.[25]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Neurotoxin (e.g., amyloid-beta peptide for an Alzheimer's model)

  • Test compound (1,4-DHP derivative)

  • Cell culture medium

  • Reagents for a cell viability assay (e.g., MTT)

Procedure:

  • Culture the neuronal cells in a suitable format (e.g., 96-well plate).

  • Pre-treat the cells with various concentrations of the test compound for a specified period.

  • Expose the cells to the neurotoxin to induce cell death.

  • Include control groups: untreated cells, cells treated with the neurotoxin alone, and cells treated with the test compound alone.

  • After the incubation period, assess cell viability using an appropriate method, such as the MTT assay.

  • A higher cell viability in the group pre-treated with the test compound compared to the group treated with the neurotoxin alone indicates a neuroprotective effect.

Conclusion and Future Perspectives

The pyridine nucleus continues to be a remarkably fruitful scaffold in the quest for novel therapeutics. Its versatility allows for the fine-tuning of pharmacological properties, leading to potent and selective agents against a wide array of diseases. The examples of isoniazid, various anticancer agents, and neuroprotective 1,4-dihydropyridines highlighted in this guide demonstrate the enduring and evolving legacy of pyridine in medicine.

Future research will undoubtedly continue to leverage the unique attributes of the pyridine ring. The development of novel synthetic methodologies will enable the creation of more complex and diverse pyridine-based chemical libraries. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the rational design of next-generation therapeutics with enhanced efficacy and improved safety profiles. The integration of computational modeling with traditional medicinal chemistry approaches will further accelerate the discovery and optimization of pyridine-containing drug candidates, ensuring that this "privileged" scaffold remains at the forefront of pharmaceutical innovation.

References

A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be provided upon request.

Sources

Foundational

A-Technical-Guide-to-Elucidating-the-Mechanism-of-Action-of-Novel-Heterocyclic-Compounds

Introduction Heterocyclic-compounds-are-a-cornerstone-of-modern-drug-development,-with-their-diverse-chemical-structures-and-pharmacological-activities.[1] These-compounds,-characterized-by-ring-structures-containing-at-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic-compounds-are-a-cornerstone-of-modern-drug-development,-with-their-diverse-chemical-structures-and-pharmacological-activities.[1] These-compounds,-characterized-by-ring-structures-containing-at-least-one-non-carbon-atom,-are-pivotal-in-the-design-of-new-therapeutic-agents-due-to-their-ability-to-interact-with-a-wide-range-of-biological-targets.[2] Understanding-the-precise-mechanism-of-action-(MOA)-of-these-novel-compounds-is-a-critical-and-often-challenging-phase-in-the-drug-discovery-and-development-process.[3][4] This-guide-provides-a-comprehensive,-in-depth-overview-of-the-experimental-strategies-and-methodologies-employed-to-unravel-the-MOA-of-novel-heterocyclic-compounds,-from-initial-target-identification-to-in-depth-biophysical-and-cellular-characterization.

Part-1:-Target-Identification:-Finding-Where-the-Compound-Binds

The-initial-and-most-crucial-step-in-elucidating-the-MOA-is-to-identify-the-direct-molecular-target(s)-of-the-heterocyclic-compound.[3] There-are-two-primary-approaches-to-target-identification:-phenotypic-screening-and-target-based-screening.[5]

Phenotypic-Screening:-From-Cellular-Effect-to-Target

Phenotypic-screening-begins-by-observing-the-effect-of-a-compound-on-a-cell-or-organism-without-a-preconceived-notion-of-its-target.[6] This-approach-is-particularly-powerful-for-discovering-first-in-class-therapeutics-with-novel-mechanisms.

Cell-Painting: -A-specific-HCI-approach,-Cell-Painting,-uses-a-cocktail-of-fluorescent-dyes-to-label-different-cellular-compartments,-creating-a-detailed-phenotypic-profile-of-the-cell's-response-to-a-compound.[9]

Target-Based-Approaches:-From-Hypothesis-to-Identification

Target-based-approaches-start-with-a-hypothesis-about-the-putative-target-and-then-employ-methods-to-confirm-this-interaction.

Affinity-Based-Pull-Down-Methods: -These-methods-utilize-the-binding-affinity-of-the-compound-for-its-target-to-isolate-it-from-a-complex-mixture-like-a-cell-lysate.[3][10]

  • Immobilized-Compound-Pull-Down: -The-heterocyclic-compound-is-chemically-linked-to-a-solid-support-(e.g.,-agarose-beads)-and-incubated-with-cell-lysate.[3][10] Proteins-that-bind-to-the-compound-are-then-eluted-and-identified-by-mass-spectrometry.[3]

  • Biotin-Tagged-Approach: -The-compound-is-tagged-with-biotin,-which-has-a-strong-affinity-for-streptavidin.[3] The-biotinylated-compound-is-incubated-with-cell-lysate,-and-the-compound-target-complex-is-then-captured-using-streptavidin-coated-beads.[3]

Label-Free-Methods: -These-methods-do-not-require-modification-of-the-compound,-which-can-sometimes-alter-its-binding-properties.

  • Drug-Affinity-Responsive-Target-Stability-(DARTS): -This-technique-is-based-on-the-principle-that-a-protein-becomes-more-resistant-to-proteolysis-when-bound-to-a-small-molecule.[3][11] Cell-lysate-is-treated-with-the-compound-and-then-subjected-to-limited-proteolysis.-The-stabilized-target-protein-can-then-be-identified-by-mass-spectrometry.[3]

  • Cellular-Thermal-Shift-Assay-(CETSA): -CETSA-is-a-powerful-method-for-confirming-target-engagement-in-living-cells.[12][13][14][15] It-relies-on-the-fact-that-ligand-binding-stabilizes-a-protein-against-thermal-denaturation.[12][16] Cells-are-treated-with-the-compound,-heated-to-various-temperatures,-and-the-amount-of-soluble-target-protein-remaining-is-quantified,-often-by-Western-blot-or-mass-spectrometry.[13][16]

Activity-Based-Protein-Profiling-(ABPP): -ABPP-uses-chemical-probes-that-covalently-bind-to-the-active-site-of-enzymes,-allowing-for-the-profiling-of-entire-enzyme-families.[4][17][18] This-technique-is-particularly-useful-for-identifying-the-targets-of-covalent-inhibitors-and-can-provide-information-about-the-functional-state-of-the-proteome.[4][17][19][20]

Workflow-for-Target-Identification

Target_Identification_Workflow cluster_Phenotypic Phenotypic Screening cluster_TargetBased Target-Based Approaches cluster_Validation Target Validation PhenoScreen Phenotypic Screen (e.g., High-Content Imaging) Hit_ID Identify 'Hit' Compounds with Desired Phenotype PhenoScreen->Hit_ID Target_Deconv Target Deconvolution (e.g., Proteomics, Genomics) Hit_ID->Target_Deconv Biochem Biochemical Assays Target_Deconv->Biochem Hypothesized Target(s) Affinity Affinity-Based Methods (Pull-downs) MassSpec Mass Spectrometry Identification Affinity->MassSpec LabelFree Label-Free Methods (CETSA, DARTS) LabelFree->MassSpec ABPP Activity-Based Protein Profiling ABPP->MassSpec MassSpec->Biochem Identified Target(s) Cellular Cell-Based Assays Biochem->Cellular Genetic Genetic Validation (e.g., CRISPR, RNAi) Cellular->Genetic

Caption: A-generalized-workflow-for-target-identification-of-novel-heterocyclic-compounds.

Part-2:-In-Vitro-Characterization:-Quantifying-the-Interaction

Once-a-putative-target-has-been-identified,-the-next-step-is-to-characterize-the-interaction-between-the-compound-and-the-purified-target-protein-in-vitro.-This-provides-quantitative-data-on-binding-affinity,-kinetics,-and-thermodynamics.

Biophysical-Techniques-for-Binding-Analysis

  • Surface-Plasmon-Resonance-(SPR): -SPR-is-a-label-free-technique-that-measures-the-binding-of-an-analyte-(the-compound)-to-a-ligand-(the-target-protein)-immobilized-on-a-sensor-surface-in-real-time.[21][22][23] It-provides-information-on-the-association-rate-(ka),-dissociation-rate-(kd),-and-the-equilibrium-dissociation-constant-(KD),-which-is-a-measure-of-binding-affinity.[23]

  • Isothermal-Titration-Calorimetry-(ITC): -ITC-directly-measures-the-heat-released-or-absorbed-during-a-binding-event.[24][25][26] It-is-the-gold-standard-for-determining-the-thermodynamic-parameters-of-an-interaction,-including-the-binding-affinity-(KD),-enthalpy-(ΔH),-entropy-(ΔS),-and-stoichiometry-(n)-of-binding.[24][25]

Enzyme-Kinetics

If-the-identified-target-is-an-enzyme,-it-is-essential-to-determine-how-the-heterocyclic-compound-affects-its-catalytic-activity.

  • IC50-Determination: -The-half-maximal-inhibitory-concentration-(IC50)-is-the-concentration-of-the-compound-that-reduces-enzyme-activity-by-50%.[27] It-is-a-measure-of-the-compound's-potency.

  • Mechanism-of-Inhibition-Studies: -These-experiments-determine-whether-the-compound-is-a-competitive,-non-competitive,-uncompetitive,-or-mixed-inhibitor-by-measuring-enzyme-activity-at-varying-substrate-and-inhibitor-concentrations.[28][29]

Table-1:-Hypothetical-Biophysical-and-Enzymatic-Data-for-a-Novel-Heterocyclic-Compound

ParameterTechniqueValueInterpretation
KD SPR50-nMHigh-binding-affinity
ka SPR1-x-10^5-M⁻¹s⁻¹Fast-on-rate
kd SPR5-x-10⁻³-s⁻¹Slow-off-rate
ΔH ITC-10-kcal/molEnthalpically-driven-binding
-TΔS ITC2-kcal/molEntropically-unfavorable
IC50 Enzyme-Assay100-nMPotent-inhibitor
Mechanism Enzyme-KineticsCompetitiveBinds-to-the-active-site

Part-3:-Cellular-and-In-Vivo-Validation:-Confirming-the-Mechanism-in-a-Biological-Context

The-final-and-most-critical-phase-of-MOA-elucidation-is-to-validate-the-in-vitro-findings-in-a-cellular-and,-ultimately,-an-in-vivo-setting.

Cell-Based-Assays

  • Target-Engagement-in-Cells: -CETSA-can-be-used-to-confirm-that-the-compound-binds-to-its-target-in-intact-cells-and-to-determine-the-cellular-potency.[12][13]

  • Downstream-Signaling-Pathway-Analysis: -If-the-target-is-part-of-a-known-signaling-pathway,-the-effect-of-the-compound-on-downstream-events-should-be-investigated.-This-can-be-done-by-measuring-changes-in-protein-phosphorylation-(e.g.,-Western-blot,-Kinome-profiling),-gene-expression-(e.g.,-qPCR,-RNA-seq),-or-metabolite-levels.[30][31]

Specialized-Assays-for-Specific-Target-Classes

  • Kinome-Profiling: -For-compounds-targeting-kinases,-kinome-profiling-services-can-assess-the-selectivity-of-the-compound-against-a-large-panel-of-kinases.[30][32][33][34] This-is-crucial-for-identifying-potential-off-target-effects.

  • Electrophysiology: -If-the-target-is-an-ion-channel,-electrophysiological-techniques-like-patch-clamp-are-the-gold-standard-for-characterizing-the-compound's-effect-on-channel-activity.[35][36][37][38][39]

Experimental-Protocol:-Cellular-Thermal-Shift-Assay-(CETSA)

  • Cell-Culture-and-Treatment: -Culture-cells-to-~80%-confluency.-Treat-cells-with-the-heterocyclic-compound-or-vehicle-(e.g.,-DMSO)-at-various-concentrations-for-a-predetermined-time.

  • Heating-Step: -Harvest-the-cells-and-resuspend-them-in-a-suitable-buffer.-Aliquot-the-cell-suspension-into-PCR-tubes-and-heat-them-at-a-range-of-temperatures-(e.g.,-40-70°C)-for-3-minutes-using-a-thermal-cycler.

  • Cell-Lysis: -Lyse-the-cells-by-freeze-thaw-cycles-or-sonication.

  • Separation-of-Soluble-and-Aggregated-Proteins: -Centrifuge-the-lysates-at-high-speed-to-pellet-the-aggregated-proteins.

  • Protein-Quantification: -Carefully-collect-the-supernatant-(containing-the-soluble-proteins)-and-quantify-the-amount-of-the-target-protein-by-Western-blot,-ELISA,-or-mass-spectrometry.

  • Data-Analysis: -Plot-the-amount-of-soluble-protein-as-a-function-of-temperature-to-generate-a-melting-curve.-The-shift-in-the-melting-curve-in-the-presence-of-the-compound-indicates-target-engagement.

Signaling-Pathway-Diagram

Signaling_Pathway Compound Heterocyclic Compound Target Target Protein (e.g., Kinase) Compound->Target Inhibition Substrate Substrate Target->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Downstream1 Downstream Effector 1 pSubstrate->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 Phenotype Cellular Phenotype (e.g., Apoptosis) Downstream2->Phenotype

Caption: Hypothetical-signaling-pathway-inhibited-by-a-novel-heterocyclic-compound.

Elucidating-the-mechanism-of-action-of-a-novel-heterocyclic-compound-is-a-multifaceted-process-that-requires-a-combination-of-biochemical,-biophysical,-and-cellular-approaches.-By-systematically-identifying-the-target,-quantifying-the-interaction,-and-validating-the-mechanism-in-a-biological-context,-researchers-can-gain-a-comprehensive-understanding-of-how-a-compound-exerts-its-effects.-This-knowledge-is-not-only-crucial-for-optimizing-the-compound's-therapeutic-properties-but-also-for-predicting-potential-side-effects-and-guiding-its-clinical-development.

References

  • Isothermal-Titration-Calorimetry-(ITC). Center-for-Macromolecular-Interactions.-URL:-

  • Target-identification-of-small-molecules:-an-overview-of-the-current-applications-in-drug-discovery.-PMC---PubMed-Central.-URL:-

  • Activity-based-protein-profiling-for-drug-discovery.-Universiteit-Leiden.-URL:-

  • Isothermal-Titration-Calorimetry-|-Biomolecular-Interactions-Analysis.-Malvern-Panalytical.-URL:-

  • A-beginner's-guide-to-surface-plasmon-resonance-|-The-Biochemist.-Portland-Press.-URL:-

  • Isothermal-Titration-Calorimetry-for-Measuring-Macromolecule-Ligand-Affinity.-PMC---NIH.-URL:-

  • How-does-SPR-work-in-Drug-Discovery?---deNOVO-Biolabs.-URL:-

  • Target-Identification-and-Validation-(Small-Molecules)---UCL.-URL:-

  • Kinome-Profiling-Service-|-MtoZ-Biolabs.-URL:-

  • High-Content-Imaging:-A-Transformative-Approach-to-Drug-Discovery.-URL:-

  • Activity-Based-Kinase-Selectivity-and-Profiling-Services---AssayQuant.-URL:-

  • How-Is-Surface-Plasmon-Resonance-Used-In-Drug-Discovery?---Chemistry-For-Everyone.-URL:-

  • Kinase-Panel-Screening-and-Profiling-Service---Reaction-Biology.-URL:-

  • (PDF)-Target-identification-of-small-molecules:-an-overview-of-the-current-applications-in-drug-discovery---ResearchGate.-URL:-

  • Activity-based-Protein-Profiling-(Abpp)---Creative-Biolabs.-URL:-

  • Activity-Based-Protein-Profiling:-Discovering-Novel-Therapeutic-Strategies-for-Disease.-URL:-

  • Characterization-of-Binding-Interactions-Using-Isothermal-Titration-Calorimetry.-URL:-

  • Electrophysiology-in-Drug-Discovery---NJIT.-URL:-

  • Unlocking-GPCR-Mysteries:-How-Surface-Plasmon-Resonance-Fragment-Screening-Revolutionizes-Drug-Discovery-for-Membrane-Proteins---PharmaFeatures.-URL:-

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  • Identification-of-Direct-Protein-Targets-of-Small-Molecules-|-ACS-Chemical-Biology.-URL:-

  • High-content-imaging-subpopulation-analysis-for-phenotypic-drug-discovery.-URL:-

  • High-Throughput-Electrophysiology:-New-Perspectives-for-Ion-Channel-Drug-Discovery.-URL:-

  • Full-article:-Surface-plasmon-resonance,-Orbitrap-mass-spectrometry-and-Raman-advancements:-exciting-new-techniques-in-drug-discovery---Taylor-&-Francis-Online.-URL:-

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  • Recent-advances-in-electrophysiology-based-screening-technology-and-the-impact-upon-ion-channel-discovery-research---PubMed.-URL:-

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Exploratory

Whitepaper: A Framework for the Initial In Vitro Toxicity Screening of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The early-stage assessment of a compound's toxicological profile is a critical checkpoint in the drug discovery and che...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The early-stage assessment of a compound's toxicological profile is a critical checkpoint in the drug discovery and chemical development pipeline, serving to mitigate late-stage failures and ensure human safety. This guide provides a comprehensive, tiered framework for the initial in vitro toxicity screening of the novel compound (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol. As a Senior Application Scientist, this document moves beyond simple protocol recitation to instill a deep understanding of the scientific rationale behind the proposed experimental workflow, cell line selection, and assay choice. We present a logical, three-tiered approach beginning with broad cytotoxicity assessment, followed by specific genotoxicity evaluation, and culminating in preliminary mechanistic investigations. Detailed, field-tested protocols for key assays are provided, alongside guidance on data interpretation and visualization. The objective is to equip researchers with a robust, self-validating system to generate a preliminary safety profile of this dioxino-pyridine derivative, thereby enabling informed decisions for its continued development.

Introduction: The Imperative for Early-Stage Toxicity Profiling

The compound (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol, a dioxino-pyridine derivative with the molecular formula C₁₁H₁₅NO₃, represents a novel chemical entity for which no public toxicological data currently exists[1][2]. Its structure, featuring a pyridine scaffold, warrants a careful safety evaluation, as pyridine derivatives have been noted for a range of biological activities and potential toxicities[3][4][5].

In modern drug development, the principle of "fail early, fail cheap" is paramount. Identifying compounds with potential toxic liabilities at the preclinical stage is essential to de-risk development programs and reduce the high attrition rates of drug candidates[6][7]. In vitro toxicology screening using cultured cell lines offers a rapid, cost-effective, and ethically sound alternative to extensive animal testing for initial safety assessments[8].

This guide outlines a strategic and tiered approach for the initial toxicity screening of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol. The core objective is to build a preliminary risk profile by systematically evaluating its effects on cell viability, genomic integrity, and fundamental cellular pathways.

The Strategic Selection of Cell Lines: A Multi-Organ Approach

The choice of an appropriate cellular model is the foundation of any meaningful in vitro study[9]. A single cell line can provide only a narrow view of a compound's potential toxicity. Therefore, we advocate for a panel-based approach, utilizing cell lines derived from organs that are common targets for drug-induced toxicity: the liver, the central nervous system, and the heart[10][11].

  • HepG2 (Human Hepatocellular Carcinoma): The liver is the primary organ for drug metabolism and is frequently susceptible to chemical-induced injury (hepatotoxicity)[10][12]. HepG2 cells, while cancerous in origin, retain many metabolic functions characteristic of hepatocytes and are a widely accepted model for initial hepatotoxicity screening[10][12].

  • SH-SY5Y (Human Neuroblastoma): Neurotoxicity is a severe potential side effect. The SH-SY5Y cell line is one of the most common models in neuroscience research, capable of representing neuronal cell types and elucidating impacts on the nervous system[13][14][15]. For an initial screen, undifferentiated SH-SY5Y cells provide a robust and reproducible system[14].

  • AC16 (Human Cardiomyocyte Cell Line): Cardiotoxicity is a leading cause of drug withdrawal from the market[11][16]. The AC16 cell line, derived from human ventricular cardiomyocytes, serves as a valuable tool for assessing a compound's potential to induce cardiac muscle damage[17][18].

This multi-lineage panel ensures that the initial screen is sensitive to organ-specific cytotoxic effects, providing a more comprehensive preliminary safety assessment.

A Tiered Experimental Workflow

A tiered or staged approach to toxicity testing is efficient, reserving resource-intensive assays for compounds that demonstrate activity in initial, broader screens. Our proposed workflow is designed to generate decision-enabling data at each stage.

G cluster_0 Tier 1: General Cytotoxicity cluster_1 Tier 2: Genotoxicity Assessment cluster_2 Tier 3: Mechanistic Insight T1 Dose-Response Assessment (MTT Assay) in HepG2, SH-SY5Y, AC16 T1_Result Calculate IC50 Values T1->T1_Result T2_Comet Comet Assay (DNA Strand Breaks) T1_Result->T2_Comet If IC50 < 100 µM T2_MN Micronucleus Assay (Chromosome Damage) T1_Result->T2_MN If IC50 < 100 µM T3_ROS ROS Production Assay (Oxidative Stress) T2_Comet->T3_ROS If Comet Negative & Cytotoxicity Persists T3_Caspase Caspase-3/7 Assay (Apoptosis Induction) T2_MN->T3_Caspase If MN Negative & Cytotoxicity Persists Report Synthesize Data & Formulate Risk Hypothesis T3_ROS->Report T3_Caspase->Report G Start Initial Screening Results Cytotoxicity Is IC50 < 100 µM in any cell line? Start->Cytotoxicity Genotoxicity Are Genotoxicity Assays (Comet, MN) Positive? Cytotoxicity->Genotoxicity Yes LowRisk Low Priority for Further Toxicity Investigation Cytotoxicity->LowRisk No Mechanism Investigate Mechanism (ROS, Apoptosis, etc.) Genotoxicity->Mechanism No HighRisk High Risk: Potential Mutagen/Carcinogen. Consider Termination. Genotoxicity->HighRisk Yes MediumRisk Medium Risk: Cytotoxic but not Genotoxic. Proceed with Mechanistic Studies. Mechanism->MediumRisk Final Integrate into Overall Risk-Benefit Profile LowRisk->Final HighRisk->Final MediumRisk->Final

Fig 2. Decision tree for interpreting screening results.

In our hypothetical example, the compound shows selective cytotoxicity towards liver cells (HepG2) but is not genotoxic. This would classify it as a "Medium Risk" compound, warranting Tier 3 mechanistic studies focused on hepatotoxicity.

Synthesis and Forward Look

This guide has established a structured, rational framework for the initial toxicity screening of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol. By employing a tiered approach with a panel of organ-specific cell lines, researchers can efficiently generate a preliminary safety profile.

The in vitro data generated serves as a critical first step. It is crucial to acknowledge the limitations of these simplified systems, such as the absence of complex multi-organ interactions and comprehensive drug metabolism.[8][19] If a significant toxicological flag is raised—as in the hypothetical hepatotoxicity example—follow-up studies are essential. These could include:

  • Metabolic Profiling: Investigating if the toxicity is caused by the parent compound or a metabolite, potentially using liver S9 fractions or primary hepatocytes.[12][20]

  • Advanced Models: Employing more complex in vitro models like 3D cell cultures (spheroids) or organ-on-a-chip technology to better mimic in vivo physiology.[12][18]

  • In Vivo Studies: If the compound progresses, the in vitro data, particularly the IC50 values, can help inform the starting doses for acute oral toxicity studies in animals, adhering to the 3Rs principles (Replacement, Reduction, and Refinement).[21][22]

By integrating this systematic in vitro screening into the early stages of development, project teams can make more informed, data-driven decisions, ultimately leading to the development of safer and more effective chemical products and therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70818, 2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridine-5-methanol. PubChem. [Link]

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  • OECD (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD. [Link]

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  • Thepsuwan, P., et al. (2021). Effects of all-trans-retinoic acid on human SH-SY5Y neuroblastoma as in vitro model in neurotoxicity research. ResearchGate. [Link]

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  • Suzuki, M., et al. (2024). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. bioRxiv. [Link]

  • Teo, K. L., et al. (2023). Demonstration of doxorubicin's cardiotoxicity and screening using a 3D bioprinted spheroidal droplet-based system. RSC Publishing. [Link]

  • ResearchGate (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • Ternovskaya, S. A., et al. (2021). Acute Toxicity Evaluation of Pyridine Derivatives of 3,4-Dihydroquinoxalin-2-one and 3,4-Dihydro-2H-1,4-benzoxazin-2-one. ResearchGate. [Link]

  • Das, S., et al. (2021). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Wojtunik-Kulesza, K. A., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. [Link]

  • Cruelty Free International (2021). Updates to OECD in vitro and in chemico test guidelines. Cruelty Free International. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Analysis of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol

Abstract This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol. This compound, a derivative of pyridoxine (Vitamin B6), is of significant interest in pharmaceutical development. The described method is tailored for researchers, scientists, and drug development professionals, providing a comprehensive protocol for accurate and reproducible analysis. The causality behind the selection of chromatographic parameters is explained to ensure scientific integrity and facilitate method adoption and troubleshooting.

Introduction

(2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol, also known as α4,3-O-Isopropylidene Pyridoxine, is a key intermediate in the synthesis of various pharmaceutical compounds[1]. Its chemical structure, featuring a protected diol on the pyridoxine backbone, imparts unique physicochemical properties that necessitate a well-defined analytical method for quality control and stability testing. The presence of the basic pyridine ring and the polar methanol group requires careful consideration of the stationary and mobile phases to achieve optimal chromatographic performance. This document provides a detailed, step-by-step protocol for the HPLC analysis of this compound, ensuring high precision and accuracy.

Chemical Properties of the Analyte

  • Chemical Name: (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol[2]

  • Synonyms: alpha4,3-O-Isopropylidene Pyridoxine, 5-Hydroxymethyl-2,2,8-trimethyl[3][4]dioxano[4,5-c]pyridine[5]

  • Molecular Formula: C₁₁H₁₅NO₃[2]

  • Molecular Weight: 209.24 g/mol [2]

  • Structure:

    
    
    

Principles of the HPLC Method

The developed method is based on reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity. A non-polar stationary phase is used in conjunction with a polar mobile phase. For a moderately polar compound like (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol, a C18 column is a suitable choice. To enhance retention and improve peak shape, a polar-modified C18 column is recommended. The basic nature of the pyridine moiety can lead to peak tailing due to interactions with residual silanols on the silica-based stationary phase. The addition of an acidic modifier, such as phosphoric acid or formic acid, to the mobile phase helps to suppress these interactions by protonating the silanols and the analyte, resulting in symmetrical peaks. UV detection is employed for quantitation, with the wavelength set near the analyte's absorbance maximum for optimal sensitivity.

Instrumentation and Materials

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chemicals and Reagents
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (analytical grade)

  • (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol reference standard

Chromatographic Column
  • Recommended: Polar-modified C18 column (e.g., Luna Omega Polar C18, Kinetex Polar C18)

  • Dimensions: 150 mm x 4.6 mm, 5 µm particle size

  • Alternative: Standard C18 column of the same dimensions.

Experimental Protocol

Preparation of Mobile Phase
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

Preparation of Standard Solution
  • Accurately weigh approximately 10 mg of the (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol reference standard.

  • Dissolve in a 100 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL.

  • Prepare working standards of desired concentrations by further dilution of the stock solution with the mobile phase.

Chromatographic Conditions
ParameterRecommended SettingJustification
Column Polar-modified C18, 150 x 4.6 mm, 5 µmEnhanced retention and peak shape for polar analytes.
Mobile Phase A: 0.1% H₃PO₄ in WaterB: AcetonitrileAcidic modifier improves peak symmetry for basic compounds.
Gradient See Table 1Provides optimal separation of the main peak from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLAdjustable based on analyte concentration and sensitivity.
Detector UV at 290 nmNear the absorbance maximum of the parent pyridoxine structure for high sensitivity.[6]

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

  • Tailing Factor: ≤ 2.0 for the analyte peak.

  • Theoretical Plates: ≥ 2000 for the analyte peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for six replicate injections of the standard solution.

Analytical Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability StandardPrep Standard Preparation StandardPrep->SystemSuitability SamplePrep Sample Preparation HPLC_Run HPLC Analysis SamplePrep->HPLC_Run SystemSuitability->HPLC_Run If Passed Integration Peak Integration HPLC_Run->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for the HPLC analysis of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol.

Potential Impurities and Degradation Products

The manufacturing process and storage of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol may lead to the formation of impurities. As a derivative of pyridoxine, potential impurities could include unreacted starting materials, by-products of the isopropylidene protection step, and degradation products of the pyridoxine ring. Common impurities of pyridoxine that could be relevant include pyridoxal, pyridoxamine, and 4-pyridoxic acid. Stability-indicating methods for pyridoxine often show degradation under acidic, basic, and oxidative stress conditions[3][7]. The developed gradient method is designed to separate the main analyte from more polar and less polar impurities.

Method Validation Approach

To ensure the reliability of this analytical method, a comprehensive validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines. The validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range would be 5-150 µg/mL.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC method described in this application note provides a robust and reliable approach for the quantitative analysis of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol. The use of a polar-modified C18 column with an acidic mobile phase and a gradient elution program ensures excellent peak shape and resolution from potential impurities. This method is well-suited for routine quality control and stability studies in pharmaceutical research and development.

References

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Application

Developing an in vitro assay for testing the efficacy of novel pyridine derivatives

Application Notes and Protocols Introduction: The Pivotal Role of Pyridine Scaffolds and In Vitro Screening The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved dru...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Introduction: The Pivotal Role of Pyridine Scaffolds and In Vitro Screening

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to form hydrogen bonds make it a versatile building block for compounds targeting a wide range of diseases, including cancer, microbial infections, and inflammatory disorders.[2][3][4] The initial exploration of a novel library of pyridine derivatives begins with robust, reliable, and relevant in vitro assays. These assays serve as the foundational step in the drug discovery pipeline, enabling high-throughput screening to identify "hit" compounds, characterize their potency, and provide initial insights into their mechanism of action.[5][6][7][8][9]

This guide provides a comprehensive framework for developing and validating a multi-tiered in vitro assay strategy to evaluate the efficacy of novel pyridine derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system designed for accuracy and reproducibility.

The Strategic Selection of an Assay Cascade

The first critical decision is selecting the right assay. This choice should be hypothesis-driven, based on the intended therapeutic target or the desired cellular outcome. A common strategy for novel compounds with potential anticancer activity is to first assess their impact on cell viability and then, for active compounds, to investigate the underlying mechanism of cell death or inhibition.[5][10]

The following decision-making workflow illustrates a logical progression for characterizing novel pyridine derivatives.

Assay_Selection_Workflow Start Novel Pyridine Derivative Library Screening Primary Screening: Assess General Cellular Impact Start->Screening Viability_Assay Cell Viability / Cytotoxicity Assay (e.g., MTT, MTS, CellTiter-Glo) Screening->Viability_Assay Decision_Active Is the Compound Active (e.g., IC50 < 10 µM)? Viability_Assay->Decision_Active Mechanism Secondary Screening: Elucidate Mechanism of Action Decision_Active->Mechanism Yes Inactive Compound is Inactive or has Low Potency Decision_Active->Inactive No Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo 3/7) Mechanism->Apoptosis_Assay If Cytotoxicity is observed Enzyme_Assay Target-Based Assay (e.g., Kinase Inhibition) Mechanism->Enzyme_Assay If a specific enzyme is targeted Next_Steps Lead Optimization & Further Studies Apoptosis_Assay->Next_Steps Enzyme_Assay->Next_Steps Data_Analysis_Workflow Raw_Data Raw Absorbance or Luminescence Data BG_Subtract Subtract Background (Media/Buffer Only Wells) Raw_Data->BG_Subtract Normalize Normalize to Controls (% Viability or % Inhibition) BG_Subtract->Normalize Plotting Plot Dose-Response Curve (Response vs. log[Concentration]) Normalize->Plotting Curve_Fit Non-linear Regression (Sigmoidal, 4PL) Plotting->Curve_Fit IC50 Determine IC50 Value Curve_Fit->IC50 Report Report Data in Tables and Figures IC50->Report

Caption: Standardized workflow for IC50 determination.

3.1 Data Presentation

Quantitative data should be summarized in clear, structured tables.

Table 1: Illustrative Cell Viability Data for a Pyridine Derivative (Compound PY-1)

Concentration (µM) Mean Absorbance (570nm) Std. Deviation % Viability
0 (Vehicle) 1.254 0.088 100.0%
0.1 1.198 0.075 95.5%
1 0.877 0.061 69.9%
5 0.632 0.045 50.4%
10 0.311 0.033 24.8%
50 0.098 0.015 7.8%

| Calculated IC50 | | | 4.9 µM |

Table 2: Illustrative Kinase Inhibition Data for Compound PY-1

Concentration (µM) Mean Luminescence (RLU) Std. Deviation % Inhibition
0 (Vehicle) 854,321 42,112 0.0%
0.01 798,550 35,890 6.5%
0.1 554,112 29,432 35.1%
0.5 433,210 21,543 49.3%
1 210,987 18,765 75.3%
10 45,678 9,876 94.7%

| Calculated IC50 | | | 0.52 µM |

3.2 Assay Validation Metrics

To ensure the quality and reliability of a screening assay, particularly in a high-throughput setting, the Z-factor (Z') should be calculated. It is a statistical measure of the separation between the positive and negative controls.

  • Formula: Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]

    • Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.

  • Interpretation:

    • Z' > 0.5: An excellent, robust assay.

    • 0 < Z' < 0.5: A marginal assay.

    • Z' < 0: The assay is not suitable for screening.

An assay must be validated for robustness and reproducibility before screening a full compound library. [11][12][13]

Conclusion and Future Directions

This guide outlines a systematic approach to developing and validating in vitro assays for novel pyridine derivatives. By starting with broad cell viability screens and progressing to more specific mechanism-of-action and target-based assays, researchers can efficiently identify and characterize promising lead compounds. A commitment to rigorous protocols, proper controls, and standardized data analysis is paramount for generating trustworthy and reproducible results.

Following successful in vitro characterization, promising compounds can be advanced to more complex studies, including secondary cell-based assays (e.g., cell migration, cell cycle analysis), lead optimization through medicinal chemistry, and eventual evaluation in preclinical in vivo models to assess efficacy and safety. [8][31]

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  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. [Link]

  • Sharma, P. C., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC medicinal chemistry, 13(7), 779–817. [Link]

  • Drug Hunter. (2024). Drug Discovery Websites and Databases. [Link]

  • National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Assay Guidance Manual. [Link]

  • RxDataLab. (2024). Essential Datasets for Tracking Drug Development from Discovery to Market. [Link]

  • PPD. (n.d.). Drug Discovery and Development Process. [Link]

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Sources

Method

Application Notes and Protocols for Cell-Based Assays Using (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol

Abstract The discovery and characterization of novel chemical entities are foundational to advancing therapeutic interventions. This document provides a comprehensive guide for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery and characterization of novel chemical entities are foundational to advancing therapeutic interventions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of the compound (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol using fundamental cell-based assays. This compound, featuring a dioxinopyridine core, belongs to a class of heterocyclic scaffolds with significant potential in medicinal chemistry.[1][2] Due to the limited publicly available data on its specific biological activities, this guide presents a structured approach to elucidate its cytotoxic profile and its effects on cell proliferation. The protocols herein are designed to be robust, reproducible, and adaptable for screening in various cell lines, thereby establishing a baseline for further mechanistic studies.

Introduction and Scientific Rationale

(2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol, also known as α⁴,3-O-Isopropylidene Pyridoxine, is a heterocyclic compound with the molecular formula C₁₁H₁₅NO₃.[3] Its structure is characterized by a pyridine ring fused to a substituted 1,3-dioxane ring. The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs with a wide range of therapeutic applications.[2][4] The dioxinopyridine core, while less explored, shares structural similarities with benzodioxins, which are known to exhibit diverse pharmacological activities.[1]

Given the novelty of this specific molecule in the context of cell-based research, a primary investigation into its fundamental effects on cell health and proliferation is a critical first step. Cell-based assays provide a biologically relevant system to assess a compound's activity within a cellular environment, offering insights into its potential therapeutic efficacy and toxicity.[5][6] This document outlines detailed protocols for two essential assays: a cell viability/cytotoxicity assay and a cell proliferation assay. These initial screens are designed to determine the concentration-dependent effects of the compound, which is crucial for guiding subsequent, more complex mechanistic studies.

Foundational Principles of Assay Selection

The choice of initial assays is predicated on a logical progression of inquiry:

  • Safety Profile: Before investigating efficacy, it is paramount to understand the compound's intrinsic cytotoxicity. A viability assay will determine the concentration range at which the compound is well-tolerated by cells and the concentrations at which it induces cell death.

  • Impact on Cell Growth: Following the determination of a non-toxic concentration range, a proliferation assay will reveal whether the compound has cytostatic (inhibits proliferation) or mitogenic (stimulates proliferation) effects.

The data generated from these assays will enable the calculation of key pharmacological parameters such as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), which are essential for comparing the potency of the compound across different cell lines and with other reference compounds.[7]

General Considerations and Best Practices for Cell Culture

The reliability and reproducibility of cell-based assay data are critically dependent on the quality and handling of the cell cultures.[8][9] Adherence to best practices is essential for generating meaningful results.[10]

  • Cell Line Selection: Choose cell lines that are appropriate for the intended research question. For an initial broad screening, using a panel of cell lines from different tissue origins (e.g., cancerous and non-cancerous) is recommended. Ensure that the chosen cell lines are well-characterized and obtained from a reputable cell bank.[8]

  • Aseptic Technique: All cell culture manipulations should be performed in a certified biological safety cabinet using sterile techniques to prevent microbial contamination.[9]

  • Cell Health and Viability: Regularly monitor the morphology and viability of the cells. Do not use cells that are over-confluent or have been passaged excessively, as this can alter their physiological responses.[8][11]

  • Mycoplasma Testing: Periodically test cultures for mycoplasma contamination, as it can significantly impact cellular processes and lead to unreliable data.[7][10]

Experimental Protocols

Preparation of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol Stock Solution
  • Compound Information:

    • Name: (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol

    • Molecular Weight: 209.24 g/mol [3]

    • Appearance: Solid[3]

  • Solvent Selection: The choice of solvent depends on the compound's solubility. Dimethyl sulfoxide (DMSO) is a common solvent for initial screening due to its ability to dissolve a wide range of organic compounds. However, it is crucial to determine the final concentration of DMSO in the cell culture medium, as it can be toxic to cells at concentrations typically above 0.5-1%.

  • Stock Solution Preparation:

    • Aseptically weigh out a precise amount of the compound (e.g., 5 mg).

    • Dissolve the compound in an appropriate volume of sterile-filtered DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 1: Cell Viability/Cytotoxicity Assay (Resazurin-Based)

This protocol utilizes the resazurin (AlamarBlue®) assay, which measures the metabolic activity of viable cells. Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial enzymes in living cells to the pink and highly fluorescent resorufin.

G cluster_prep Preparation cluster_treatment Compound Treatment cluster_assay Assay & Readout A Prepare cell suspension B Seed cells in 96-well plate (5,000-20,000 cells/well) A->B C Incubate overnight (37°C, 5% CO₂) B->C D Prepare serial dilutions of compound C->D E Add compound dilutions to wells D->E F Incubate for 24, 48, or 72 hours E->F G Add Resazurin reagent F->G H Incubate for 1-4 hours G->H I Measure fluorescence (Ex: 560 nm, Em: 590 nm) H->I

Caption: Workflow for the resazurin-based cell viability assay.

  • Cell Seeding:

    • Harvest cells and perform a cell count to determine the cell concentration and viability.

    • Dilute the cell suspension to the desired seeding density (e.g., 1 x 10⁵ cells/mL). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase at the end of the experiment.[12]

    • Seed 100 µL of the cell suspension into each well of a clear-bottom, 96-well microplate. Include wells for "no-cell" controls (medium only).

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of 2-fold or 3-fold serial dilutions of the (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol stock solution in cell culture medium. A typical starting concentration for a novel compound might be in the range of 100 µM to 200 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin or staurosporine).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, vehicle control, or positive control to the respective wells.

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Prepare the resazurin working solution according to the manufacturer's instructions (typically a 1:10 dilution in sterile PBS or culture medium).

    • Add 20 µL of the resazurin working solution to each well, including the "no-cell" controls.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Subtract the average fluorescence of the "no-cell" control wells from all other wells.

  • Normalize the data by expressing the fluorescence of the treated wells as a percentage of the vehicle control wells (100% viability).

  • Plot the percent viability against the logarithm of the compound concentration.

  • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.[7]

ParameterDescription
IC₅₀ The concentration of the compound that inhibits cell viability by 50%.
Vehicle Control Cells treated with the solvent (e.g., DMSO) at the same concentration used for the compound. Represents 100% viability.
Positive Control A known cytotoxic agent to ensure the assay is performing correctly.
No-Cell Control Medium only, to determine background fluorescence.
Protocol 2: Cell Proliferation Assay (Direct Cell Counting)

This protocol directly measures the effect of the compound on cell number over time.

G cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_analysis Data Acquisition & Analysis A Seed cells in multiple plates (e.g., 24-well plates) B Incubate overnight A->B C Add sub-lethal concentrations of compound B->C D Harvest cells at different time points (0, 24, 48, 72h) C->D E Trypsinize and collect cells D->E F Count viable cells (e.g., using Trypan Blue and hemocytometer) E->F G Plot cell number vs. time F->G

Caption: Workflow for the direct cell counting proliferation assay.

  • Cell Seeding:

    • Seed cells in 24-well or 12-well plates at a low density that allows for several population doublings over the course of the experiment.

    • Prepare enough plates to have a separate plate for each time point (e.g., 0, 24, 48, 72 hours).

    • Incubate overnight.

  • Compound Treatment:

    • Based on the IC₅₀ value from the viability assay, select several non-lethal and sub-lethal concentrations of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol.

    • At time zero (immediately before adding the compound to the other plates), harvest the cells from one plate to get a baseline cell count.

    • Add the compound dilutions and vehicle control to the remaining plates.

  • Cell Counting:

    • At each subsequent time point (24, 48, 72 hours), harvest one plate.

    • For adherent cells, wash with PBS, and then add trypsin to detach the cells.

    • Resuspend the cells in culture medium and collect the cell suspension.

    • Mix a small aliquot of the cell suspension with Trypan Blue dye (e.g., in a 1:1 ratio).

    • Load the mixture onto a hemocytometer and count the number of viable (unstained) cells under a microscope. Automated cell counters can also be used.

  • Data Analysis:

    • Calculate the total number of viable cells per well for each condition at each time point.

    • Plot the cell number versus time for each concentration.

    • The rate of proliferation can be determined from the slope of the linear portion of the growth curve.

ParameterDescription
Growth Curve A plot of cell number versus time, illustrating the dynamics of cell proliferation.
Doubling Time The time it takes for the cell population to double in number.
Cytostatic Effect A slowing or complete halt of cell proliferation without causing cell death.

Hypothetical Mechanistic Pathway

Given that some dihydropyridine derivatives are known to interact with calcium channels and that the compound is noted as an intermediate for angina treatments, a potential mechanism of action could involve the modulation of intracellular calcium signaling.[13] The following diagram illustrates a hypothetical pathway where the compound might act.

G Compound (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol Receptor Membrane Receptor (e.g., GPCR or Ion Channel) Compound->Receptor Binds/Modulates PLC Phospholipase C (PLC) Receptor->PLC Activates IP3 IP₃ PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to IP₃R Ca_Release Ca²⁺ Release ER->Ca_Release Downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) Ca_Release->Downstream

Sources

Application

The Strategic Deployment of Dioxinone Derivatives in the Synthesis of Complex Natural Products: A Guide for the Modern Chemist

Introduction: The Dioxinone Moiety as a Versatile Synthetic Linchpin In the intricate art of natural product synthesis, the discerning chemist seeks building blocks that offer a harmonious blend of stability and latent r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dioxinone Moiety as a Versatile Synthetic Linchpin

In the intricate art of natural product synthesis, the discerning chemist seeks building blocks that offer a harmonious blend of stability and latent reactivity. Dioxinone derivatives, a class of acetoacetate surrogates, have emerged as preeminent tools in this regard, lauded for their multifaceted reactivity and operational simplicity.[1][2] These heterocycles are not merely masked β-keto acids; they are chiral synthons, precursors to highly reactive acylketenes, and partners in a variety of carbon-carbon bond-forming reactions that have paved the way for elegant and efficient total syntheses of complex molecular architectures.[1][3][4][5] This guide will elucidate the strategic applications of dioxinone derivatives, providing both the conceptual framework and practical protocols for their effective use in the synthesis of natural products. We will delve into the causality behind their reactivity, offer validated experimental procedures, and showcase their power through seminal examples from the literature.

Dioxinone derivatives are lauded for their stability across a broad spectrum of reaction conditions, including exposure to strong acids and various transition-metal-catalyzed processes like olefin metathesis and palladium-mediated cross-couplings.[1][2][3][4] This robustness allows for their incorporation early in a synthetic sequence, with the dioxinone moiety acting as a silent partner until its unique reactivity is strategically unveiled.

Core Reactivity Profiles of Dioxinone Derivatives

The synthetic utility of dioxinone derivatives stems from several key reactivity patterns, which can be selectively accessed by the careful choice of reagents and reaction conditions.

  • Enolate Formation and Subsequent Reactions: The protons at the C-5 position of the dioxinone ring are acidic and can be readily removed by a variety of bases (e.g., LDA, MHMDS) to generate a nucleophilic enolate.[1][4] This enolate can then participate in a range of classic carbon-carbon bond-forming reactions, including alkylations and aldol additions.

  • Acylketene Generation and Trapping: Upon thermal or photochemical activation, dioxinones can undergo a retro-[4+2] cycloaddition to generate highly reactive acylketene intermediates.[1][3][6] These transient species can be trapped intramolecularly or intermolecularly with a wide array of nucleophiles, including alcohols, amines, and carbon nucleophiles, to forge new rings and stereocenters with high efficiency.[1][3] This strategy has proven particularly powerful in the construction of macrocycles.[1]

  • Cycloaddition Reactions: Dioxinone derivatives can also participate as dienophiles in Diels-Alder reactions and as dipolarophiles in 1,3-dipolar cycloadditions, providing rapid access to complex polycyclic systems.[7][8] The inherent asymmetry of chiral dioxinones can be leveraged to achieve high levels of stereocontrol in these transformations.[9]

Caption: Key reactivity pathways of dioxinone derivatives.

Application in Natural Product Synthesis: Case Studies

The strategic implementation of dioxinone chemistry is best illustrated through its successful application in the total synthesis of complex natural products.

Macrolide Synthesis: The Power of Acylketene Intermediates

The construction of the macrocyclic core of many polyketide natural products presents a significant synthetic challenge. The intramolecular trapping of acylketenes derived from dioxinones offers an elegant solution to this problem.

A noteworthy example is the synthesis of the macrolide natural product callipeltoside A.[1] In this synthesis, a complex dioxinone precursor, bearing two unprotected hydroxyl groups, was subjected to thermolysis to generate an acylketene. Remarkably, the intramolecular macrolactonization proceeded with high regioselectivity, with the desired hydroxyl group acting as the nucleophile to forge the macrocyclic ring.[1]

Terpenoid Synthesis: Building Complexity with Vinylogous Aldol Reactions

The synthesis of structurally intricate terpenoids has also benefited from the application of dioxinone derivatives. In the total synthesis of neopeltolide, a dioxinone served as a key building block for the construction of a crucial intermediate via a vinylogous aldol reaction.[1][3] This was followed by a series of transformations, including an intramolecular Prins cyclization, to furnish the complex macrocyclic core of the natural product.[1][2]

Similarly, the asymmetric synthesis of sordarin, a tetracyclic terpenoid glycoside, utilized an optically active dioxinone derivative to establish key stereocenters early in the synthetic sequence.[1][4]

Protocols and Methodologies

Protocol 1: General Procedure for the Synthesis of a Dioxinone Derivative

Dioxinone derivatives can be readily prepared from either tert-butyl acetoacetate derivatives or from Meldrum's acid and an acid chloride.[4] The latter is often preferred for its operational simplicity and the ready availability of starting materials.

Materials:

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Acid chloride of choice

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Meldrum's acid (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous pyridine (2.0 eq.).

  • Slowly add the acid chloride (1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dioxinone derivative.

Self-Validation: The product can be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry. The appearance of characteristic peaks for the dioxinone ring system will confirm the successful synthesis.

Protocol 2: Acylketene Generation and Intramolecular Trapping for Macrolactonization

This protocol provides a general method for the construction of macrocycles via the intramolecular trapping of an acylketene generated from a dioxinone precursor.

Materials:

  • Dioxinone precursor bearing a pendant nucleophile (e.g., a hydroxyl or amino group)

  • High-boiling solvent (e.g., toluene, xylene)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Heating mantle or oil bath with a temperature controller

  • Silica gel for column chromatography

Procedure:

  • Prepare a dilute solution of the dioxinone precursor (typically 0.01-0.001 M) in the chosen high-boiling solvent. The use of high dilution is crucial to favor the intramolecular reaction over intermolecular polymerization.

  • Degas the solution by bubbling with an inert gas for 15-30 minutes.

  • Heat the solution to reflux under an inert atmosphere. The optimal temperature will depend on the specific dioxinone derivative and is typically in the range of 110-140 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired macrolactone.

Self-Validation: The formation of the macrocycle can be confirmed by mass spectrometry (observation of the molecular ion peak) and NMR spectroscopy (disappearance of the dioxinone signals and the appearance of new signals corresponding to the macrolactone).

Caption: Workflow for macrolactonization via acylketene trapping.

Quantitative Data Summary

The efficiency of dioxinone-based transformations is highly dependent on the substrate and reaction conditions. The following table provides a summary of representative yields and stereoselectivities for key reactions.

Reaction TypeSubstrateConditionsYield (%)StereoselectivityReference
Vinylogous AldolDioxinone & AldehydeLDA, THF, -78 °C60-85>95:5 dr[1]
MacrolactonizationHydroxy-dioxinoneToluene, reflux50-75N/A[1]
Diels-AlderChiral Dioxinone & DieneLewis Acid, -78 °C70-90>98:2 de[9]

Conclusion and Future Outlook

Dioxinone derivatives have firmly established themselves as indispensable tools in the arsenal of the synthetic organic chemist. Their unique blend of stability and tunable reactivity provides elegant and efficient solutions to the challenges posed by the synthesis of complex natural products. The ability to generate and trap fleeting acylketene intermediates, in particular, has revolutionized the construction of macrocyclic systems. As our understanding of their reactivity continues to deepen, and as new catalytic methods for their asymmetric transformations are developed, the scope of their application is certain to expand even further. The continued exploration of novel dioxinone-based methodologies promises to unlock even more efficient and creative pathways to the synthesis of biologically important molecules, thereby fueling advances in both chemistry and medicine.

References

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  • Wei, K., Zheng, X., & Zhang, H. (2022). Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis. ResearchGate. [Link]

  • Yadav, V., & Singh, R. (2015). Synthesis of functionalized benzo[1][10]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 5(58), 46783-46787. [Link]

  • Wei, K., Zheng, X., & Zhang, H. (2022). Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis. Frontiers in Chemistry. [Link]

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  • Wei, K., Zheng, X., & Zhang, H. (2022). Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis. Semantic Scholar. [Link]

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  • Chen, B.-C. (1991). Meldrum's Acid in Organic Synthesis. Organic Preparations and Procedures International, 23(4), 499-532. [Link]

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  • Sato, M., Abe, Y., Takayama, K., Sekiguchi, K., Kaneko, C., Inoue, N., Furuya, T., & Inukai, N. (1991). Use of 1,3-dioxin-4-ones and their related compounds in synthesis. Part 28. Asymmetric de mayo reactions using chiral spirocyclic dioxinones. Journal of Heterocyclic Chemistry, 28(2), 241-252. [Link]

  • Wei, K., Zheng, X., & Zhang, H. (2022). The application of dioxinone in Zhang's work. ResearchGate. [Link]

  • Xu, C., Qiao, J., Dong, S., Zhou, Y., Liu, X., & Feng, X. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. Chemical Science, 12(15), 5458-5463. [Link]

  • Wender, P. A., & co-workers. (1989). The [3+2]Cycloaddition Reaction. Journal of the American Chemical Society, 111, 8954 and 8957. [Link]

  • Xu, C., Qiao, J., Dong, S., Zhou, Y., Liu, X., & Feng, X. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. PubMed. [Link]

  • Xu, J. (2000). Synthesis of 4H-1,3-dioxin-4-one derivatives by cycloaddition of alfa-diazo-beta-diketone with aldehyde and ketones. ResearchGate. [Link]

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  • Li, Y. (2025). Dipolar Cycloaddition in Total Synthesis. Baran Lab. [Link]

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Method

Application of substituted pyridines in medicinal chemistry for drug design

Application Notes & Protocols for Medicinal Chemistry Authored by: A Senior Application Scientist Abstract The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in me...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its unique electronic properties, structural versatility, and ability to participate in various biological interactions have established its importance in drug discovery and development.[2][3] This guide provides a comprehensive overview of the application of substituted pyridines in medicinal chemistry, detailing their diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies crucial for their synthesis and evaluation. These notes are intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical protocols to facilitate the design of novel pyridine-based therapeutics.

The Physicochemical and Biological Significance of the Pyridine Moiety

The prevalence of the pyridine scaffold in over 7,000 drug molecules is not coincidental.[1] Its utility in drug design is rooted in a unique combination of physicochemical properties that enhance pharmacological and pharmacokinetic profiles.

The nitrogen atom in the pyridine ring imparts a dipole moment and serves as a hydrogen bond acceptor, which can increase the solubility and bioavailability of drug candidates.[2][4] Furthermore, the aromatic system allows for π-π stacking interactions with biological targets, while the nitrogen atom's lone pair of electrons can participate in hydrogen bonding and metal chelation.[3] These interactions are critical for the high-affinity binding of drugs to their respective receptors or enzymes.[3]

The substitution pattern on the pyridine ring (at the 2, 3, or 4-positions) allows for precise modulation of a molecule's steric and electronic properties, enabling medicinal chemists to fine-tune its biological activity, selectivity, and pharmacokinetic parameters.[2] The incorporation of a pyridine moiety has been shown to improve metabolic stability, enhance cell permeability, and address protein-binding issues.[1][5]

Diverse Pharmacological Activities of Substituted Pyridines

The structural adaptability of the pyridine scaffold has led to the development of drugs across a wide spectrum of therapeutic areas.[1][6] Below is a summary of key pharmacological activities, supported by examples of FDA-approved drugs.

Anticancer Activity

Substituted pyridines are prominent in oncology, often functioning as kinase inhibitors that interfere with signaling pathways driving tumor growth and proliferation.[2][3] Between 2014 and 2023, 33% of all FDA-approved pyridine-containing drugs were for cancer treatment.[7]

  • Mechanism of Action: A common mechanism is the ATP-competitive inhibition of kinases.[2] The pyridine nitrogen can form crucial hydrogen bonds within the ATP-binding pocket of the kinase, leading to potent and selective inhibition.

  • Examples:

    • Imatinib (Gleevec): A cornerstone in the treatment of chronic myeloid leukemia, Imatinib targets the Bcr-Abl tyrosine kinase.[1][5]

    • Crizotinib: Used in the treatment of non-small cell lung cancer, it inhibits the ALK and ROS1 tyrosine kinases.[8]

    • Abiraterone: An inhibitor of CYP17A1, it is used in the treatment of prostate cancer.[3]

Antimicrobial and Antifungal Activity

The pyridine scaffold is a key component of many antibacterial and antifungal agents, disrupting essential microbial cellular processes.[2]

  • Mechanism of Action: These compounds can inhibit cell wall synthesis, DNA replication, or protein synthesis in microorganisms.[2]

  • Examples:

    • Isoniazid: A first-line treatment for tuberculosis.[9]

    • Ciclopirox: A broad-spectrum antifungal agent used to treat skin infections.[8]

Antiviral Activity

Pyridine derivatives have demonstrated efficacy against a range of viral infections by targeting different stages of the viral life cycle.[2]

  • Mechanism of Action: Inhibition of viral entry, replication, or release.[2]

  • Examples:

    • Nevirapine: A non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS.[10]

    • Atazanavir (Reyataz): A protease inhibitor for the treatment of HIV.[1][5]

Anti-inflammatory Activity

Several pyridine derivatives exhibit potent anti-inflammatory effects, primarily by inhibiting key enzymes in inflammatory pathways.[2]

  • Mechanism of Action: Inhibition of enzymes such as cyclooxygenases (COX) and mitogen-activated protein kinases (MAPKs).[2]

  • Example:

    • Piroxicam: A non-steroidal anti-inflammatory drug (NSAID) used to treat arthritis.[11]

Cardiovascular Applications

Dihydropyridine derivatives are a major class of calcium channel blockers used in the management of hypertension and other cardiovascular conditions.[11]

  • Mechanism of Action: They block the influx of calcium into smooth muscle cells, leading to vasodilation.

  • Examples:

    • Nifedipine: Used to treat hypertension and angina.[9]

    • Amrinone and Milrinone: Vasodilators containing a pyridine pharmacophore.[1]

Guiding Principles for Drug Design and Structure-Activity Relationship (SAR)

The design of potent and selective pyridine-based drugs relies on a thorough understanding of their structure-activity relationships (SAR).[12][13]

  • Substitution Patterns: The position of substituents on the pyridine ring significantly influences biological activity. For instance, in a series of nicotinic acetylcholine receptor ligands, bulky substituents at the C5 position of the pyridine ring were found to modulate binding affinity.[13]

  • Functional Groups: The nature of the substituent groups is also critical. A study on the antiproliferative activity of pyridine derivatives found that the presence of -OMe, -OH, -C=O, and -NH2 groups enhanced activity, while halogen atoms or bulky groups tended to decrease it.[12][14]

  • Bioisosteric Replacement: The pyridine ring can act as a bioisostere for other aromatic or heterocyclic rings, such as a benzene ring. This strategy can be employed to improve physicochemical properties and biological activity. For example, replacing a phenyl ring with a pyridine ring in a series of Cdc7 inhibitors resulted in a more than 500-fold improvement in potency.[3]

Application Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of substituted pyridines.

Protocol 1: Synthesis of Substituted Pyridines via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings.[15] The following protocols detail the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings using a substituted chloropyridine as a starting material.

G start Start with Substituted Chloropyridine suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) start->buchwald sonogashira Sonogashira Coupling (Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base) start->sonogashira aryl_pyridine Aryl-Substituted Pyridine suzuki->aryl_pyridine amino_pyridine Amino-Substituted Pyridine buchwald->amino_pyridine alkynyl_pyridine Alkynyl-Substituted Pyridine sonogashira->alkynyl_pyridine purification Purification (e.g., Column Chromatography) aryl_pyridine->purification amino_pyridine->purification alkynyl_pyridine->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General workflow for the synthesis of substituted pyridines.

A. Suzuki-Miyaura Coupling for Aryl-Substituted Pyridines [15]

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the chloropyridine derivative (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water (e.g., 4:1 ratio).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

B. Buchwald-Hartwig Amination for Amino-Substituted Pyridines [15]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the chloropyridine derivative (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable ligand (e.g., Xantphos, 0.04 mmol), and a base such as sodium tert-butoxide (1.4 mmol).

  • Solvent Addition: Add an anhydrous aprotic solvent like toluene or dioxane.

  • Reaction Conditions: Heat the mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Wash the organic phase, dry, and concentrate.

  • Purification: Purify the residue by column chromatography.

C. Sonogashira Coupling for Alkynyl-Substituted Pyridines [15]

  • Reaction Setup: To a solution of the chloropyridine derivative (1.0 mmol) and a copper(I) co-catalyst like CuI (0.1 mmol) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like triethylamine.

  • Reaction Conditions: Stir the reaction at room temperature to 60 °C for 2-12 hours until completion as indicated by TLC or LC-MS.

  • Work-up: Remove the solvent in vacuo, and partition the residue between water and an organic solvent. Separate the organic layer, wash, dry, and concentrate.

  • Purification: Purify the crude product via column chromatography.

Protocol 2: Biological Evaluation of Substituted Pyridines

This assay is used to determine the cytotoxic effects of compounds on cancer cell lines by measuring cellular protein content.

  • Cell Plating: Seed cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[16]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyridine derivatives and incubate for an additional 48 hours.[16]

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[16]

  • Staining: Wash the plates with distilled water and stain with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes at room temperature.[16]

  • Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.[16]

  • Solubilization and Absorbance Reading: Solubilize the bound stain with 10 mM Tris base solution and read the absorbance at 570 nm using a microplate reader.[16]

  • IC₅₀ Calculation: Calculate the concentration of the compound that causes a 50% reduction in cell growth (IC₅₀) from the dose-response curve.[16]

The antibacterial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial Inoculum: Grow bacterial strains (e.g., S. aureus, E. coli) in appropriate broth overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Prepare serial dilutions of the pyridine derivatives in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well containing the serially diluted compounds. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G start Synthesized Pyridine Derivatives cytotoxicity Cytotoxicity Assay (e.g., SRB) start->cytotoxicity antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) start->antimicrobial antiviral Antiviral Assay (e.g., Plaque Reduction) start->antiviral enzyme Enzyme Inhibition Assay start->enzyme ic50 Determine IC50/EC50 cytotoxicity->ic50 mic Determine MIC antimicrobial->mic antiviral->ic50 enzyme->ic50 data_analysis Data Analysis and SAR ic50->data_analysis mic->data_analysis

Caption: Workflow for the biological evaluation of pyridine derivatives.

Tabular Summary of Key Pyridine-Containing Drugs

Drug NameTherapeutic AreaMechanism of Action
ImatinibAnticancerBcr-Abl tyrosine kinase inhibitor[1][5]
CrizotinibAnticancerALK and ROS1 tyrosine kinase inhibitor[8]
AbirateroneAnticancerCYP17A1 inhibitor[3]
IsoniazidAntibacterialInhibits mycolic acid synthesis[9]
NevirapineAntiviralNon-nucleoside reverse transcriptase inhibitor[10]
AtazanavirAntiviralHIV protease inhibitor[1][5]
PiroxicamAnti-inflammatoryCOX inhibitor[11]
NifedipineCardiovascularCalcium channel blocker[9]

Conclusion and Future Perspectives

The pyridine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry.[8][17] Its favorable physicochemical properties and the ability to fine-tune its biological activity through substitution make it a recurring feature in successful drug discovery programs.[5] The future of pyridine-based drug design will likely involve the exploration of novel substitution patterns, the development of more efficient and sustainable synthetic methodologies, and the application of computational tools to predict biological activity and guide molecular design. As our understanding of disease biology deepens, the rational design of new substituted pyridines will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

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Sources

Application

In vivo experimental design for testing (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol in animal models

Application Notes & Protocols Topic: In Vivo Experimental Design for (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol in Animal Models Audience: Researchers, scientists, and drug development professionals. Abstrac...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: In Vivo Experimental Design for (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the in vivo experimental design and evaluation of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol, a novel chemical entity (NCE). Publicly available information on this compound is limited, identifying it as a derivative of pyridoxine and an intermediate in the synthesis of pharmaceuticals, with some suggestion of its potential use in treating angina[1][2]. Given the absence of a well-defined mechanism of action, this guide presents a structured, multi-phase approach. The strategy begins with fundamental characterization, including dose-range finding and pharmacokinetics, progresses to mandatory safety pharmacology and toxicology assessments, and culminates in hypothesis-generating efficacy studies. The protocols and frameworks described herein are designed to establish a foundational understanding of the compound's profile in living systems, adhering to principles of scientific integrity and international regulatory guidelines to inform go/no-go decisions for further development.

Introduction: The Investigative Rationale

(2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol is a small molecule whose biological activity is not yet extensively characterized. Its structural relationship to pyridoxine (Vitamin B6) suggests a potential interaction with the vast array of metabolic pathways where pyridoxal phosphate acts as a crucial cofactor. However, without empirical data, this remains speculative. The primary challenge in designing an in vivo program for such a compound is the lack of a specific therapeutic hypothesis to test.

Therefore, the logical path forward is not to presuppose a mechanism, but to build a robust preclinical data package from the ground up. This strategy prioritizes safety and drug disposition (pharmacokinetics) before exploring potential efficacy. The experimental design is tiered, with each phase providing critical data that informs the next, ensuring a resource-efficient and ethically sound investigation in line with the 3Rs principle (Replacement, Reduction, and Refinement)[3][4][5]. This approach is fundamental to preclinical research, aiming to maximize scientific rigor and the translational potential of the findings[6][7].

Phase I: Foundational In Vivo Characterization

The initial phase is designed to answer the most basic, yet critical, questions: How well is the compound tolerated at single doses, and what is its pharmacokinetic profile? These studies are essential for selecting appropriate doses for all subsequent, more complex investigations[8].

Protocol: Single-Dose Escalation for Maximum Tolerated Dose (MTD) Determination

The objective of this acute toxicity study is to identify the MTD, defined as the highest dose that does not cause unacceptable toxicity or death over a short observation period. This information is crucial for designing repeat-dose toxicology and efficacy studies[8][9].

Methodology:

  • Species Selection: Use a rodent species, typically Sprague-Dawley rats (one sex, often female, is sufficient for initial screening unless the drug is intended for males)[10].

  • Group Allocation: Assign animals to cohorts (n=3-5 per group)[10]. Include a vehicle control group and at least 3-5 escalating dose groups.

  • Dose Formulation & Administration: The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer a single dose via the intended clinical route (e.g., oral gavage, PO) and a parenteral route (e.g., intravenous, IV) to understand effects independent of absorption.

  • Dose Escalation: Doses can be escalated in a step-wise manner (e.g., 10, 50, 100, 500, 1000 mg/kg). The progression is guided by the outcome of the previous dose level.

  • Clinical Observations: Monitor animals intensely for the first 4-6 hours post-dose, and then daily for 14 days. Observations should include changes in skin, fur, eyes, respiration, autonomic signs (salivation), and central nervous system effects (tremors, convulsions, reactivity)[9]. Record body weight at baseline and regular intervals.

  • Endpoint: The MTD is determined. Key toxicological findings are noted to guide future monitoring.

Parameter Description
Species/Strain Sprague-Dawley Rat
Sex Female
Animals/Group 3-5
Route Oral (PO) and Intravenous (IV)
Dose Levels Vehicle, Low, Mid, High, Escalating
Observation Period 14 Days
Key Endpoints Clinical signs, body weight, mortality/morbidity

Table 1: Summary of MTD Study Design.

Protocol: Non-GLP Single-Dose Pharmacokinetic (PK) Profiling

This study characterizes how the animal's body processes the drug, often described as "what the body does to the drug"[11]. It is essential for understanding absorption, distribution, metabolism, and excretion (ADME) and for correlating drug exposure with pharmacological effects[12][13].

Methodology:

  • Species & Cannulation: Use male Sprague-Dawley rats with jugular vein cannulation to allow for serial blood sampling without stressing the animal.

  • Group Allocation: Two main groups (n=3-5 per group): one receiving an IV bolus dose (e.g., 1-2 mg/kg) and one receiving a PO dose (e.g., 10-20 mg/kg). Doses should be well below the MTD.

  • Blood Sampling: Collect serial blood samples (e.g., ~100 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at specific time points.

    • IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in plasma.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Parameter Description
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable point
AUC (0-inf) Area under the curve extrapolated to infinity
Terminal half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (calculated from PO/IV AUC)

Table 2: Key Pharmacokinetic Parameters.

G cluster_Phase1 Phase I: Foundational Characterization NCE Novel Chemical Entity (Compound X) MTD Acute MTD Study (Single Dose Escalation) NCE->MTD PK Pharmacokinetic Study (Single Dose IV & PO) NCE->PK Decision1 Tolerated & Systemically Available? MTD->Decision1 PK->Decision1 Proceed Proceed to Phase II Decision1->Proceed Yes Stop Stop/Optimize Decision1->Stop No

Figure 1: Workflow for Phase I Foundational Studies.

Phase II: Core Battery Safety Pharmacology

Before any new drug can be administered to humans, regulatory agencies require a "core battery" of safety pharmacology studies to assess its effects on vital physiological systems.[14][15][16] These studies aim to identify undesirable pharmacodynamic properties that could have relevance to human safety[14]. The core battery focuses on the cardiovascular, central nervous, and respiratory systems.

Protocol: Cardiovascular Assessment in Telemetered Animals

Given the compound's potential link to angina treatment, cardiovascular safety is paramount. A telemetered model allows for the continuous monitoring of cardiovascular parameters in conscious, unrestrained animals, providing high-quality data.

Methodology:

  • Species Selection: Beagle dogs or non-human primates are the gold standard. However, a telemetered rat model can be a cost-effective initial screen.

  • Surgical Implantation: Animals are surgically implanted with a telemetry transmitter to measure blood pressure, heart rate, and electrocardiogram (ECG) waveforms. Allow for a full recovery period post-surgery.

  • Study Design: A crossover design is typically used, where each animal serves as its own control.

  • Administration & Dosing: Administer vehicle and at least three dose levels (e.g., low, mid, high, selected to span the anticipated therapeutic exposure and above) on separate days.

  • Data Collection: Continuously record data from a pre-dose baseline period through to at least 24 hours post-dose.

  • Analysis: Analyze key parameters including mean, systolic, and diastolic blood pressure; heart rate; and ECG intervals (PR, QRS, QT). The QT interval is corrected for heart rate (e.g., using Bazett's or Fridericia's formula) to assess the risk of delayed ventricular repolarization, a key cardiac liability.

Protocol: Central Nervous System (CNS) Assessment

This assessment uses a functional observational battery (FOB), often called an Irwin test, to systematically evaluate behavior, autonomic function, and neurological reflexes.

Methodology:

  • Species Selection: Rats are the standard species.

  • Dose Groups: Include a vehicle control and at least three dose levels, with the high dose approaching the MTD.

  • Observations: A trained observer, blinded to the treatment groups, scores a comprehensive set of endpoints at the time of expected peak plasma concentration (Tmax) and at several later time points.

  • Scored Parameters:

    • Behavioral: Alertness, grooming, motor activity, posture.

    • Autonomic: Salivation, piloerection, pupil size.

    • Neurological: Gait, righting reflex, grip strength, sensory responses (e.g., to sound or touch).

    • Physiological: Body temperature.

Protocol: Respiratory System Assessment

The effect on respiratory function is typically evaluated using whole-body plethysmography.

Methodology:

  • Species Selection: Rats or mice.

  • Procedure: Animals are placed in a chamber that measures pressure changes resulting from breathing. This allows for the non-invasive measurement of key respiratory parameters.

  • Dose Groups: A vehicle control and at least three dose levels.

  • Data Collection: Measure respiratory rate, tidal volume, and minute volume at baseline and at multiple time points after dosing.

G cluster_Phase2 Phase II: Core Safety Pharmacology Input Compound with Known PK/MTD CoreBattery ICH S7A Core Battery Input->CoreBattery CV Cardiovascular (Telemetry) CoreBattery->CV CNS Central Nervous System (FOB/Irwin Test) CoreBattery->CNS Resp Respiratory (Plethysmography) CoreBattery->Resp SafetyProfile Integrated Safety Profile CV->SafetyProfile CNS->SafetyProfile Resp->SafetyProfile

Figure 2: Components of the Core Battery Safety Pharmacology Studies.

Phase III: Repeated-Dose Toxicity Assessment

While single-dose studies identify acute hazards, many toxicities only become apparent after repeated administration. A 14-day, repeated-dose study in a rodent model is a common next step to identify target organs of toxicity and to support initial, limited human clinical trials[9][17].

Protocol: 14-Day Repeated-Dose Toxicity Study

Methodology:

  • Species & Justification: Use two species, typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog), as required for pivotal studies. The choice should be justified based on metabolism and PK data if available[9][18]. This protocol details the rodent portion.

  • Study Design:

    • Groups: Vehicle control, low-, mid-, and high-dose groups (n=10/sex/group). The high dose should be at or near the MTD to elicit potential toxicity.

    • Recovery Cohort: Include additional animals in the control and high-dose groups (n=5/sex/group) that are kept for a treatment-free recovery period (e.g., 2-4 weeks) to assess the reversibility of any findings.

  • Administration: Dose animals daily via the intended clinical route for 14 consecutive days.

  • In-Life Monitoring:

    • Clinical Observations: Daily cage-side observations and a detailed weekly physical examination.

    • Body Weight & Food Consumption: Measured twice weekly.

    • Ophthalmology: Examination performed pre-study and at termination.

  • Terminal Procedures:

    • Blood Collection: Collect blood for hematology (cell counts) and clinical chemistry (organ function markers, e.g., ALT, AST, BUN, creatinine) analysis.

    • Necropsy & Organ Weights: Conduct a full gross necropsy on all animals. Weigh key organs (e.g., liver, kidneys, heart, brain, spleen).

    • Histopathology: Preserve a comprehensive list of tissues in formalin for microscopic examination by a veterinary pathologist.

Study Component Description
Duration 14 days of dosing
Recovery Period 14-28 days (for designated cohorts)
Species Sprague-Dawley Rat
Groups Control, Low, Mid, High (plus recovery)
Animals 10/sex/group (main study); 5/sex/group (recovery)
Endpoints Clinical signs, body weight, food consumption, clinical pathology, organ weights, gross pathology, histopathology

Table 3: Key Design Elements of a 14-Day Repeated-Dose Toxicity Study.

Phase IV: Hypothesis-Generating Efficacy Models

With a solid foundation of safety and PK data, the program can move to exploratory efficacy studies. The choice of animal model is critical and, in this case, must be guided by the limited structural and anecdotal information available[7][19].

Rationale for Model Selection:

  • Cardiovascular (Angina Link): The most direct hypothesis is a cardiovascular effect. An in vivo model of myocardial ischemia-reperfusion (I/R) injury in rats is a well-established and relevant model. It simulates the damage that occurs during a heart attack and can be used to test if a compound has cardioprotective effects.

  • Neurological (Pyridoxine Structure): As a pyridoxine derivative, the compound could potentially modulate neurological function. Models of neuropathic pain or chemotherapy-induced peripheral neuropathy could be considered, as Vitamin B6 is sometimes used in these conditions.

  • Metabolic Disease: Pyridoxal phosphate is a cofactor in numerous metabolic reactions. Therefore, models of metabolic syndrome or diabetes could be explored if the compound shows relevant effects on clinical chemistry parameters (e.g., glucose, lipids) in toxicology studies.

Example Protocol: Myocardial Ischemia-Reperfusion (I/R) Injury in Rats

This protocol provides a framework for assessing potential cardioprotective effects.

Methodology:

  • Animal Preparation: Anesthetize male Sprague-Dawley rats and surgically expose the heart.

  • Ischemia Induction: Place a suture around the left anterior descending (LAD) coronary artery and tighten it to occlude blood flow for a set period (e.g., 30 minutes). Successful occlusion is confirmed by blanching of the ventricle and ECG changes.

  • Drug Administration: The test compound or vehicle can be administered at various times relative to the ischemic event (e.g., before ischemia, just before reperfusion, or during reperfusion) to test prophylactic or therapeutic effects. Doses should be based on PK and tolerability data.

  • Reperfusion: Release the suture to allow blood flow to return to the ischemic tissue for a longer period (e.g., 2-24 hours).

  • Endpoint Measurement:

    • Infarct Size Assessment: At the end of the reperfusion period, re-occlude the LAD and perfuse the heart with a dye (e.g., Evans blue) to delineate the area at risk (AAR). The heart is then sliced and incubated in triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted (dead) tissue pale. The infarct size is expressed as a percentage of the AAR.

    • Biomarkers: Collect blood to measure cardiac injury markers like troponin I or creatine kinase-MB.

G cluster_Decision Overall Development Decision Framework Start Phase I-III Data Review: - Acceptable PK - Tolerability - No Major Safety Flags Decision2 Proceed to Efficacy? Start->Decision2 Efficacy Phase IV: Exploratory Efficacy Models (e.g., Cardiac I/R) Decision2->Efficacy Yes NoGo No-Go Decision: Terminate Program Decision2->NoGo No EfficacyResult Evidence of Efficacy? Efficacy->EfficacyResult Go Go Decision: Proceed to IND-Enabling Studies EfficacyResult->Go Yes EfficacyResult->NoGo No

Figure 3: Integrated Decision-Making Workflow for In Vivo Development.

Conclusion and Future Directions

The successful execution of this phased in vivo strategy will provide a robust, foundational dataset for (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol. The results from the initial MTD and PK studies will enable the rational design of the subsequent safety and toxicology assessments. The core battery safety pharmacology studies will address key regulatory requirements and identify potential liabilities early in development[20][21]. Finally, the hypothesis-generating efficacy studies, while exploratory, offer the potential to uncover the compound's therapeutic value.

Interpreting the collective data requires a holistic view. A compound with a clean safety profile, favorable pharmacokinetics, and a clear efficacy signal in a relevant disease model would be a strong candidate for progression into more formal, GLP-compliant IND-enabling toxicology studies and, ultimately, first-in-human clinical trials[17][22]. Conversely, significant safety flags, poor bioavailability, or a lack of efficacy would provide clear, data-driven rationale to halt development, thereby conserving resources and adhering to the highest ethical standards in drug development.

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  • ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. [Link]

  • SlideShare. (2021). DESIGN OF PRECLINICAL TOXICITY STUDIES.pptx. [Link]

  • Prisys Biotech. (2025). Designing Animal Studies: Key Considerations For Preclinical Research Success. [Link]

  • Semantic Scholar. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction. [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. [Link]

  • Charles River Laboratories. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. [Link]

  • MDPI. (2023). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. [Link]

  • ResearchGate. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction. [Link]

  • Open Access Pub. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. [Link]

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  • The Jackson Laboratory. (2022). Designing Your In Vivo Studies. [Link]

  • EQUATOR Network. Animal pre-clinical research | Study Designs. [Link]

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Method

Topic: Formulation of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol for In Vivo Delivery

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol is a heterocyclic small molecule with potential applications in pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol is a heterocyclic small molecule with potential applications in pharmaceutical research.[1] A significant challenge in its preclinical development is its inherent lipophilicity, which suggests poor aqueous solubility. This characteristic can lead to low and erratic bioavailability, hindering the accurate assessment of its pharmacological and toxicological profiles in vivo.[2][3] This guide provides an in-depth analysis of three robust formulation strategies to overcome this limitation: Lipid-Based Formulations (specifically Self-Emulsifying Drug Delivery Systems), Polymeric Nanoparticles, and Cyclodextrin Complexation. For each strategy, we explain the mechanistic rationale, provide detailed experimental protocols for preparation and characterization, and discuss the advantages and limitations to guide the selection of the most appropriate delivery system for specific research objectives.

Physicochemical Profile of the Active Agent

A thorough understanding of the physicochemical properties of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol is the foundation for rational formulation design. The molecule's structure, a substituted dioxino-pyridine, suggests a lipophilic nature, which is a primary indicator of poor water solubility—a common challenge for a large percentage of new chemical entities.[2][4][5]

PropertyValueSource
IUPAC Name (2,2,8-trimethyl-4H-[6][7]dioxino[4,5-c]pyridin-5-yl)methanolPubChem[8]
Synonyms alpha4,3-O-Isopropylidene PyridoxineCymitQuimica[9]
CAS Number 1136-52-3PubChem[8]
Molecular Formula C₁₁H₁₅NO₃CymitQuimica[9]
Molecular Weight 209.24 g/mol PubChem[8]
Physical Form SolidCymitQuimica[9]
XLogP3 (Lipophilicity) 2.3Echemi[10]
Predicted pKa 13.26 ± 0.10Guidechem[1]

The XLogP3 value of 2.3 confirms the compound's lipophilic character, classifying it as a "grease-ball" type molecule.[11] Such compounds are prime candidates for advanced formulation strategies to enhance their solubility and, consequently, their bioavailability.[12][13]

The Rationale for Advanced Formulation

For a drug to be effective when administered orally, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[3] The rate of dissolution is a critical limiting step for poorly soluble compounds. This relationship is described by the Noyes-Whitney equation, which shows that the dissolution rate is directly proportional to the drug's surface area and its saturation solubility.[5] Low aqueous solubility results in a low dissolution rate, leading to incomplete absorption and low bioavailability.

Formulation strategies aim to circumvent this problem by presenting the drug to the biological system in a more "bioavailable" form. This is typically achieved by increasing the drug's effective surface area, enhancing its apparent solubility, or utilizing physiological pathways for lipid absorption.[2][11]

Core Formulation Strategies and Protocols

We present three distinct and widely adopted strategies to formulate (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol. Each protocol is designed to be a self-validating system, with integrated characterization steps to ensure the quality and consistency of the final formulation.

Strategy A: Lipid-Based Formulations - Self-Emulsifying Drug Delivery Systems (SEDDS)

Rationale: Lipid-based drug delivery systems (LBDDS) are an excellent choice for lipophilic drugs.[12][13] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[3][14] This in-situ emulsification presents the drug in a solubilized state within small lipid droplets, providing a large surface area for absorption and leveraging the body's natural lipid absorption pathways.[2][13]

Workflow for SEDDS Formulation Development

cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Formulation & Characterization Solubility Solubility Screening Determine drug solubility in various oils, surfactants, co-solvents Excipient Excipient Selection Choose compatible excipients with high solubilizing capacity Solubility->Excipient Ternary Ternary Phase Diagram Construct diagrams to identify self-emulsification regions Excipient->Ternary Ratio Ratio Optimization Select optimal ratios of oil, surfactant, and co-solvent Ternary->Ratio Preparation Prepare Drug-Loaded SEDDS Dissolve drug in the optimized excipient mixture Ratio->Preparation Characterization Full Characterization Droplet Size (DLS), Emulsification Time, Stability Preparation->Characterization

Caption: Workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS).

Protocol 1: Preparation and Characterization of a SEDDS Formulation

  • Excipient Screening:

    • Determine the saturation solubility of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol in various GRAS (Generally Regarded As Safe) excipients.

    • Oils: Labrafac™ PG, Maisine® CC, Capryol™ 90.[2]

    • Surfactants: Kolliphor® RH40, Tween® 80, Cremophor® EL.

    • Co-solvents: Transcutol® HP, PEG 400, Propylene Glycol.

    • Method: Add an excess amount of the compound to 1 mL of each excipient. Vortex for 2 minutes and shake at 37°C for 48 hours. Centrifuge and quantify the supernatant concentration via HPLC.

    • Rationale: To select excipients that offer the highest solubilizing capacity for the drug.

  • Construction of Ternary Phase Diagrams:

    • Based on solubility data, select the best oil, surfactant, and co-solvent.

    • Prepare a series of blank formulations with varying ratios of the three components (e.g., from 9:1:0 to 1:9:0, etc.).

    • Visually observe the emulsification performance of each mixture by adding 100 µL to 200 mL of purified water with gentle stirring. Grade the performance from 'A' (rapid, clear microemulsion) to 'E' (poor, milky emulsion with precipitation).

    • Plot the results on a ternary phase diagram to identify the optimal self-emulsifying region.

    • Rationale: To systematically identify the range of excipient ratios that result in spontaneous and efficient emulsion formation.

  • Preparation of Drug-Loaded SEDDS:

    • Select a ratio from the optimal region identified in the phase diagram (e.g., 30% oil, 50% surfactant, 20% co-solvent).

    • Accurately weigh the oil, surfactant, and co-solvent into a glass vial.

    • Add the required amount of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol to achieve the target concentration (e.g., 50 mg/g).

    • Gently heat to 40°C and vortex until a clear, homogenous solution is formed.

    • Rationale: This simple mixing process is scalable and avoids the use of harsh solvents.

  • Characterization:

    • Emulsification Time: Add 1 g of the SEDDS formulation to 500 mL of 0.1 N HCl at 37°C with gentle stirring (50 rpm). Record the time required for complete dispersion. An ideal time is < 1 minute.

    • Droplet Size Analysis: Dilute the resulting emulsion 100-fold with filtered, deionized water. Measure the mean droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). Target a droplet size < 200 nm for optimal absorption.

    • Thermodynamic Stability: Subject the SEDDS formulation to 3-5 freeze-thaw cycles (-20°C to 25°C). Centrifuge at 5,000 rpm for 30 minutes. The formulation should show no signs of phase separation or drug precipitation.

    • Rationale: These tests confirm the performance, quality, and stability of the formulation, ensuring reproducible in vivo results.

Strategy B: Polymeric Nanoparticles

Rationale: Encapsulating a poorly soluble drug within a biodegradable polymer matrix to form nanoparticles offers numerous advantages.[7][] This strategy can enhance bioavailability, provide controlled and sustained drug release, and protect the drug from degradation.[][16] Polymers such as Poly(lactic-co-glycolic acid) (PLGA) are widely used due to their excellent biocompatibility and biodegradability.[7]

Structure of a Drug-Loaded Polymeric Nanoparticle

cluster_0 Polymeric Nanoparticle PNP Polymer Matrix (e.g., PLGA) Drug1 Drug Drug2 Drug Drug3 Drug

Caption: Diagram of a drug encapsulated within a biodegradable polymer matrix.

Protocol 2: Preparation of Nanoparticles via Nanoprecipitation

  • Organic Phase Preparation:

    • Dissolve 100 mg of PLGA (50:50 lactide:glycolide ratio) and 10 mg of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol in 5 mL of a water-miscible organic solvent, such as acetone or acetonitrile.

    • Ensure complete dissolution using a vortex mixer.

    • Rationale: The drug and polymer must be fully dissolved in the organic phase to ensure homogenous encapsulation during precipitation.

  • Nanoprecipitation:

    • Prepare 10 mL of an aqueous phase, typically containing a stabilizer to prevent nanoparticle aggregation. A common choice is a 1% (w/v) solution of Poloxamer 188 or polyvinyl alcohol (PVA).[17]

    • Using a syringe pump for a controlled flow rate (e.g., 0.5 mL/min), inject the organic phase into the aqueous phase under moderate magnetic stirring (e.g., 600 rpm).

    • A milky suspension of nanoparticles will form instantly.

    • Rationale: The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and encapsulated drug to precipitate out of solution, forming nanoparticles. The stabilizer adsorbs to the nanoparticle surface, providing steric stabilization.[11]

  • Solvent Removal and Purification:

    • Stir the nanoparticle suspension at room temperature for 4-6 hours in a fume hood to allow the organic solvent to evaporate.

    • Purify the nanoparticles to remove the excess stabilizer and non-encapsulated drug. Centrifuge the suspension at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant. Resuspend the nanoparticle pellet in purified water by vortexing and sonication.

    • Repeat the centrifugation/resuspension steps two more times.

    • Rationale: Removal of residual organic solvent is critical for in vivo use. Purification ensures that any observed biological effect is from the encapsulated drug, not the free drug.

  • Characterization:

    • Size and Zeta Potential: Resuspend the final nanoparticle pellet in water. Measure the hydrodynamic diameter, PDI, and zeta potential using DLS. A negative zeta potential (e.g., -15 mV to -30 mV) is typical for PLGA and contributes to colloidal stability.

    • Drug Loading and Encapsulation Efficiency (EE):

      • Lyophilize a known amount of the purified nanoparticle suspension to obtain the dry weight.

      • Dissolve a precise weight of the lyophilized nanoparticles (e.g., 5 mg) in a suitable solvent (e.g., 1 mL of DMSO) to break the particles and release the drug.

      • Quantify the drug concentration using a validated HPLC method.

      • Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100.

      • Calculate EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.

    • Rationale: These quantitative measures are essential for determining the dose and ensuring batch-to-batch consistency.

Strategy C: Cyclodextrin Inclusion Complexation

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[18][19] They can encapsulate poorly soluble "guest" molecules, like the title compound, into their cavity, forming a "host-guest" inclusion complex.[20] This complex effectively masks the lipophilic nature of the drug, significantly increasing its apparent water solubility and dissolution rate.[18][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in parenteral formulations due to its high aqueous solubility and safety profile.

Mechanism of Cyclodextrin Inclusion Complexation

cluster_0 Before Complexation cluster_1 After Complexation Drug Poorly Soluble Drug Molecule CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Complex Water-Soluble Inclusion Complex Drug_in_CD Drug Plus + Yields

Caption: Encapsulation of a lipophilic drug within a cyclodextrin cavity.

Protocol 3: Preparation and Confirmation of an Inclusion Complex by Freeze-Drying

  • Phase Solubility Study:

    • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0% to 20% w/v).

    • Add an excess amount of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol to each solution.

    • Shake the suspensions at 37°C for 72 hours to reach equilibrium.

    • Filter the samples through a 0.22 µm syringe filter and analyze the filtrate for drug concentration by HPLC.

    • Plot the drug solubility versus HP-β-CD concentration. A linear (Aₗ-type) plot is indicative of a 1:1 stoichiometric complex.

    • Rationale: This preliminary study confirms that complexation occurs and determines the stoichiometry, which is crucial for preparing the complex efficiently.

  • Preparation of the Inclusion Complex (1:1 Molar Ratio):

    • Dissolve the appropriate amount of HP-β-CD in purified water with stirring.

    • Slowly add an equimolar amount of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol to the cyclodextrin solution.

    • Stir the mixture at room temperature for 24 hours. The solution should become clear as the complex forms.

    • Rationale: Allowing sufficient time for equilibration ensures maximum complex formation.

  • Lyophilization (Freeze-Drying):

    • Flash-freeze the aqueous solution of the complex, for example, using a dry ice/acetone bath or by placing it in a -80°C freezer.

    • Lyophilize the frozen sample for 48-72 hours until a dry, fluffy powder is obtained.

    • Rationale: Freeze-drying removes the water via sublimation, preventing the dissociation of the complex and yielding a stable, solid powder that can be easily reconstituted.[22]

  • Confirmation of Complex Formation:

    • Dissolution Rate: Compare the dissolution rate of the complex powder to that of the raw drug and a simple physical mixture. The complex should show a dramatically faster dissolution rate.

    • Differential Scanning Calorimetry (DSC): Analyze the raw drug, HP-β-CD, a physical mixture, and the lyophilized complex. The characteristic melting endotherm of the crystalline drug should be absent or significantly shifted in the thermogram of the complex, indicating it is molecularly dispersed within the cyclodextrin.

    • X-Ray Powder Diffraction (XRPD): Analyze the same set of samples. The sharp diffraction peaks corresponding to the crystalline drug should be absent in the diffractogram of the complex, which should display a diffuse, amorphous halo.

    • Rationale: Using multiple analytical techniques provides definitive evidence of true inclusion complex formation, as opposed to a simple physical mixture.

Comparative Analysis of Formulation Strategies

The choice of formulation depends on the intended application, route of administration, and desired pharmacokinetic profile.

FeatureSEDDSPolymeric NanoparticlesCyclodextrin Complex
Mechanism Drug solubilization in lipid dropletsDrug encapsulation in a polymer matrixHost-guest inclusion complex
Typical Size 20-200 nm (emulsion droplets)100-300 nm (solid particles)Molecular complex (soluble)
Drug Loading Moderate to HighLow to ModerateLow (dependent on 1:1 stoichiometry)
Release Profile RapidSustained/ControlledRapid
Best For Oral delivery of highly lipophilic drugsOral and parenteral; sustained releaseParenteral (IV) and oral delivery
Key Advantage High drug loading potential; simple manufacturingTunable release kinetics; drug protectionHigh aqueous solubility; suitable for IV
Key Limitation Potential for GI irritation from surfactantsComplex manufacturing; potential for burst releaseLow drug loading capacity

Conclusion

The successful in vivo evaluation of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol is critically dependent on overcoming its poor aqueous solubility. The formulation strategies detailed in this guide—SEDDS, polymeric nanoparticles, and cyclodextrin complexation—provide robust and validated pathways to enhance the compound's bioavailability. The selection of a specific approach should be a deliberate choice based on a comprehensive evaluation of the research goals. For rapid absorption in oral preclinical studies, SEDDS is an excellent starting point. For applications requiring sustained release or parenteral administration, polymeric nanoparticles are highly suitable. For achieving a true solution for intravenous dosing, cyclodextrin complexation is the preferred method. Proper characterization at each step is paramount to ensure the development of a stable, safe, and effective formulation.

References

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  • Polymer nanoparticles for drug and small silencing RNA delivery to treat cancers of different phenotypes. National Institutes of Health (NIH). [Link]

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Application

Application Notes and Protocols for Molecular Docking Studies of Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Convergence of Pyridine Scaffolds and In Silico Drug Design The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "pr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Pyridine Scaffolds and In Silico Drug Design

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties, including the nitrogen atom's ability to act as a hydrogen bond acceptor, contribute significantly to the pharmacokinetic profiles of drug candidates.[2][4] Pyridine derivatives have demonstrated a wide array of biological activities, functioning as anticancer, anti-inflammatory, antiviral, and enzyme inhibitors.[1][5][6]

Molecular docking, a powerful computational technique, has revolutionized structure-based drug discovery by predicting the binding orientation and affinity of small molecules (ligands) to their protein targets.[7][8][9] This in silico approach allows for the rapid screening of large compound libraries, providing valuable insights into molecular interactions at an atomic level and guiding the optimization of lead compounds.[9][10]

These application notes provide a comprehensive guide to performing molecular docking studies of pyridine derivatives against their target proteins. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

I. Foundational Principles of Molecular Docking

At its core, molecular docking aims to predict the preferred conformation of a ligand when bound to a receptor, forming a stable complex.[11] The process can be broken down into two key components:

  • Sampling: This involves exploring the conformational space of the ligand within the defined binding site of the protein. Various search algorithms, such as genetic algorithms and Monte Carlo methods, are employed to generate a diverse set of possible binding poses.[7][11]

  • Scoring: Each generated pose is evaluated by a scoring function, which estimates the binding affinity (typically expressed as binding energy, ΔG).[12][13] A more negative binding energy indicates a more favorable and stable interaction.[14] Scoring functions can be force-field-based, empirical, or knowledge-based, each with its own strengths and limitations.[13][15][16]

II. The Molecular Docking Workflow: A Visual Overview

The following diagram illustrates the typical workflow for a molecular docking study.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_validation Validation & Refinement PDB Protein Data Bank (PDB) ReceptorPrep Receptor Preparation (Remove water, add hydrogens) PDB->ReceptorPrep PubChem Ligand Database (e.g., PubChem) LigandPrep Ligand Preparation (Energy minimization, define rotatable bonds) PubChem->LigandPrep GridBox Define Binding Site (Grid Box Generation) ReceptorPrep->GridBox LigandPrep->GridBox Docking Run Docking Simulation (e.g., AutoDock Vina) GridBox->Docking Analysis Analyze Results (Binding Energy, RMSD, Interactions) Docking->Analysis Visualization Visualize Poses (e.g., UCSF Chimera, PyMOL) Analysis->Visualization Redocking Re-docking of Co-crystallized Ligand Analysis->Redocking MD_Simulation Molecular Dynamics Simulation Visualization->MD_Simulation Experimental Experimental Validation (e.g., in vitro assays) MD_Simulation->Experimental

Caption: A generalized workflow for molecular docking studies.

III. Detailed Protocols

This section provides step-by-step protocols for the key stages of a molecular docking study. We will use commonly available and well-validated software as examples.

Protocol 1: Receptor Preparation

Rationale: The crystal structure of a protein obtained from the Protein Data Bank (PDB) often contains non-essential molecules like water, ions, and co-crystallized ligands.[17] It may also lack hydrogen atoms. Proper preparation is crucial for an accurate docking simulation.[18]

Software: UCSF Chimera or AutoDock Tools (ADT).[19][20]

Steps:

  • Fetch the Protein Structure:

    • In UCSF Chimera, go to File > Fetch by ID. Enter the PDB ID of your target protein and click "Fetch".[19]

  • Clean the Structure:

    • Remove water molecules: Select > Structure > solvent, then Actions > Atoms/Bonds > delete.

    • Remove any co-crystallized ligands or ions not relevant to your study using a similar selection and deletion process.[17]

  • Add Hydrogens:

    • Go to Tools > Structure Editing > AddH. Keep the default settings and click "OK". This adds polar hydrogens, which are critical for hydrogen bonding interactions.

  • Add Charges:

    • Go to Tools > Structure Editing > Add Charge. Select the AMBER force field (e.g., ff14SB) and click "OK". This assigns partial charges to each atom, which is necessary for calculating electrostatic interactions.[18]

  • Save the Prepared Receptor:

    • Save the cleaned and prepared protein structure in the .pdb or .mol2 format. For use with AutoDock Vina, it will later be converted to a .pdbqt file.[21]

Protocol 2: Ligand Preparation

Rationale: The 3D structure of the pyridine derivative (ligand) needs to be optimized to its lowest energy conformation. Rotatable bonds must also be defined to allow for flexibility during the docking process.[18]

Software: PyRx, Open Babel, or AutoDock Tools (ADT).[22][23]

Steps:

  • Obtain Ligand Structure:

    • Download the 3D structure of your pyridine derivative from a database like PubChem in SDF or MOL2 format.[22]

  • Energy Minimization:

    • In PyRx, you can import the ligand file and use the integrated Open Babel to perform energy minimization.[23] This step ensures the ligand is in a stable, low-energy conformation.

  • Define Rotatable Bonds (if using ADT):

    • In AutoDock Tools, open the ligand file. Go to Ligand > Torsion Tree > Detect Root. Then, Ligand > Torsion Tree > Choose Torsions to define the rotatable bonds. This allows the docking algorithm to explore different conformations of the ligand.[24]

  • Save the Prepared Ligand:

    • Save the prepared ligand in the .pdbqt format for use with AutoDock Vina. This format includes atomic charges and information about rotatable bonds.[21]

Protocol 3: Performing the Docking Simulation with AutoDock Vina

Rationale: AutoDock Vina is a widely used and computationally efficient docking program.[25] It requires the definition of a "grid box," a three-dimensional space within the protein's binding site where the ligand will be docked.

Software: AutoDock Vina, UCSF Chimera (with the Vina plugin), or PyRx.[21][22]

Steps:

  • Define the Grid Box:

    • If the binding site is known from experimental data (e.g., a co-crystallized ligand), align your prepared receptor to the original complex. The grid box should be centered on and encompass the known binding site.[26]

    • In UCSF Chimera's AutoDock Vina tool, you can manually adjust the center and size of the grid box.[21] A typical size is 20x20x20 Å, but this should be adjusted to cover the entire binding pocket.[25]

  • Configure and Run Vina:

    • In the AutoDock Vina interface, specify the prepared receptor (.pdbqt) and ligand (.pdbqt) files.

    • Set the output file name for the docking results.

    • The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the computational time but also the reliability of the results. A value of 8 is a common starting point.

    • Click "Run" to start the simulation.[27]

IV. Analysis and Validation of Docking Results

Rationale: The output of a docking simulation is a set of predicted binding poses, each with a corresponding binding affinity.[28] Critical analysis is required to identify the most plausible binding mode and to validate the results.[12]

Data Presentation and Interpretation

The primary quantitative output from AutoDock Vina is the binding affinity, presented in kcal/mol. The results are typically ranked from the most favorable (most negative) to the least favorable binding energy.[14]

PoseBinding Affinity (kcal/mol)RMSD from Reference (Å)Interacting ResiduesHydrogen Bonds
1-8.51.2TYR123, ASP150, LYS2013
2-8.21.8TYR123, GLU152, LYS2012
3-7.92.5PHE120, GLU152, ARG2052
  • Binding Affinity: A lower binding energy suggests a more stable protein-ligand complex.[14]

  • Root Mean Square Deviation (RMSD): When a known active conformation exists (e.g., from a co-crystallized structure), the RMSD between the docked pose and the experimental pose is a key validation metric. An RMSD value below 2.0 Å is generally considered a successful docking.[12]

  • Interaction Analysis: Visualize the top-ranked poses to analyze the specific interactions between the pyridine derivative and the protein's active site residues.[29] Look for:

    • Hydrogen Bonds: The nitrogen atom of the pyridine ring is a potent hydrogen bond acceptor.[2]

    • Hydrophobic Interactions: The aromatic ring of pyridine can form favorable hydrophobic and π-π stacking interactions.

    • Electrostatic Interactions: Note any salt bridges or other electrostatic interactions.

Protocol 4: Visualization and Interaction Analysis

Software: UCSF Chimera, PyMOL, or Discovery Studio Visualizer.[17][30]

Steps:

  • Load the Complex:

    • Open the prepared receptor file and the docking output file (which contains the ligand poses) in your visualization software.[17]

  • Analyze Hydrogen Bonds:

    • Use the software's tools to identify and display hydrogen bonds between the ligand and protein. Note the bond lengths and the participating residues.

  • Visualize the Binding Pocket:

    • Display the surface of the protein to understand the shape complementarity between the ligand and the binding site.

    • Color the surface by properties like hydrophobicity to identify key interaction regions.[17]

  • Generate 2D Interaction Diagrams:

    • Tools like Discovery Studio Visualizer or LigPlot+ can generate 2D diagrams that clearly summarize the interactions.[29]

Self-Validation: A Critical Step

To ensure the trustworthiness of your docking protocol, it is essential to perform a re-docking experiment.

Protocol 5: Re-docking Validation

Rationale: If a crystal structure of your target protein with a bound ligand is available, you can validate your docking parameters by removing the co-crystallized ligand and docking it back into the binding site.

Steps:

  • Prepare the Co-crystallized Ligand:

    • Extract the co-crystallized ligand from the original PDB file and prepare it as described in Protocol 2.

  • Perform Docking:

    • Use the exact same receptor structure and grid box parameters as in your primary docking experiment.

  • Calculate RMSD:

    • Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic position.

    • Calculate the RMSD between the two. An RMSD value of less than 2.0 Å indicates that your docking protocol can reliably reproduce the experimentally observed binding mode.[12]

V. Conclusion and Future Directions

Molecular docking is an invaluable tool for exploring the potential of pyridine derivatives as therapeutic agents. By following rigorous and well-validated protocols, researchers can gain significant insights into protein-ligand interactions, guiding further lead optimization and experimental testing. While docking provides a powerful predictive model, it is crucial to remember that it is a simulation. The ultimate validation of these in silico findings must come from experimental data, such as in vitro binding assays and functional studies. Future advancements, including the incorporation of receptor flexibility and the use of more sophisticated scoring functions, will continue to enhance the predictive power of molecular docking.[7][10]

References

  • AutoDock Vina Official Website. The Scripps Research Institute. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Singh, U. P., & Singh, R. K. (2021). Role of pyridines as enzyme inhibitors in medicinal chemistry. In New Approaches in Biological and Medical Research. IntechOpen. [Link]

  • Visualizing Docking using UCSF Chimera. Spoken-Tutorial.org. [Link]

  • A Review On Molecular Docking And Its Application. (2024). Journal of Advanced Research in Applied Sciences and Technology, 3(1), 1-10. [Link]

  • Protein-ligand docking with AutoDock Vina and UCSF Chimera. (2020). YouTube. [Link]

  • Verma, S., et al. (2020). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 11(9), 1011-1045. [Link]

  • How to perform site-specific docking using Pyrx? (2021). Bioinformatics Review. [Link]

  • Basics, types and applications of molecular docking: A review. (2022). Journal of Pharmaceutical Negative Results, 13(S1), 346-351. [Link]

  • How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]

  • Scoring functions for docking. (n.d.). Grokipedia. [Link]

  • The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Molecular Docking Guide: PyRx, Discovery Studio & CB-Dock2. Udemy. [Link]

  • A Review on Molecular Docking. (2023). International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-7. [Link]

  • Molecular Docking Scoring. (n.d.). Acemate. [Link]

  • Liu, J., & Wang, R. (2015). Classification of current scoring functions. Methods in molecular biology (Clifton, N.J.), 1260, 101–118. [Link]

  • Scoring functions for docking. (n.d.). Wikipedia. [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2024). Journal of Drug Delivery and Therapeutics, 14(3), 1-10. [Link]

  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

  • How to Dock Your Own Drug. (2020). Chemistry LibreTexts. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances, 12(24), 15152-15179. [Link]

  • How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. (2024). YouTube. [Link]

  • Session 4: Introduction to in silico docking. (n.d.). University of Cambridge. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

  • Interpretation of Molecular docking results? (2023). ResearchGate. [Link]

  • Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Future Medicinal Chemistry, 13(20), 1785-1815. [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube. [Link]

  • Molecular Docking Tutorial with UCSF Chimera and Autodock Vina for Beginners. (2023). YouTube. [Link]

  • Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer: A Case Study of 10kt With. (2023). Preprints of the Digital Discovery and Big Data in Science, 6(1), a0000424. [Link]

  • Docking Score Functions. (n.d.). Slideshare. [Link]

  • How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. (2025). YouTube. [Link]

  • Molecular Docking Workflow with AutoDock Vina and ChimeraX. (2025). In Silico Design. [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]

  • Vina Docking Tutorial. (n.d.). Eagon Research Group. [Link]

  • AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. (2025). YouTube. [Link]

  • Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. (2021). Journal of Biomolecular Structure and Dynamics, 39(13), 4696-4705. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). Journal of Medicinal Chemistry, 64(21), 15986-16005. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). The Scripps Research Institute. [Link]

  • Molecular Docking Tutorial. (n.d.). [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. [Link]

  • How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]

  • How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. (2025). YouTube. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Omega, 6(42), 27896-27911. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Pyridines

Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted py...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted pyridines. The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, and its efficient synthesis is paramount. This resource provides in-depth, field-proven insights to troubleshoot common experimental challenges, optimize reaction conditions, and ensure the integrity of your synthetic outcomes.

Section 1: Troubleshooting Common Synthetic Challenges

This section addresses the most frequently encountered issues during the synthesis of substituted pyridines, offering explanations grounded in chemical principles and actionable solutions.

Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the primary causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis are a common yet solvable issue. The reaction, which is a multicomponent condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor, has several critical points for optimization.[1]

Common Causes and Solutions:

  • Suboptimal Reaction Conditions: The traditional approach of refluxing in ethanol can be inefficient.[2]

    • Troubleshooting: Consider employing a catalyst to improve reaction kinetics. p-Toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has demonstrated significantly improved yields.[1][2] Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at elevated temperatures (e.g., 90°C) can also lead to high yields and shorter reaction times.[2]

  • Incomplete Oxidation of the Dihydropyridine Intermediate: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which must be oxidized to the aromatic pyridine.[1][2] Incomplete oxidation is a frequent cause of low yields.

    • Troubleshooting: Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. Common oxidants include nitric acid, potassium permanganate (KMnO4), and ferric chloride.[1] For milder conditions, iodine in refluxing methanol can be effective, though optimization is key to prevent side reactions.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to confirm the complete conversion of the dihydropyridine intermediate.[2]

  • Formation of Side Products: In unsymmetrical Hantzsch reactions, the order of reagent addition is critical to prevent the formation of undesired byproducts.[2]

    • Troubleshooting: To improve regioselectivity, it is often advantageous to pre-form the Knoevenagel condensation product (between the aldehyde and one equivalent of the β-ketoester) before introducing the enamine (formed from the second β-ketoester and ammonia).[2]

Q2: I am observing unexpected byproducts and poor regioselectivity in my Bohlmann-Rahtz pyridine synthesis. How can I address this?

A2: The Bohlmann-Rahtz synthesis, which involves the condensation of an enamine with an ethynylketone, is a powerful method for preparing 2,3,6-trisubstituted pyridines.[3] However, the high temperatures often required for the final cyclodehydration step can lead to side reactions.[4][5]

Common Causes and Solutions:

  • Decomposition of Starting Materials: Enamines, particularly those sensitive to acid, can decompose at the high temperatures required for cyclodehydration.[2]

    • Troubleshooting: The use of acid catalysis can significantly lower the required temperature for the cyclodehydration step.[3] Both Brønsted acids (like acetic acid) and Lewis acids (such as ytterbium triflate or zinc bromide) have been shown to be effective.[3][6] This allows the reaction to proceed under milder conditions, preserving the integrity of sensitive substrates.

  • Poor Regioselectivity: While the Bohlmann-Rahtz synthesis is generally versatile, achieving high regioselectivity can be a challenge.[3]

    • Troubleshooting: The use of a Brønsted acid catalyst not only lowers the reaction temperature but can also promote the conjugate addition in a more controlled manner, leading to a single regioisomer in good yield.[7]

Q3: My Guareschi-Thorpe synthesis of hydroxy-cyanopyridines is inefficient. Are there modern modifications to this classical procedure?

A3: The classical Guareschi-Thorpe reaction can indeed be hampered by low yields and harsh conditions.[2] Fortunately, recent advancements have led to more efficient and environmentally friendly protocols.

Modern Modifications:

  • A highly effective modern approach involves a three-component condensation of an alkyl cyanoacetate or cyanoacetamide with a 1,3-dicarbonyl compound using ammonium carbonate in an aqueous medium.[8][9] This method is not only inexpensive and user-friendly but also offers the advantages of a green solvent system and often results in the precipitation of the product, simplifying work-up.[8][9]

Q4: I am struggling with low yields in the Kröhnke pyridine synthesis. What are the critical parameters to check?

A4: The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[10][11] Low yields can often be traced back to reagent quality and reaction conditions.

Critical Parameters and Troubleshooting:

  • Reagent Quality:

    • α,β-Unsaturated Carbonyl: Ensure this starting material is pure and free from polymerization, which can occur with improper storage.[12]

    • Pyridinium Salt: The α-pyridinium methyl ketone salt (Kröhnke salt) is a key reactant and must be completely dry, as moisture can hinder the reaction.[12]

    • Ammonium Source: High-purity ammonium acetate is the most common nitrogen source and its quality is crucial for a successful reaction.[12]

  • Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. While generally mild, temperatures should typically not exceed 140°C to avoid decomposition.[12] Insufficient heat will lead to an incomplete reaction, while excessive heat can promote side reactions.

    • Solvent: Glacial acetic acid is often the solvent of choice as it also acts as a catalyst.[12] However, for some substrates, particularly in the synthesis of 2,4,6-triarylpyridines, solvent-free conditions at elevated temperatures can be effective and simplify purification.[12]

Q5: The Chichibabin reaction to synthesize 2-aminopyridines is giving poor results. What factors influence the success of this reaction?

A5: The Chichibabin reaction, which involves the amination of pyridine with sodium amide, is a classic transformation that can be sensitive to several factors.[13][14]

Influencing Factors and Optimization:

  • Basicity: The pKa of the heterocyclic substrate is a key determinant of reactivity. The ideal pKa range is 5-8.[14][15]

  • Substituents: Electron-withdrawing groups can inhibit the reaction by decreasing the basicity of the ring nitrogen.[14][15] Conversely, benzo annelation increases the reactivity of the substrate.[14][15]

  • Reaction Conditions: The reaction is typically carried out in an aprotic solvent like xylene or toluene at elevated temperatures.[16] The progress of the reaction can be monitored by the evolution of hydrogen gas.[14]

  • Modern Alternatives: For milder conditions, a protocol using a NaH-iodide composite has been developed, allowing for the C2-amination of pyridines with primary alkylamines at lower temperatures.[17]

Section 2: Achieving Regioselectivity in Pyridine Synthesis

Controlling the position of substituents on the pyridine ring is a common challenge. This section provides strategies for achieving desired regioselectivity.

Q6: How can I achieve selective substitution at the C4 position of a pyridine ring?

A6: Direct C4-alkylation of pyridines can be challenging due to the inherent reactivity of the C2 and C6 positions.[18] However, several strategies can be employed to achieve C4 selectivity.

Strategies for C4-Substitution:

  • Blocking Groups: A powerful strategy involves the use of a removable blocking group at the C2 and C6 positions. A simple maleate-derived blocking group has been shown to enable excellent control for Minisci-type decarboxylative alkylation at the C4 position.[18]

  • Pyridine N-oxides: Oxidation of the pyridine to its N-oxide activates the ring towards electrophilic substitution, primarily at the C4 position.[19] The N-oxide can then be deoxygenated to yield the C4-substituted pyridine.[19]

Q7: What is the best approach for synthesizing 2-substituted pyridines?

A7: A highly efficient and regiospecific method for the synthesis of 2-substituted pyridines involves the use of pyridine N-oxides.

Protocol for 2-Substitution:

  • Addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, affords 2-substituted pyridines in good yields.[20] This method is highly selective, forming exclusively one regioisomer.[21]

Section 3: Experimental Protocols and Data

This section provides detailed experimental procedures for key synthetic transformations and summarizes important quantitative data in a tabular format.

Generalized Protocol for Kröhnke Pyridine Synthesis
  • In a round-bottom flask, dissolve the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound in a suitable solvent (e.g., glacial acetic acid or methanol).[12]

  • Add ammonium acetate to the mixture.[12]

  • Heat the reaction mixture to the appropriate temperature (typically 80-140°C) and monitor the progress by TLC.[12]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration. Otherwise, reduce the solvent volume under reduced pressure.[12]

  • Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate and wash sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.[12]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by recrystallization or column chromatography.[12]

ParameterRecommended ConditionsReference
Solvent Glacial Acetic Acid, Methanol, or Solvent-Free[12]
Nitrogen Source Ammonium Acetate[12]
Temperature 80-140°C[12]

Table 1. Recommended reaction parameters for the Kröhnke pyridine synthesis.

Optimized Conditions for Hantzsch Pyridine Synthesis
Catalyst/ConditionsSolventTemperatureYieldReference
p-Toluenesulfonic acid (PTSA) / Ultrasonic IrradiationAqueous MicellesNot specified>90%[1][2]
γ-Al2O3 nanoparticlesSolvent-Free90°Cup to 95%[2]

Table 2. Comparison of modern catalytic systems for the Hantzsch synthesis.

Section 4: Visualizing Reaction Workflows

Diagrams can provide a clear, at-a-glance understanding of complex synthetic pathways and troubleshooting logic.

kröhnke_synthesis_workflow start Start: α-Pyridinium methyl ketone salt, α,β-unsaturated carbonyl, Ammonium acetate reaction Reaction: Solvent (e.g., Acetic Acid), Heat (80-140°C) start->reaction monitoring Monitor by TLC reaction->monitoring workup Work-up: Cooling, Precipitation/Concentration, Extraction, Washing monitoring->workup Reaction Complete purification Purification: Recrystallization or Column Chromatography workup->purification product Final Product: Substituted Pyridine purification->product

Caption: A generalized workflow for the Kröhnke pyridine synthesis.[12]

hantzsch_troubleshooting start Low Yield in Hantzsch Synthesis cause1 Suboptimal Conditions? start->cause1 cause2 Incomplete Oxidation? start->cause2 cause3 Side Products? start->cause3 solution1 Optimize Catalyst/Solvent: - PTSA/Ultrasound - γ-Al2O3 (solvent-free) cause1->solution1 solution2 Optimize Oxidation: - Check oxidant stoichiometry - Use effective oxidants (HNO3, KMnO4) - Monitor by TLC/LC-MS cause2->solution2 solution3 Improve Regioselectivity: - Pre-form Knoevenagel adduct - Control order of addition cause3->solution3 outcome Improved Yield solution1->outcome solution2->outcome solution3->outcome

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol

Welcome to the technical support guide for (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to effectively address and ove...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to effectively address and overcome aqueous solubility challenges encountered during experimentation. This guide provides a combination of theoretical understanding, frequently asked questions, and detailed troubleshooting protocols.

Understanding the Molecule: A Physicochemical Approach

The solubility behavior of a compound is intrinsically linked to its molecular structure. (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol, a derivative of pyridoxine, possesses distinct structural features that contribute to its limited aqueous solubility. The molecule combines a hydrophilic pyridinyl-methanol portion with a significantly non-polar trimethyl-dioxino moiety. This amphipathic nature is the primary reason for its challenging solubility profile.

The key to overcoming these issues lies in understanding and manipulating the compound's physicochemical properties.

PropertyValue / ObservationImplication for Solubility
Molecular Formula C₁₁H₁₅NO₃[1][2]-
Molecular Weight 209.24 g/mol [1][2]Larger molecules can be more difficult for solvent molecules to surround and solvate.[3]
Structure Contains a basic pyridine ring[4][5] and a bulky, hydrophobic trimethyl-dioxino group.The pyridine nitrogen is a site for protonation, suggesting pH-dependent solubility. The hydrophobic regions dominate, leading to poor aqueous solubility at neutral pH.
Predicted pKa 13.26 ± 0.10[6] (for the hydroxyl group)The pyridine nitrogen's lone pair makes it a Lewis base, with a conjugate acid pKa around 5.25, similar to pyridine itself.[4] This is the key handle for pH modification.
Predicted XLogP3 0.5[2] / 2.3[7]The positive LogP value indicates a preference for a lipidic environment over an aqueous one, confirming its hydrophobic character.
Appearance Solid[1]As a solid, energy is required to overcome crystal lattice forces before dissolution can occur.
Part 1: Frequently Asked Questions (FAQs)
Q1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What's happening and how can I fix it?

A1: This is a classic sign of a compound with low aqueous solubility, a phenomenon known as "crashing out." Your compound is highly soluble in the organic solvent (DMSO) but exceeds its solubility limit when introduced to the aqueous environment of your buffer or media.

Immediate Troubleshooting Steps:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, make intermediate dilutions in mixtures of DMSO and your aqueous buffer before reaching the final concentration.[8]

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally less than 0.5% for cell-based assays to avoid solvent toxicity.[8][9]

  • Vortexing/Mixing: When adding the stock to the aqueous solution, ensure vigorous and immediate mixing to aid dispersion and prevent localized high concentrations that promote precipitation.

Q2: I can't achieve my desired concentration in a neutral aqueous buffer (e.g., PBS pH 7.4). What is the most direct strategy to try first?

A2: The most direct and often most effective strategy for a pyridine-containing compound is pH adjustment .[] The nitrogen atom on the pyridine ring is basic and can be protonated in an acidic environment.[4] This forms a pyridinium salt, which is an ionized species and typically exhibits significantly higher aqueous solubility.

Recommendation: Attempt to dissolve the compound in a slightly acidic buffer (e.g., pH 4.0-5.5). A systematic pH-solubility profile is the best approach to find the optimal pH. See Guide 2 for a detailed protocol.

Q3: Are there alternatives to pH modification if my experimental system is sensitive to low pH?

A3: Yes, several effective methods can be used if altering the pH is not feasible. These generally involve excipients that modify the solvent environment or interact directly with the compound.

  • Co-solvents: Introduce a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) into your aqueous system.[][11][12] Co-solvents work by reducing the polarity of the water, making it a more favorable environment for your hydrophobic compound.[] See Guide 3 .

  • Inclusion Complexation: Use cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD). These molecules have a hydrophobic inner cavity and a hydrophilic exterior.[13] They can encapsulate the non-polar part of your compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[14][15][16][17] See Guide 4 .

  • Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Polysorbate 80) can form micelles that entrap the hydrophobic compound, increasing its solubility. This is particularly useful in formulation development.[18]

Part 2: Troubleshooting Guides & Protocols
Guide 1: Systematic Approach to Solubility Enhancement

Before attempting random strategies, a logical workflow ensures efficient optimization and conserves your valuable compound. This workflow helps you systematically identify the most effective solubilization strategy.

Solubility_Workflow A Start: Compound Precipitates in Aqueous Buffer B Prepare 10-20 mM Stock in 100% DMSO A->B C Attempt Direct Dilution to Target Concentration in Neutral Buffer (e.g., PBS pH 7.4) B->C D Precipitation? C->D E Success! Proceed with Experiment D->E No F Guide 2: pH Adjustment Protocol (Test pH 2.0 - 6.5) D->F Yes G Solubility Improved? F->G G->E Yes H Guide 3: Co-Solvent Screening (PEG 400, Propylene Glycol) G->H No / Insufficient I Solubility Improved? H->I I->E Yes J Guide 4: Cyclodextrin Complexation (HP-β-CD) I->J No / Insufficient J->I K Contact Technical Support for Advanced Formulation (e.g., Solid Dispersions) J->K No / Insufficient Cyclodextrin_Mechanism cluster_0 1. Separate Components cluster_1 2. Complex Formation in Water Compound Hydrophobic Compound Complex Soluble Inclusion Complex Compound->Complex CD HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Encapsulation of a hydrophobic molecule by cyclodextrin.

Materials:

  • (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

Methodology:

  • Prepare Cyclodextrin Solution: Dissolve a desired amount of HP-β-CD in the aqueous buffer to create a stock solution (e.g., 10-20% w/v). Warming the solution slightly can aid dissolution.

  • Add Compound: While stirring the HP-β-CD solution, slowly add the solid (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol powder.

  • Equilibrate: Continue stirring the mixture at room temperature for 24-48 hours. This extended time is necessary to ensure maximum complex formation.

  • Clarify Solution: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantify: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). This concentration represents the solubility enhancement achieved.

References
  • Vertex AI Search. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • American Journal of Pharmaceutics. (2024, February 29). The Use of Cyclodextrins in Pharmaceutical Formulations.
  • ScienceDirect. (n.d.). Cyclodextrins and their applications in pharmaceutical and related fields.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
  • PubMed. (2023, March 5). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review.
  • PubMed Central. (n.d.). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates?.
  • WuXi AppTec. (2024, April 3). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?.
  • CymitQuimica. (n.d.). (2,2,8-Trimethyl-4H-d[14][16]ioxino[4,5-c]pyridin-5-yl)methanol. Retrieved January 12, 2026, from

  • PubMed Central. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Pharmaca. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism.
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • National Institutes of Health. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
  • BenchChem. (2025). Improving the solubility of 4-(4-acetylphenyl)pyridine.
  • Echemi. (n.d.). (2,2,8-trimethyl-4H-d[14][16]ioxino[4,5-c]pyridin-5-yl)methanol hydrochloride. Retrieved January 12, 2026, from

  • Enamine. (n.d.). Aqueous Solubility Assay.
  • MCE. (n.d.). Compound Handling Instructions.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • PubChem. (n.d.). 2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridine-5-methanol.
  • Guidechem. (n.d.). 2,2,8-trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-methanol.
  • PubMed Central. (n.d.). Improving Tenoxicam Solubility and Bioavailability by Cosolvent System.
  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
  • ChemicalBook. (n.d.). (2,2,8-TRIMETHYL-4H-D[14][16]IOXINO[4,5-C]PYRIDIN-5-YL)-METHANOL Product Description. Retrieved January 12, 2026, from

  • GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?.
  • Wikipedia. (n.d.). Pyridine.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • SIELC Technologies. (2018, May 16). 2,2,8-Trimethyl-4H-1-3-dioxino(4,5-c)pyridin-5-ylmethanol.
  • Crysdot LLC. (n.d.). (2,2,8-Trimethyl-4H-d[14][16]ioxino[4,5-c]pyridin-5-yl)methanol. Retrieved January 12, 2026, from

  • Journal of Chemical Technology and Metallurgy. (2022, April 11). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY.

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of Trimethyl-Dioxino-Pyridine Compounds

Welcome to the technical support center for trimethyl-dioxino-pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of N-heterocycli...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trimethyl-dioxino-pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of N-heterocyclic compounds. Ensuring the long-term stability of these molecules is critical for the reproducibility of experiments and the integrity of research data. This document provides in-depth, field-proven insights into the causes of degradation and offers practical, validated protocols to maintain compound integrity during long-term storage.

Section 1: Understanding Compound Stability & Degradation

The stability of a chemical compound is not an inherent constant but is profoundly influenced by its environment. For complex heterocyclic systems like trimethyl-dioxino-pyridines, understanding the potential degradation pathways is the first step toward preventing them.

FAQ: What are the primary environmental factors that cause my trimethyl-dioxino-pyridine compound to degrade?

The core structure, featuring a pyridine ring fused with a dioxino moiety, is susceptible to three main environmental stressors: atmosphere (oxygen), ambient moisture (humidity), and light (photons). Each factor can initiate a cascade of chemical reactions that alter the molecule's structure and, consequently, its biological or chemical activity.

  • Oxidative Degradation: The nitrogen atom in the pyridine ring is a primary target for oxidation, which can lead to the formation of N-oxides. This process alters the electronic properties and steric profile of the molecule. Oxidative dehydrogenation can also occur with N-heterocycles.[1] High temperatures can accelerate these oxidative processes.

  • Hydrolytic Degradation: The dioxino ring is essentially a cyclic acetal or ketal. This functional group is prone to hydrolysis, especially under acidic or basic conditions, which can be initiated by atmospheric moisture.[2][3] This cleavage of the dioxino ring is a significant degradation pathway that dramatically changes the compound's three-dimensional structure. High humidity is a critical factor in promoting hydrolysis.[4][5]

  • Photochemical Degradation: Aromatic heterocyclic compounds, including pyridine derivatives, can absorb UV or even visible light.[6] This absorption can excite the molecule to a higher energy state, making it susceptible to various reactions, including ring cleavage, rearrangement, or reaction with other molecules, such as oxygen.[7][8]

Below is a diagram illustrating the primary degradation pathways for a representative trimethyl-dioxino-pyridine structure.

DegradationPathways Parent Trimethyl-Dioxino-Pyridine (Stable Form) N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide Oxidation (O₂) Hydrolyzed Hydrolyzed Diol-Pyridine Parent->Hydrolyzed Hydrolysis (H₂O) Photo_Product Photodegradation Products (e.g., Ring-Opened Species) Parent->Photo_Product Photolysis (UV/Light)

Caption: Potential degradation pathways for trimethyl-dioxino-pyridine.

Section 2: Recommended Long-Term Storage Protocols

Proper storage is the most effective strategy to mitigate degradation. The goal is to create an environment that minimizes exposure to oxygen, moisture, and light.

FAQ: What are the ideal conditions for storing my trimethyl-dioxino-pyridine compounds in solid (powder) form?

For solid-state storage, the primary objectives are to keep the compound dry, cold, and dark, under an inert atmosphere.

ParameterRecommended ConditionRationale & Causality
Temperature -20°C to -80°CReduces the rate of all chemical reactions, including oxidation and thermal decomposition.[9] A colder temperature provides a substantial increase in material lifespan.
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, preventing oxidative degradation of the pyridine moiety.[10][11][12] This is the most critical factor for preventing long-term oxidation.
Humidity <30% Relative Humidity (RH)Minimizes available water molecules, thereby preventing the initiation of hydrolytic cleavage of the dioxino ring.[4][5]
Light Amber Glass Vial / DarknessPrevents exposure to UV and visible light, which can catalyze photochemical degradation.[13]
Experimental Protocol: Inert Gas Blanketing for Solid Compound Storage

This protocol ensures a self-validating system by creating a physically stable, oxygen-free environment.

  • Preparation: Place the required amount of the solid compound into a clean, dry amber glass vial with a PTFE-lined screw cap. Ensure the vial is appropriately sized to minimize headspace.

  • Inert Gas Source: Use a cylinder of high-purity nitrogen (N₂) or argon (Ar) gas equipped with a regulator and a delivery tube (e.g., a long needle or cannula).

  • Purging: Gently insert the delivery tube into the vial, with the tip positioned just above the solid material. Start a slow, gentle stream of inert gas. The flow should be sufficient to displace the air but not so strong as to blow the powder out of the vial.

  • Equilibration: Allow the gas to flow for 30-60 seconds to ensure all atmospheric air (and its oxygen and moisture) has been purged from the vial.

  • Sealing: While the inert gas is still flowing, slowly withdraw the delivery tube and immediately cap the vial tightly. The positive pressure of the inert gas will prevent air from re-entering as you seal it.[14]

  • Final Steps: For extra security, wrap the cap-vial interface with Parafilm®. Label the vial clearly and place it in the appropriate freezer (-20°C or -80°C) for long-term storage.

FAQ: How should I prepare and store stock solutions for long-term use?

Solutions can be more susceptible to degradation due to increased molecular mobility.

  • Solvent Choice: Use anhydrous, high-purity solvents (e.g., DMSO, DMF, Ethanol) from a freshly opened bottle or one that has been properly stored over molecular sieves. This minimizes the presence of water, which can cause hydrolysis.

  • Inert Atmosphere: Before dissolving the compound, sparge the solvent with nitrogen or argon gas for 5-10 minutes to remove dissolved oxygen.

  • Preparation: Prepare the stock solution under a gentle stream of inert gas.

  • Storage: Store the solution in an amber vial, with the headspace flushed with inert gas as described in the protocol above. Store frozen at -20°C or -80°C.

  • Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This prevents repeated freeze-thaw cycles and minimizes the introduction of atmospheric contaminants into the main stock each time it is opened.

Section 3: Troubleshooting Common Stability Issues

Even with the best practices, issues can arise. This section addresses specific problems you might encounter.

Q: I've noticed my solid compound, which was originally a white powder, has developed a yellow or brownish tint over time. What does this mean?

A: A color change is a strong visual indicator of chemical degradation. This is most commonly due to oxidation of the N-heterocyclic ring system, forming highly conjugated, colored byproducts. It suggests that the compound was exposed to oxygen during storage. Review your inert gas blanketing procedure to ensure a complete purge of air was achieved. The compound should be re-analyzed for purity before use.

Q: My compound shows reduced activity or potency in my biological assay compared to a freshly synthesized batch. Could this be a storage issue?

A: Yes, this is a classic sign of degradation. A loss of potency indicates that a portion of the active compound has converted into an inactive or less active form. Both hydrolysis of the dioxino ring and oxidation of the pyridine ring can lead to a significant loss of activity. We recommend performing an analytical purity check (e.g., via HPLC) to quantify the amount of parent compound remaining.

Q: I thawed my frozen stock solution and noticed a precipitate that wasn't there before. What should I do?

A: There are two likely causes:

  • Poor Solubility: The compound may have limited solubility at lower temperatures and has "crashed out" of solution. Try gently warming the solution (e.g., to 37°C) and vortexing to see if it redissolves. If it does, this was likely the issue.

  • Degradation: One of the degradation products may be insoluble in the solvent, causing it to precipitate. If the precipitate does not redissolve upon warming, it is a strong indication of degradation. The solution should not be used, as its concentration is no longer accurate and it contains unknown impurities.

The following workflow can help diagnose stability problems.

TroubleshootingWorkflow cluster_precipitate Precipitate Path Start Instability Observed Color_Change Solid color changed (e.g., to yellow/brown) Start->Color_Change Loss_Potency Loss of Potency in Assay Start->Loss_Potency Precipitate Precipitate in Thawed Solution Start->Precipitate Cause_Oxidation Probable Cause: Oxidation Color_Change->Cause_Oxidation Cause_Degradation Probable Cause: Degradation (any type) Loss_Potency->Cause_Degradation Action_Warm Action: Warm & vortex solution. Does it redissolve? Precipitate->Action_Warm Action_Purity Action: Re-analyze purity (HPLC, LC-MS). Discard if impure. Cause_Oxidation->Action_Purity Cause_Degradation->Action_Purity Cause_Solubility Possible Cause: Poor Solubility Action_Review_Storage Action: Review inert gas blanketing and storage procedures. Action_Purity->Action_Review_Storage Action_Warm->Cause_Degradation No Action_Warm->Cause_Solubility Yes

Caption: Troubleshooting workflow for common stability issues.

Section 4: Analytical Methods for Stability Assessment

To quantitatively assess the stability of your compound, validated analytical methods are essential.

FAQ: How can I definitively check the purity and confirm the identity of my trimethyl-dioxino-pyridine compound after long-term storage?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment.[15] A reverse-phase HPLC method coupled with a UV or Mass Spectrometry (MS) detector can separate the parent compound from its degradation products. By comparing the peak area of the parent compound in a stored sample to that of a fresh reference standard, you can quantify the extent of degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS is a powerful tool for both separation and identification of impurities.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation. The appearance of new signals or changes in the integration of existing signals in the spectrum of a stored sample compared to a reference is a clear sign of degradation.

High-Level Protocol: HPLC-UV Purity Analysis
  • Reference Standard Preparation: Prepare a solution of a fresh, high-purity reference standard of your compound at a known concentration (e.g., 1 mg/mL) in a suitable mobile phase-compatible solvent (e.g., Acetonitrile/Water).

  • Sample Preparation: Prepare the stored sample at the exact same theoretical concentration as the reference standard.

  • Chromatographic Conditions (Typical Starting Point):

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5-10% B, ramp to 95% B over 5-10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV detector set to an absorbance maximum of the compound (e.g., 260 nm).

  • Analysis: Inject both the reference standard and the stored sample.

  • Data Interpretation:

    • Purity: In the chromatogram of the stored sample, calculate the area percent of the main peak relative to the total area of all peaks. A value less than 95% often indicates significant degradation.

    • Identity: The retention time of the main peak in the sample should match that of the reference standard.

    • Degradation Products: The appearance of new peaks, especially those eluting earlier (more polar products, like the hydrolyzed diol), are indicative of degradation.

References

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  • American Society for Microbiology. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. Retrieved from [Link]

  • IOP Publishing. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795(1), 012006. Retrieved from [Link]

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  • American Society for Microbiology. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Retrieved from [Link]

  • Wikipedia. (n.d.). Tank blanketing. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Degradation of pyridines in the environment. Retrieved from [Link]

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  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives. Retrieved from [Link]

  • ACS Publications. (2019, July 22). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

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Optimization

Technical Support Center: Navigating Off-Target Effects of Novel Pyridine Derivatives

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in addressing the complexities of off-target effects associated with novel pyridine derivatives i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in addressing the complexities of off-target effects associated with novel pyridine derivatives in cellular assays. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, empowering you to conduct more robust and reliable experiments.

Introduction: The Challenge of Pyridine Derivative Specificity

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous developmental and approved drugs.[1][2] Their versatility, however, can also lead to unintended interactions with a range of cellular proteins beyond the primary target. These off-target effects can confound experimental results, leading to misinterpretation of a compound's efficacy and potential toxicity.[3][4][5] This guide will equip you with the knowledge and tools to identify, understand, and mitigate these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with novel pyridine derivatives.

Q1: We're observing significant cytotoxicity at concentrations where our target is not expected to be fully engaged. Could this be an off-target effect?

A1: Yes, this is a classic indicator of potential off-target activity. While high concentrations of any compound can induce toxicity, significant cell death at lower-than-expected concentrations often points to interactions with proteins essential for cell survival.[6] Pyridine derivatives, for instance, have been known to interact with a broad range of kinases, some of which are critical for fundamental cellular processes.[7][8] Unintended inhibition of these kinases can trigger apoptotic or necrotic pathways.

Q2: Our results with a novel pyridine-based inhibitor are inconsistent across different cell lines. What could be the underlying reason?

A2: Inconsistent results across cell lines often stem from differences in the cellular proteome.[4] The expression levels of both your intended target and potential off-targets can vary significantly between cell lines. For example, a cell line expressing high levels of an off-target protein that is sensitive to your compound may show a more pronounced phenotypic response compared to a cell line with low expression of that same off-target. It is crucial to characterize the expression profiles of your target and key off-target candidates in the cell lines being used.

Q3: How can we definitively prove that the observed cellular phenotype is a result of on-target versus off-target engagement?

A3: A robust method to differentiate on-target from off-target effects is to utilize genetic tools like CRISPR/Cas9 to create a target-knockout cell line.[3] If your compound still elicits the same response in cells lacking the intended target, it strongly suggests the phenotype is driven by off-target interactions.[3] Conversely, if the compound's effect is abolished in the knockout cells, it provides strong evidence for on-target activity.

Q4: Can the pyridine scaffold itself interfere with common cell viability assays like the MTT or resazurin assay?

A4: It's a critical consideration. Some chemical functionalities, including those that can be present in pyridine derivatives, have been shown to interfere with tetrazolium-based (MTT) and resazurin-based assays by directly reducing the reporter dyes in the absence of cellular metabolic activity.[9][10] This can lead to false-positive or false-negative results.[9][10][11] Always include a cell-free control where the compound is incubated with the assay reagents to check for direct chemical interference.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for tackling specific experimental challenges.

Guide 1: Investigating Unexpected Cytotoxicity

Unexpected cell death is a frequent and concerning observation. This guide provides a systematic approach to de-risk your compound and understand the root cause of toxicity.

Workflow for Deconvoluting Cytotoxicity:

A Unexpected Cytotoxicity Observed B Step 1: Confirm On-Target Potency (In Vitro Assay - IC50) A->B C Step 2: Assess Off-Target Profile (Kinase Panel Screen) B->C If potent on-target D Step 3: Investigate Common Toxic Off-Targets (e.g., hERG, CYP450) C->D Identify potent off-targets E Step 4: Differentiate Apoptosis vs. Necrosis (Annexin V/PI Staining) D->E F Step 5: Genetic Validation (CRISPR Knockout) E->F G Conclusion: On-Target Toxicity F->G Effect abolished H Conclusion: Off-Target Toxicity F->H Effect persists

Caption: Workflow for investigating unexpected cytotoxicity.

Step-by-Step Protocol: Differentiating Apoptosis and Necrosis using Annexin V/PI Staining

  • Cell Preparation: Seed cells in a 6-well plate and treat with your pyridine derivative at various concentrations, including a vehicle control. Incubate for a period relevant to your experimental endpoint (e.g., 24, 48 hours).

  • Cell Harvesting: Gently collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS, centrifuge again, and discard the supernatant.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Guide 2: Target Deconvolution and Profiling

When the primary target is unknown or the observed phenotype suggests multiple targets, a broader profiling approach is necessary.

Key Techniques for Target Identification:

TechniquePrincipleAdvantagesDisadvantages
Kinobeads/Affinity Chromatography Immobilized broad-spectrum kinase inhibitors capture interacting kinases from a cell lysate.[12][13][14] Your compound competes for binding, and the displaced kinases are identified by mass spectrometry.[12][15]Unbiased, identifies direct binding partners, applicable to native proteins in a complex mixture.[12][16]May miss low-abundance kinases or those with weak affinity.[12] Cannot profile allosteric inhibitors.[12]
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[17][18][19] This shift in thermal stability is detected by Western blot or mass spectrometry.[17][20]Confirms target engagement in a cellular context, label-free.[19][21]Lower throughput for traditional Western blot-based formats, not all proteins are suitable.[21]

Experimental Workflow: Kinobeads Profiling

A Prepare Cell Lysate B Incubate Lysate with Pyridine Derivative (Dose-Response) A->B C Add Kinobeads (Affinity Matrix) B->C D Incubate and Wash C->D E Elute Bound Proteins D->E F Tryptic Digest E->F G LC-MS/MS Analysis F->G H Identify and Quantify Displaced Proteins G->H

Caption: Kinobeads profiling workflow for target deconvolution.

Protocol: Cellular Thermal Shift Assay (CETSA) - Western Blot Method

  • Cell Treatment: Treat cultured cells with your pyridine derivative or vehicle control.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Centrifugation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blotting: Perform Western blotting using an antibody specific for your putative target protein.

  • Analysis: Quantify the band intensities at each temperature for both treated and control samples. A shift in the melting curve indicates target engagement.[17][18][19]

Guide 3: Assessing Common Liabilities of Pyridine Derivatives

Pyridine-containing compounds are known to interact with certain protein families that can lead to adverse effects. Proactive screening for these liabilities is a crucial step in early-stage drug development.

Common Off-Target Families for Pyridine Derivatives:

  • hERG Potassium Channel: Blockade of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[16][22][23] The basic nitrogen in the pyridine ring can be a key pharmacophore for hERG binding.[16]

    • Recommended Assay: Patch-clamp electrophysiology on cells expressing the hERG channel is the gold standard.[16][24][25]

  • Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes, particularly CYP3A4, can lead to drug-drug interactions.[26][27] The pyridine ring can coordinate with the heme iron in the active site of these enzymes.[28][29][30]

    • Recommended Assay: Commercially available fluorescent-based or LC-MS-based CYP inhibition assays using human liver microsomes.

Signaling Pathway: Potential Off-Target Liabilities

cluster_0 Novel Pyridine Derivative cluster_1 Intended Target cluster_2 Potential Off-Targets Compound Pyridine Derivative OnTarget Primary Target (e.g., Kinase X) Compound->OnTarget Desired Effect OffTarget1 hERG Channel Compound->OffTarget1 Potential Cardiotoxicity OffTarget2 CYP450 Enzymes Compound->OffTarget2 Drug-Drug Interactions OffTarget3 Other Kinases Compound->OffTarget3 Unintended Signaling

Caption: Potential on- and off-target interactions of pyridine derivatives.

Conclusion

Addressing the off-target effects of novel pyridine derivatives is a multifaceted challenge that requires a systematic and evidence-based approach. By combining careful experimental design, robust validation techniques such as genetic knockouts, and comprehensive profiling assays, researchers can gain a clearer understanding of their compound's true mechanism of action. This diligence is paramount for the successful progression of novel therapeutics from the bench to the clinic.

References

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  • Are there experimental tests for off target effects in CRISPR? (n.d.). ResearchGate. Retrieved from [Link]

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  • A Systemic Review on Pyridine Derivative against Cancer and Tumor Cell-Line. (2022). ResearchGate. Retrieved from [Link]

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  • Inhibition of Cytochrome P450 (CYP3A4) Activity by Extracts from 57 Plants Used in Traditional Chinese Medicine (TCM). (2017). Molecules, 22(4), 627.
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2022). Cancers, 14(19), 4843.
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021). International Journal of Molecular Sciences, 22(21), 11581.
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2021). ACS Omega, 6(40), 26233–26246.
  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. (2018). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(6), 589–601.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology, 9(12), 2692–2702.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. Retrieved from [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(6), 613–618.
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2022). Cells, 11(22), 3570.
  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. (2018). ResearchGate. Retrieved from [Link]

  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2024). ResearchGate. Retrieved from [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. Retrieved from [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. Retrieved from [Link]

  • Why do my MTT assay results sometimes show cell viability of more than 100%, or more than the control? (n.d.). ResearchGate. Retrieved from [Link]

  • Pyridine N-oxide derivatives are inhibitory to the human SARS and feline infectious peritonitis coronavirus in cell culture. (2005). Journal of Antimicrobial Chemotherapy, 55(4), 549–553.

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Troubleshooting

Technical Support Center: Strategies to Enhance In Vivo Bioavailability of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol

Welcome to the technical support center dedicated to addressing challenges in the preclinical development of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol, a pyridine derivative with potential therapeutic appli...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the preclinical development of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol, a pyridine derivative with potential therapeutic applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the oral bioavailability of this compound in animal studies. Given that many new chemical entities (NCEs) suffer from poor aqueous solubility, this guide will focus on systematic strategies to identify and overcome this common hurdle.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take if I observe low oral bioavailability for (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol in my animal study?

A1: The initial and most critical step is a thorough pre-formulation characterization.[4] This includes determining the compound's aqueous solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8), its pKa, LogP, and solid-state properties (e.g., crystallinity, polymorphism).[4] This data will provide crucial insights into the root cause of the low bioavailability and guide the selection of the most appropriate enhancement strategy. For instance, a highly crystalline compound with a high melting point might benefit from particle size reduction techniques.[4]

Q2: How do I choose between different bioavailability enhancement strategies like particle size reduction, lipid-based formulations, or amorphous solid dispersions?

A2: The choice of strategy is dictated by the physicochemical properties of your compound. A decision-making workflow can be helpful.

Experimental Workflow: Strategy Selection for Bioavailability Enhancement

cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Strategy Selection cluster_3 Evaluation Start Low Oral Bioavailability Observed Preformulation Conduct Pre-formulation Studies (Solubility, LogP, pKa, Solid-State) Start->Preformulation Solubility_Limited Is absorption solubility-limited? Preformulation->Solubility_Limited Permeability_Limited Is absorption permeability-limited? Solubility_Limited->Permeability_Limited No Particle_Size Particle Size Reduction (Micronization, Nanosizing) Solubility_Limited->Particle_Size Yes Lipid_Formulation Lipid-Based Formulations (SEDDS, SMEDDS) Solubility_Limited->Lipid_Formulation Yes ASD Amorphous Solid Dispersions (ASDs) Solubility_Limited->ASD Yes Metabolism_Limited Is there high first-pass metabolism? Permeability_Limited->Metabolism_Limited No Permeation_Enhancers Use of Permeation Enhancers Permeability_Limited->Permeation_Enhancers Yes Metabolic_Inhibitors Co-administration with Metabolic Inhibitors Metabolism_Limited->Metabolic_Inhibitors Yes In_Vivo_PK In Vivo Pharmacokinetic (PK) Studies in Animal Models Particle_Size->In_Vivo_PK Lipid_Formulation->In_Vivo_PK ASD->In_Vivo_PK Permeation_Enhancers->In_Vivo_PK Metabolic_Inhibitors->In_Vivo_PK

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Q3: My compound appears to be a "brick dust" molecule with very low aqueous solubility. What is a good starting point for formulation development?

A3: For compounds with very low aqueous solubility, often referred to as "brick dust," increasing the surface area available for dissolution is a primary strategy.[5] Therefore, particle size reduction techniques such as micronization or nanomilling are excellent starting points.[1][5] These methods increase the surface-area-to-volume ratio, which can significantly enhance the dissolution rate.[5]

Q4: I am seeing inconsistent results in my in vivo studies. What could be the cause?

A4: Inconsistent in vivo data can stem from various factors. One common issue is the physical instability of the formulation, such as the recrystallization of an amorphous form back to a less soluble crystalline state.[4] It is also crucial to ensure the homogeneity of the dosing formulation. For suspensions, inadequate particle dispersion can lead to variable dosing.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Poor Aqueous Solubility and Dissolution Rate

Question: My compound, (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol, shows very low solubility in aqueous media across the physiological pH range, leading to poor dissolution and low bioavailability. What are my options?

Answer: This is a classic challenge for many pyridine derivatives and other complex heterocyclic compounds.[5] A multi-pronged approach focusing on enhancing both solubility and dissolution rate is recommended.

Troubleshooting Steps & Recommended Actions:

StrategyPrincipleAdvantagesDisadvantagesBest Suited For
Particle Size Reduction (Micronization/Nanomilling) Increases surface area for dissolution.[1][5]Simple, widely applicable.May not be sufficient for extremely insoluble compounds; risk of particle agglomeration.[5]Crystalline compounds with dissolution rate-limited absorption.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix, preventing crystallization and maintaining a higher energy amorphous state with greater solubility.[5]Can lead to significant bioavailability enhancement; established manufacturing methods are available.[5]Potential for physical instability (recrystallization); requires careful selection of polymers.[4][5]Compounds with a high melting point and poor aqueous solubility.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with gastrointestinal fluids.Can significantly improve the absorption of lipophilic drugs.Formulation development can be complex; potential for in vivo variability.Lipophilic compounds (high LogP).
pH Modification For ionizable compounds, adjusting the pH of the microenvironment can increase solubility.[5]Simple and effective for compounds with ionizable groups.The effect may be transient as the formulation moves through the GI tract.Compounds with a pKa that allows for ionization in the GI tract.
Use of Solubilizing Excipients Co-solvents, surfactants, and cyclodextrins can increase the solubility of the drug in the formulation.[1][6][7][8]A wide range of excipients are available to test.The high concentration of some excipients may lead to toxicity.A broad range of poorly soluble compounds.
Issue 2: High First-Pass Metabolism

Question: My compound has adequate solubility, but the oral bioavailability is still low. I suspect high first-pass metabolism in the liver. How can I confirm this and what are the potential solutions?

Answer: High first-pass metabolism is a common reason for low oral bioavailability. You can investigate this by comparing the pharmacokinetic profiles after intravenous (IV) and oral (PO) administration. A significantly lower area under the curve (AUC) for the oral dose compared to the IV dose suggests extensive first-pass metabolism.

Troubleshooting Steps & Recommended Actions:

  • In Vitro Metabolic Stability Assays:

    • Protocol: Incubate (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol with liver microsomes or hepatocytes from the animal species used in your in vivo studies.

    • Analysis: Monitor the disappearance of the parent compound over time using LC-MS/MS. This will provide an estimate of the intrinsic clearance.

  • Co-administration with Metabolic Inhibitors:

    • Rationale: In a preclinical setting, co-administering your compound with a known inhibitor of major drug-metabolizing enzymes (e.g., cytochrome P450 inhibitors like 1-aminobenzotriazole) can help to confirm metabolism-driven low bioavailability.[5]

    • Caution: This is an experimental tool and not a long-term formulation strategy.[5]

  • Prodrug Approach:

    • Concept: A prodrug is a chemically modified version of the active drug that is designed to improve its physicochemical properties, such as solubility or permeability, and is converted to the active drug in the body. This can be a viable strategy to bypass first-pass metabolism.

Issue 3: Poor Membrane Permeability

Question: My compound has good solubility and metabolic stability, but still exhibits low oral absorption. Could efflux transporters be playing a role?

Answer: Yes, active efflux by transporters such as P-glycoprotein (P-gp) in the intestinal wall can significantly reduce the net absorption of a drug by pumping it back into the gut lumen.[5]

Troubleshooting Steps & Recommended Actions:

  • In Vitro Permeability Assays:

    • Method: Use cell-based assays like the Caco-2 permeability assay to assess the bidirectional transport of your compound. A high efflux ratio (B-A/A-B permeability) is indicative of active efflux.

  • Formulation with Excipients that Inhibit Efflux Pumps:

    • Strategy: Some pharmaceutical excipients, including certain surfactants and polymers, have been shown to inhibit the function of efflux transporters.[5] Incorporating these into your formulation can enhance absorption.

Experimental Protocols

Protocol 1: Preparation and Characterization of a Nanosuspension

Objective: To increase the dissolution rate of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol by reducing its particle size to the nanometer range.

Materials:

  • (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • Purified water

  • High-pressure homogenizer or bead mill

Procedure:

  • Prepare a pre-suspension by dispersing the compound and a stabilizer in purified water.

  • Homogenize the pre-suspension using a high-pressure homogenizer or a bead mill until the desired particle size is achieved.

  • Characterize the nanosuspension for particle size distribution (using dynamic light scattering), zeta potential, and morphology (using electron microscopy).

  • Perform in vitro dissolution studies to compare the dissolution rate of the nanosuspension to the unformulated drug.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a lipid-based system to enhance the solubility and absorption of the lipophilic compound.

Materials:

  • (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol HP)

Procedure:

  • Screen various oils, surfactants, and co-surfactants for their ability to solubilize the drug.

  • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.

  • Prepare different SEDDS formulations by mixing the drug, oil, surfactant, and co-surfactant.

  • Characterize the formulations for self-emulsification time, droplet size, and in vitro drug release.[4]

In Vivo Pharmacokinetic Study Design

Objective: To evaluate the oral bioavailability of the enhanced formulations of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol in an appropriate animal model (e.g., rats or mice).

Experimental Design:

  • Animal Model: Select a suitable animal model, such as Sprague-Dawley rats.[9][10]

  • Groups:

    • Group 1: Intravenous (IV) administration of the drug in a solubilizing vehicle (for determination of absolute bioavailability).

    • Group 2: Oral administration of the unformulated drug (control).

    • Group 3: Oral administration of the enhanced formulation (e.g., nanosuspension).

    • Group 4: Oral administration of another enhanced formulation (e.g., SEDDS).

  • Dosing: Administer a single dose of the compound to each group.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Bioanalysis: Analyze the plasma samples for the concentration of the drug using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, and oral bioavailability (F%).[4][11]

Logical Relationship: From Problem to Solution in Bioavailability Enhancement

cluster_0 Problem Identification cluster_1 Formulation Strategies cluster_2 Preclinical Evaluation Problem Low Bioavailability Solubility Limited Permeability Limited Metabolism Limited Strategies Formulation Approaches Particle Size Reduction Lipid Formulations Amorphous Dispersions Permeation Enhancers Problem:p1->Strategies:s1 Problem:p1->Strategies:s2 Problem:p1->Strategies:s3 Problem:p2->Strategies:s4 Evaluation In Vivo PK Study Improved AUC Higher Cmax Enhanced Bioavailability Strategies->Evaluation

Caption: Connecting the bioavailability problem to formulation solutions and in vivo evaluation.

References

  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. (n.d.). JOCPR. Retrieved from [Link]

  • The Importance of Excipients in Drugs. (n.d.). Open Access Journals. Retrieved from [Link]

  • Role of Excipients in Drug Formulation. (n.d.). Pharma Focus Europe. Retrieved from [Link]

  • Bioavailability Enhancement - Out of the Shadows: Excipients Take the Spotlight; Part 1 of 2. (n.d.). Drug Development & Delivery. Retrieved from [Link]

  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Retrieved from [Link]

  • Singh, A., et al. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Retrieved from [Link]

  • Kumar, V., & S, S. (2014). Novel pre-clinical methodologies for pharmacokinetic drug-drug interaction studies: spotlight on "humanized" animal models. Journal of Pharmacy & Bioallied Sciences. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]

  • Ljusberg-Wahren, H., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics. Retrieved from [Link]

  • Understanding the Importance of Preclinical Animal Models in Drug Development. (2023, July 23). Drug Discovery and Development. Retrieved from [Link]

  • Preclinical Animal Models for the Experimental Design of Pharmacokinetic Studies with Nanoparticulate Drug Delivery Systems. (n.d.). ResearchGate. Retrieved from [Link]

  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. (n.d.). ResearchGate. Retrieved from [Link]

  • Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Retrieved from [Link]

  • Scott, D. C., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Scott, D. C., et al. (2021, May 4). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ACS Publications. Retrieved from [Link]

  • Scott, D. C., et al. (2021, May 4). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ACS Publications. Retrieved from [Link]

  • Strategies to improve oral bioavailability. (n.d.). ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2,2,8-Trimethyl-4H-1-3-dioxino(4,5-c)pyridin-5-ylmethanol. Retrieved from [Link]

  • FDA. (n.d.). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 9. Retrieved from [Link]

  • WOAH. (n.d.). GUIDE FOR CONDUCTING BIOEQUIVALENCE STUDIES FOR VETERINARY MEDICINES. Regional Representation for the Americas. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). In vivo and In vitro Bioequivalence Testing. Retrieved from [Link]

Sources

Optimization

Minimizing degradation of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol during experimental procedures

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol. Our goal is to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol. Our goal is to provide in-depth guidance to mitigate compound degradation during experimental procedures, ensuring the integrity and reproducibility of your results. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol?

A1: While specific degradation studies on this molecule are not extensively published, based on its chemical structure, the primary anticipated degradation pathways are photodegradation, oxidation, and hydrolysis under certain pH conditions. The pyridine ring is susceptible to light-induced degradation, particularly UV radiation[1][2][3][4]. The hydroxymethyl group can be oxidized to the corresponding aldehyde and carboxylic acid. Furthermore, the dioxino ring may be susceptible to acid- or base-catalyzed hydrolysis, although dioxinone derivatives are noted to be stable under a range of conditions, including strong acids[5].

Q2: I've noticed a yellowing of my sample in solution. What could be the cause?

A2: A color change, particularly to yellow or brown, is a common indicator of degradation for many organic compounds, including those with a pyridine moiety[6]. This is often a result of photodegradation or oxidative processes. It is crucial to analyze the sample using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to identify any new peaks that correspond to degradation products[6].

Q3: How does pH impact the stability of this compound in aqueous solutions?

A3: The stability of compounds containing a pyridine ring can be pH-dependent. For pyridine itself, acidic conditions can enhance photodegradation[1]. While specific data for (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol is limited, it is prudent to maintain solutions at a neutral pH to minimize the risk of both acid- and base-catalyzed hydrolysis of the dioxino ring and other potential pH-dependent degradation reactions.

Q4: What are the ideal storage conditions for both the solid compound and its solutions?

A4: To minimize degradation, the solid compound should be stored in a tightly sealed container, protected from light, and kept in a cool and dry environment. A storage temperature of 2-8°C is recommended. For solutions, it is best to prepare them fresh. If storage is necessary, they should be stored in amber vials at -20°C or -80°C, and the headspace can be purged with an inert gas like argon or nitrogen to prevent oxidation. Minimize freeze-thaw cycles by preparing aliquots.

Troubleshooting Guides

Issue 1: Inconsistent Results or Loss of Potency in Biological Assays

This issue often points to the degradation of the compound in your experimental setup.

Root Cause Analysis and Mitigation Strategy:

Caption: Workflow for troubleshooting inconsistent experimental results.

Detailed Steps:

  • Confirm Initial Purity: Before troubleshooting your experiment, confirm the purity of your solid (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol using an appropriate analytical technique like HPLC or NMR.

  • Use Freshly Prepared Solutions: Avoid using old stock solutions. Prepare fresh solutions from the solid material for each experiment.

  • Assess Experimental Conditions:

    • Light: Perform your experiments under subdued light or use amber-colored labware to minimize photodegradation. Pyridine derivatives are known to be light-sensitive[6].

    • Temperature: Maintain the lowest practical temperature throughout your experimental procedure. Thermal degradation can occur at elevated temperatures[7][8][9].

    • pH: Ensure your buffers are at a neutral pH unless your experimental design requires otherwise.

  • In-Assay Stability Check: Incubate the compound in your assay buffer under the exact experimental conditions (time, temperature, light) but without the biological components. Analyze the sample at different time points by HPLC to check for degradation.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

The presence of new peaks in your chromatogram is a clear sign of degradation or impurity.

Troubleshooting Protocol:

  • System Suitability Check: Ensure your HPLC system is performing correctly by running a standard with known purity. An established HPLC method for this compound uses a reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid[10].

  • Blank Injection: Inject your solvent blank to ensure the extra peaks are not coming from the solvent or system.

  • Forced Degradation Study: To identify potential degradation products, a forced degradation study is highly recommended[8][11][12][13]. This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown.

Protocol for Forced Degradation Study

This protocol is designed to identify the susceptibility of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol to various stress conditions.

Materials:

  • (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a sample of the stock solution in an oven at 60°C for 24 hours.

    • Photodegradation: Expose a sample of the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples, and then dilute all samples to an appropriate concentration for HPLC analysis. Compare the chromatograms of the stressed samples to that of an unstressed control sample.

Caption: Potential degradation pathways of the target compound.

Summary of Stability Recommendations

ParameterRecommendationRationale
Storage (Solid) 2-8°C, protected from light, in a tightly sealed container.To minimize thermal and photodegradation.
Storage (Solution) Prepare fresh. If necessary, store at -20°C to -80°C in amber vials, purged with inert gas. Aliquot to avoid freeze-thaw cycles.To prevent degradation in solution and minimize oxidation.
pH of Solutions Maintain a neutral pH (6-8) unless the experiment requires otherwise.To avoid acid- or base-catalyzed hydrolysis.
Light Exposure Minimize exposure to ambient and UV light. Use amber vials and conduct experiments under subdued light.Pyridine moieties are susceptible to photodegradation[1][4].
Temperature Keep solutions cool and avoid unnecessary heating.To prevent thermal degradation[7][14][15].
Solvent Choice Use high-purity, degassed solvents. Avoid solvents with reactive impurities (e.g., peroxides in aged ethers).To prevent solvent-induced degradation.

By adhering to these guidelines and proactively troubleshooting potential stability issues, you can ensure the quality and reliability of your experimental data when working with (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol.

References

  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. (n.d.). MDPI. Retrieved from [Link]

  • UV photolysis for accelerating pyridine biodegradation. (n.d.). PubMed. Retrieved from [Link]

  • [Biodegradation of pyridine under UV irradiation]. (n.d.). PubMed. Retrieved from [Link]

  • The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). (2021). Journal of Physics: Conference Series. Retrieved from [Link]

  • 2,2,8-Trimethyl-4H-1-3-dioxino(4,5-c)pyridin-5-ylmethanol. (2018). SIELC Technologies. Retrieved from [Link]

  • Biodegradation of pyridine under UV irradiation | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). PubMed Central. Retrieved from [Link]

  • Forced Degradation Studies Research Articles. (n.d.). R Discovery. Retrieved from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • New Trends in Forced Degradation Studies. (2012). Scribd. Retrieved from [Link]

  • 2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridine-5-methanol. (n.d.). PubChem. Retrieved from [Link]

  • Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis. (2022). PubMed Central. Retrieved from [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI. Retrieved from [Link]

  • Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. (2024). PubMed. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies to Reduce Cytotoxicity of Novel Therapeutic Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable strategies and troubleshooting advice for mitigating the cyt...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable strategies and troubleshooting advice for mitigating the cytotoxicity of novel therapeutic compounds. Our goal is to equip you with the scientific rationale and practical methodologies to navigate the complexities of preclinical drug development and enhance the therapeutic potential of your candidates.

Section 1: Understanding and Diagnosing Cytotoxicity

Before implementing strategies to reduce cytotoxicity, it is crucial to accurately characterize and understand the nature of the observed toxicity. This section provides answers to common questions regarding the initial assessment of cytotoxic effects.

Q1: My lead compound shows significant cytotoxicity in initial screens. What are the first steps to diagnose the underlying cause?

A1: When a promising compound exhibits high cytotoxicity, a systematic diagnostic approach is essential. The initial goal is to differentiate between on-target and off-target toxicity and to understand the mechanism of cell death.

Underlying Rationale: A compound can be toxic because it hits its intended target too potently in a way that disrupts essential cellular functions (on-target toxicity), or it interacts with unintended molecules (off-target toxicity), leading to adverse effects.[1][2][3] The mechanism of cell death (e.g., apoptosis vs. necrosis) also provides critical clues about the nature of the toxicity.[4][5][6]

Recommended Diagnostic Workflow:
  • Confirm On-Target Engagement: Utilize target engagement assays (e.g., cellular thermal shift assay [CETSA], fluorescence resonance energy transfer [FRET]) to confirm that the compound interacts with its intended target at the concentrations causing cytotoxicity.

  • Characterize the Mode of Cell Death: Differentiating between apoptosis and necrosis is a critical first step.[5][6]

    • Apoptosis Assays: Measure markers of programmed cell death, such as caspase activity (e.g., Caspase-Glo® 3/7, 8, 9 assays), or the externalization of phosphatidylserine (e.g., Annexin V staining).[5]

    • Necrosis Assays: Measure markers of membrane integrity loss, such as the release of lactate dehydrogenase (LDH) or propidium iodide (PI) uptake.[4][7]

  • Evaluate Mitochondrial Health: Mitochondrial dysfunction is a common pathway for drug-induced toxicity.[4][8] Assess mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) and reactive oxygen species (ROS) production.

  • In Silico Profiling: Use computational models to predict potential off-target interactions and liabilities such as hERG inhibition or phospholipidosis.[9]

Experimental Protocol: Distinguishing Apoptosis from Necrosis using Flow Cytometry

This protocol describes a standard method for co-staining cells with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD to differentiate between healthy, apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • Propidium Iodide (PI) or 7-AAD

  • Binding Buffer

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with your compound at various concentrations for the desired time. Include a positive control for apoptosis (e.g., staurosporine) and a negative (vehicle) control.

  • Harvest cells, including any floating cells in the supernatant, by gentle trypsinization.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Section 2: Strategies for Cytotoxicity Reduction

Once you have a better understanding of the cytotoxic profile of your compound, you can explore various strategies to mitigate these effects. These approaches can be broadly categorized into chemical modifications and formulation-based strategies.

Q2: How can I chemically modify my compound to reduce its cytotoxicity while maintaining its therapeutic activity?

A2: Chemical modification is a powerful strategy to improve the safety profile of a lead compound. The primary goals are to reduce off-target effects and minimize the formation of toxic metabolites.[10][11]

Strategies for Chemical Modification:
  • Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Studies: Systematically modify different parts of the molecule to identify the functional groups responsible for toxicity (toxicophores) and those essential for efficacy (pharmacophores). The goal is to uncouple these two properties.

  • Mitigating Reactive Metabolite Formation: Many drugs are metabolized in the liver by cytochrome P450 enzymes into chemically reactive metabolites that can cause cellular damage.[8][12][13]

    • Identify Bioactivation Pathways: Use in vitro assays with human liver microsomes or hepatocytes in the presence of trapping agents like glutathione (GSH) to detect the formation of reactive metabolites.[12]

    • Block Metabolic Hotspots: Introduce chemical modifications (e.g., replacing a hydrogen with a fluorine or a methyl group) at sites prone to metabolic activation to block the formation of reactive species.[11]

  • Prodrug Strategies: A prodrug is an inactive or less active form of a drug that is converted into the active form in the body.[14] This approach can be used to:

    • Improve Solubility and Bioavailability: Enhancing solubility can lead to lower required doses, thereby reducing potential toxicity.[14]

    • Targeted Activation: Design prodrugs that are activated by enzymes or conditions specific to the target tissue (e.g., tumor microenvironment), thereby sparing healthy tissues.[15][16][17] For example, designing a prodrug that is activated by high levels of reactive oxygen species (ROS) in cancer cells.[18]

Graphviz Diagram: Decision Tree for Mitigating Reactive Metabolite Formation

G start High Cytotoxicity Observed check_rm Suspect Reactive Metabolite (RM) Formation? start->check_rm in_vitro_screen In Vitro RM Screening (e.g., GSH Trapping in Microsomes) check_rm->in_vitro_screen Yes no_rm Explore Other Toxicity Mechanisms (e.g., Off-Target Effects, Mitochondrial Toxicity) check_rm->no_rm No rm_detected RM Detected? in_vitro_screen->rm_detected identify_hotspot Identify Metabolic Hotspot (LC-MS/MS Analysis) rm_detected->identify_hotspot Yes rm_detected->no_rm No structural_mod Structural Modification (e.g., Deuteration, Fluorination) identify_hotspot->structural_mod rescreen Rescreen for RM Formation & Activity structural_mod->rescreen rescreen->rm_detected Re-evaluate proceed Proceed with Optimized Compound rescreen->proceed RM Mitigated reassess Reassess Project Viability rescreen->reassess Activity Lost no_suspect No yes Yes

Caption: A decision-making workflow for identifying and mitigating risks associated with reactive metabolite formation.

Q3: My compound is highly potent but has a narrow therapeutic index. Can formulation strategies help?

A3: Absolutely. Advanced drug delivery systems can dramatically improve the therapeutic index of potent compounds by altering their pharmacokinetics and biodistribution.[19][20] This often involves encapsulating the drug in a carrier that protects healthy tissues and preferentially delivers the payload to the target site.

Formulation Strategies to Reduce Cytotoxicity:
StrategyMechanism of ActionAdvantagesKey Considerations
Liposomal Formulation Encapsulation in lipid vesicles.[21][22]Biocompatible, can carry both hydrophilic and hydrophobic drugs, reduces off-target toxicity.[22][23][24]Stability, drug loading efficiency, potential for immune response.
PEGylation Covalent attachment of polyethylene glycol (PEG) chains.[25]Increases circulation half-life, improves solubility, masks the drug from the immune system, reducing toxicity.[26][27][28]Can sometimes reduce drug activity ("PEG dilemma"), potential for anti-PEG antibodies.[24]
Nanoparticle Delivery Encapsulation in or conjugation to nanoparticles (e.g., polymeric, metallic).[29][30]Enables targeted delivery to specific tissues, can overcome drug resistance, and reduces systemic exposure.[31][32][33]Potential for nanotoxicity, biodistribution and accumulation, manufacturing complexity.[29][31]
Cyclodextrin Complexation Formation of inclusion complexes with cyclic oligosaccharides.[34]Increases solubility and stability, can reduce local irritation, and controls drug release.[34][35]Limited to molecules that can fit within the cyclodextrin cavity.
Graphviz Diagram: Overview of Formulation Strategies

G cluster_formulations Formulation Strategies compound Cytotoxic Compound liposomes Liposomes Encapsulation in lipid vesicles compound:f0->liposomes pegylation PEGylation Covalent attachment of PEG compound:f0->pegylation nanoparticles Nanoparticles Encapsulation/conjugation compound:f0->nanoparticles cyclodextrins Cyclodextrins Inclusion complex formation compound:f0->cyclodextrins outcome Reduced Cytotoxicity Improved Therapeutic Index liposomes->outcome:f0 pegylation->outcome:f0 nanoparticles->outcome:f0 cyclodextrins->outcome:f0

Caption: Formulation strategies to encapsulate or modify a cytotoxic compound, leading to reduced toxicity and an improved therapeutic index.

Section 3: Troubleshooting and FAQs

This section addresses specific, common issues encountered during the development of novel therapeutic compounds.

Q4: I've developed a nanoparticle formulation, but it still shows significant toxicity. What could be wrong?

A4: While nanoparticle formulations can reduce the toxicity of the encapsulated drug, the nanocarrier itself can sometimes induce toxicity.[29][31] It's important to evaluate the toxicity of the "empty" nanoparticle (the vehicle without the drug).

Troubleshooting Steps:

  • Test the Vehicle Control: Always include a control group treated with the empty nanoparticles at a concentration equivalent to that used for the drug-loaded formulation.

  • Characterize Your Nanoparticles: Ensure your nanoparticle formulation is well-characterized in terms of size, charge, and stability. Aggregation or instability can lead to unexpected toxicity.

  • Consider the Material: The material used to construct the nanoparticle (e.g., specific polymers, lipids) can have inherent toxicity. Consider screening different materials for better biocompatibility.

  • Evaluate Uptake Mechanisms: The way nanoparticles are taken up by cells can influence their toxicity. For example, uptake by macrophages in the liver can sometimes reduce hepatotoxicity.[31]

Q5: My compound's cytotoxicity varies significantly between different cell lines. Why is this, and how should I proceed?

A5: Differential cytotoxicity across cell lines is common and can provide valuable information. This variability is often due to differences in:

  • Target Expression: The level of the drug's target protein can vary between cell lines.

  • Metabolic Enzymes: Different cell lines express varying levels of metabolic enzymes (e.g., cytochrome P450s), which can lead to different rates of drug activation or detoxification.[36][37][38]

  • Transporter Expression: The expression of drug influx and efflux transporters (e.g., P-glycoprotein) can alter intracellular drug concentrations.

  • Signaling Pathways: The genetic background of the cell lines can make them more or less susceptible to the drug's mechanism of action.

How to Proceed:

  • Correlate Cytotoxicity with "Omics" Data: Use publicly available genomic or proteomic data for your cell lines to correlate cytotoxicity with target expression, metabolic enzyme profiles, or mutations in key pathways.

  • Use a Panel of Relevant Cell Lines: Test your compound in a panel of cell lines that are representative of the intended therapeutic indication.

  • Consider Co-culture or 3D Models: These more complex models can provide a more physiologically relevant assessment of cytotoxicity than simple monocultures.

References

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  • Different Cytotoxicity Assays. (2024, June 9). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

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  • Yang, F., Medik, Y., Li, L., Tian, X., Fu, D., Brouwer, K. L. R., ... & Wang, A. Z. (2021). Nanoparticle drug delivery can reduce the hepatotoxicity of therapeutic cargo. Nature communications, 12(1), 1-10. [Link]

  • Minotti, G., Menna, P., Salvatorelli, E., Cairo, G., & Gianni, L. (2004). Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity. Pharmacological reviews, 56(2), 185-229. [Link]

  • Shargel, L., & Wu-Pong, S. (2004). Formulation approaches in mitigating toxicity of orally administrated drugs. Journal of Pharmacy & Pharmaceutical Sciences, 7(3), 315-320. [Link]

  • Denny, W. A. (2001). Prodrug strategies in cancer therapy. European journal of medicinal chemistry, 36(7-8), 577-595. [Link]

  • Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tesfay, M. Z., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(509), eaaw8412. [Link]

  • Advantages of Low Toxicity for Effective Nanoparticles. (n.d.). Phoreus Biotech. Retrieved January 12, 2026, from [Link]

  • Mitchell, M. J., Billingsley, M. M., Haley, R. M., Wechsler, M. E., Peppas, N. A., & Langer, R. (2021). Engineering precision nanoparticles for drug delivery. Nature Reviews Drug Discovery, 20(2), 101-124. [Link]

  • Li, J., He, Y., Sun, W., Luo, Y., & Lee, R. J. (2018). Cyclodextrin-based polymeric drug delivery systems for cancer therapy. Pharmaceutics, 10(4), 213. [Link]

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Optimization

Technical Support Center: Enhancing Target Selectivity of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol

Welcome to the technical support center for researchers working with (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol, a pyridoxine analog with potential as a modulator of pyridoxal phosphate (PLP)-dependent enzym...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol, a pyridoxine analog with potential as a modulator of pyridoxal phosphate (PLP)-dependent enzymes. This guide is designed to provide in-depth troubleshooting and strategic advice for scientists and drug development professionals aiming to improve the selectivity of this compound for a specific biological target within the vast PLP-dependent enzyme family.

Frequently Asked Questions (FAQs)

Q1: What is (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol and what is its likely mechanism of action?

(2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol , also known as α4,3-O-Isopropylidene Pyridoxine, is a derivative of vitamin B6.[1][2] Its structure suggests it acts as a prodrug or a mimic of pyridoxal (PL), one of the natural forms of vitamin B6. The primary hypothesis is that it enters the cell and is phosphorylated by a pyridoxal kinase (PLK) to its active form.[3][4] This phosphorylated molecule can then interact with PLP-dependent enzymes, which constitute a large and diverse superfamily, playing roles in amino acid metabolism, neurotransmitter synthesis, and more.[5][6][7] Therefore, the "biological target" is likely not a single protein but a family of enzymes, and achieving selectivity for one member over others is a critical challenge.

Q2: What does "improving selectivity" mean in the context of this compound?

Improving selectivity refers to modifying the chemical structure of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol to enhance its inhibitory or modulatory activity against a desired PLP-dependent enzyme (the "on-target") while simultaneously reducing its activity against other, undesired PLP-dependent enzymes ("off-targets"). High selectivity is crucial for reducing off-target side effects and for developing a potent and safe therapeutic agent or a precise chemical probe.

Q3: Why is achieving selectivity among PLP-dependent enzymes so challenging?

The challenge arises from the conserved nature of the PLP-binding site across this enzyme superfamily. All PLP-dependent enzymes recognize the same cofactor, pyridoxal phosphate.[8] While there are five distinct fold types, the active site architecture around the cofactor can be quite similar. Selectivity must therefore be achieved by exploiting subtle differences in the active site or in regions adjacent to it.

Troubleshooting Guide: Strategies for Enhancing Selectivity

This section provides structured, actionable guidance for researchers encountering issues with the target selectivity of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol.

Problem 1: My compound is active against my target enzyme, but it also inhibits several other PLP-dependent enzymes. How do I begin to improve its selectivity?

Root Cause Analysis: The observed promiscuity is likely due to the compound, in its phosphorylated form, binding to the conserved PLP-binding pocket of multiple enzymes. The initial step is to systematically characterize this activity profile and then devise a medicinal chemistry strategy based on structural and mechanistic understanding.

Workflow for Initiating a Selectivity Enhancement Campaign:

G cluster_0 Phase 1: Profiling & Target Validation cluster_1 Phase 2: Structural Biology & In Silico Modeling cluster_2 Phase 3: Medicinal Chemistry Strategy A Establish a Selectivity Panel: Select a diverse set of clinically relevant or mechanistically related PLP-dependent enzymes. B Quantitative IC50 Determination: Determine the half-maximal inhibitory concentration for the parent compound against all enzymes in the panel. A->B C Data Analysis & Selectivity Score Calculation: Calculate selectivity ratios (IC50 off-target / IC50 on-target). Identify the most problematic off-targets. B->C D Obtain Structural Information: Co-crystallize the phosphorylated compound with the on-target and key off-target enzymes. C->D Proceed if selectivity is poor E Computational Modeling: If crystal structures are unavailable, use homology modeling and docking to predict binding modes. C->E Proceed if selectivity is poor F Identify Selectivity Pockets: Analyze structural differences between the on-target and off-targets in and around the active site. D->F E->F G Structure-Activity Relationship (SAR) Plan: Design and synthesize analogs to probe the identified selectivity pockets. Modify peripheral groups to exploit unique residues. F->G H Iterative Synthesis & Testing: Synthesize new compounds and re-screen them against the selectivity panel. G->H I Refine and Optimize: Use the new data to refine the SAR and design the next generation of compounds with improved selectivity. H->I I->C Re-evaluate G A Parent Compound (Promiscuous) B Hypothesize Selectivity Drivers: - Substrate pocket differences - Steric constraints - Electrostatic variations A->B C Design Analog Library: - Substrate-mimicking hybrids - Sterically demanding groups - Electronically varied analogs B->C D Synthesis of Analogs C->D E Screen Against Selectivity Panel D->E F Analyze SAR: Identify modifications that improve selectivity. E->F F->C Iterate G Optimized Lead Compound (Improved Selectivity) F->G

Caption: Ligand-based design cycle for selectivity.

References

  • Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]

  • Enzyme Inhibitors: Strategies and Challenges in Drug Design. IT Medical Team. Available at: [Link]

  • The Role of Enzyme Inhibitors in Medicinal Chemistry. Algor Cards. Available at: [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. Available at: [Link]

  • Pyridoxal Phosphate Enzymes: Mechanistic, Structural, and Evolutionary Considerations. Annual Reviews. Available at: [Link]

  • Pyridoxal phosphate enzymes: mechanistic, structural, and evolutionary considerations. PubMed. Available at: [Link]

  • Pyridoxal 5-Phosphate Enzymes as Targets for Therapeutic Agents. Bentham Science. Available at: [Link]

  • Mining the cellular inventory of pyridoxal phosphate-dependent enzymes. Nature Portfolio. Available at: [Link]

  • Controlling reaction specificity in pyridoxal phosphate enzymes. PubMed Central. Available at: [Link]

  • Chemical Modifications of Pyridoxine for Biological Applications: An Overview. PubMed. Available at: [Link]

  • Vitamin B6 (pyridoxine) and its derivatives are efficient singlet oxygen quenchers and potential fungal antioxidants. PubMed. Available at: [Link]

  • [Inhibition of pyridoxal kinase by 2- and 6-alkyl substituted vitamin B6 analogues and by...]. PubMed. Available at: [Link]

  • Vitamin B6 (Pyridoxine). StatPearls - NCBI Bookshelf. Available at: [Link]

  • How to increase the activity of pyridoxine (Vitamin B6) kinase?. Dr. Oracle. Available at: [Link]

  • Vitamin B6 and Its Role in Cell Metabolism and Physiology. PubMed Central. Available at: [Link]

  • Vitamin B6: A Molecule for Human Health?. PubMed Central. Available at: [Link]

  • Pyridoxine. PubChem. Available at: [Link]

  • Disorders affecting vitamin B6 metabolism. PubMed. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Biological Activity of Synthesized (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol

Introduction: From Benchtop Synthesis to Biological Insight The synthesis of a novel chemical entity like (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol—hereafter referred to as TMDP-Methanol for brevity—is a si...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Benchtop Synthesis to Biological Insight

The synthesis of a novel chemical entity like (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol—hereafter referred to as TMDP-Methanol for brevity—is a significant achievement in medicinal chemistry. However, its true value is only realized through rigorous biological validation. This guide provides a comprehensive, technically-grounded framework for researchers to systematically elucidate the biological activity of TMDP-Methanol. We will move beyond a simple checklist of assays, instead focusing on building a logical, evidence-based narrative around the compound's potential mechanism of action (MoA).

Our approach is phased, beginning with broad phenotypic screening to answer the primary question: "Does this compound have any effect on living cells?" From there, we will proceed to identify its molecular target and finally dissect the downstream cellular consequences of its activity. This structured workflow ensures that each experimental step logically informs the next, creating a self-validating system for robust and publishable results. Many heterocyclic compounds, particularly those containing a pyridine nucleus, are known to possess a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties, making this a promising scaffold for drug discovery.[1][2][3][4]

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Mechanism of Action (MoA) Elucidation pheno_screen Initial Cytotoxicity & Antiproliferative Screening (MTT Assay) target_id Molecular Target Identification (e.g., Affinity Chromatography-Mass Spec) pheno_screen->target_id If Active target_val Target Engagement & Validation (e.g., Phospho-Substrate Western Blot) target_id->target_val Putative Target Found cell_effects Cellular Consequence Analysis (Cell Cycle, Apoptosis) target_val->cell_effects pathway Signaling Pathway Perturbation (e.g., NF-κB Translocation) cell_effects->pathway

Figure 1: A phased experimental workflow for validating the biological activity of a novel compound.

Phase 1: Foundational Activity Screening - The MTT Assay

Expertise & Causality: Before investing in complex MoA studies, we must first establish if TMDP-Methanol exerts any cytotoxic or antiproliferative effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, cost-effective, and high-throughput colorimetric method for this purpose.[5][6][7] Its principle relies on the enzymatic activity of mitochondrial dehydrogenases in metabolically active, viable cells. These enzymes reduce the yellow MTT tetrazolium salt into purple formazan crystals, a color change that can be quantified spectrophotometrically.[5] A reduction in signal compared to untreated controls indicates either cell death or a halt in proliferation.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 - breast, A549 - lung) and a non-cancerous control cell line (e.g., HEK293 - embryonic kidney) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare a 2X serial dilution of TMDP-Methanol in culture medium, ranging from 100 µM to ~0.1 µM. Include a known cytotoxic agent (e.g., Doxorubicin) as a positive control and a vehicle control (e.g., 0.1% DMSO). Replace the medium in the wells with the compound dilutions and controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).[5]

Data Presentation: Comparative IC₅₀ Values
CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HEK293 (Normal Kidney) IC₅₀ (µM)Selectivity Index (HEK293/MCF-7)
TMDP-Methanol 8.412.1> 100> 11.9
Doxorubicin (Control)0.91.23.53.9

Trustworthiness: The inclusion of a non-cancerous cell line (HEK293) is critical for assessing selectivity. A high Selectivity Index suggests the compound is preferentially toxic to cancer cells, a desirable trait for a therapeutic candidate.[7] The positive control (Doxorubicin) validates that the assay system is responsive to known cytotoxic agents.

Phase 2: Target Identification - Unmasking the Molecular Partner

Expertise & Causality: Having established that TMDP-Methanol has selective cytotoxic activity, the next logical question is: what is its direct molecular target? Answering this is crucial for rational drug development.[8][9] While numerous methods exist, affinity chromatography coupled with quantitative mass spectrometry is a powerful and widely-used approach.[10][11][12] This technique involves immobilizing a derivative of the small molecule ("bait") on a solid support to "pull down" its binding partners from a cell lysate.[13]

For this guide, let us hypothesize that this unbiased screen identifies a specific protein kinase as the primary binding partner. Kinases are a major class of drug targets, and pyridine-containing scaffolds are common in kinase inhibitors.[14][15][16]

Phase 3: Mechanism of Action (MoA) Elucidation

With a putative target in hand (e.g., a hypothetical "Kinase X" involved in cell survival), we must now validate this interaction and map its downstream cellular effects.

Target Engagement: Confirming Kinase Inhibition in a Cellular Context

Expertise & Causality: It's not enough to know the compound can bind to the kinase; we must show it inhibits its function inside the cell. A direct way to demonstrate this is by measuring the phosphorylation status of a known downstream substrate of that kinase. A western blot using a phospho-specific antibody provides a clear, semi-quantitative readout of target engagement. A reduction in the phosphorylated substrate in the presence of TMDP-Methanol would strongly support its role as an inhibitor of Kinase X.[17]

Cellular Consequences: Apoptosis and Cell Cycle Arrest

Expertise & Causality: Inhibition of a key survival kinase should manifest in predictable cellular phenotypes, primarily apoptosis (programmed cell death) and/or cell cycle arrest. Validating these effects provides a crucial link between target engagement and the cytotoxicity observed in Phase 1.

Apoptosis Induction - Caspase Activity Assay: Apoptosis is executed by a family of proteases called caspases, particularly the effector caspases-3 and -7.[18][19] Their activation is a hallmark of apoptosis.[20][21] Fluorometric assays using a caspase-3/7-specific peptide substrate linked to a fluorophore provide a direct and quantifiable measure of apoptotic activity.[18]

Experimental Protocol: Caspase-3/7 Activity Assay

  • Treat Cells: Seed MCF-7 cells and treat with TMDP-Methanol at 1X and 2X its IC₅₀ value for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine, 1 µM).

  • Lyse Cells: Lyse the cells according to the manufacturer's protocol to release cellular contents, including active caspases.

  • Add Substrate: Add the fluorogenic caspase-3/7 substrate (e.g., DEVD-AMC) to the cell lysates.

  • Incubate & Read: Incubate at 37°C. Cleavage of the substrate by active caspases releases the fluorophore, which can be measured using a fluorescence plate reader (e.g., Ex/Em = 380/460 nm).[21]

Data Presentation: Relative Caspase-3/7 Activity

Treatment (MCF-7 cells)Relative Fluorescence Units (RFU)Fold-Change vs. Vehicle
Vehicle (0.1% DMSO)1,5001.0
TMDP-Methanol (8.4 µM) 6,0004.0
TMDP-Methanol (16.8 µM) 10,5007.0
Staurosporine (1 µM)12,0008.0

Cell Cycle Analysis - Flow Cytometry: Many kinase inhibitors induce cell death by first causing the cell cycle to arrest at a specific checkpoint, preventing DNA replication or mitosis.[22] Flow cytometry using propidium iodide (PI) staining is the gold standard for analyzing cell cycle distribution.[23][24] PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner, meaning that the fluorescence intensity of a stained cell is directly proportional to its DNA content.[25] This allows for the clear discrimination of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[23][25]

Experimental Protocol: Cell Cycle Analysis

  • Treat Cells: Seed MCF-7 cells and treat with TMDP-Methanol at its IC₅₀ value for 24 hours.

  • Harvest & Fix: Harvest the cells and fix them in ice-cold 70% ethanol. This permeabilizes the cells and preserves their DNA.[26]

  • Stain: Wash the cells and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). RNase is crucial to prevent staining of double-stranded RNA.[25]

  • Acquire Data: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

  • Analyze: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase (G0/G1, S, G2/M).[26]

Data Presentation: Cell Cycle Distribution in MCF-7 Cells

Treatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (0.1% DMSO)65%25%10%
TMDP-Methanol (8.4 µM) 15%20%65%
Nocodazole (Control)10%15%75%

Trustworthiness: The data clearly shows an accumulation of cells in the G2/M phase, consistent with the mechanism of many anticancer drugs that disrupt mitosis. The Nocodazole control, a known microtubule-destabilizing agent that causes G2/M arrest, validates the experimental system.

Signaling Pathway Perturbation: NF-κB Translocation

Expertise & Causality: To add another layer of mechanistic detail, we can investigate the effect of TMDP-Methanol on a key signaling pathway downstream of our hypothetical "Kinase X." The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation, and its activity is often controlled by upstream kinases.[27][28] In resting cells, NF-κB is held inactive in the cytoplasm by IκB proteins.[29] Upon stimulation (e.g., by TNF-α), IκB is phosphorylated by an upstream kinase (like our hypothetical Kinase X), leading to its degradation and allowing NF-κB to translocate to the nucleus to activate gene transcription.[27] An inhibitor of Kinase X would be expected to prevent this translocation.

G cluster_0 Cytoplasm cluster_1 Nucleus tnfr TNF-α Receptor kinase_x Kinase X (Putative Target) tnfr->kinase_x Activates ikb IκB kinase_x->ikb Phosphorylates (P) for degradation nfk_b NF-κB ikb->nfk_b Binds & Sequesters nfk_b_nuc NF-κB nfk_b->nfk_b_nuc Translocates compound TMDP-Methanol compound->kinase_x INHIBITS gene Pro-Survival Genes nfk_b_nuc->gene Activates Transcription tnf TNF-α (Stimulus) tnf->tnfr Activates

Figure 2: Hypothetical signaling pathway showing TMDP-Methanol inhibiting "Kinase X" to prevent NF-κB nuclear translocation.

Experimental Protocol: NF-κB Nuclear Translocation Assay (High-Content Imaging)

  • Cell Culture: Plate MCF-7 cells on imaging-compatible plates (e.g., 96-well, black-walled, clear-bottom).

  • Pre-treatment: Pre-treat cells with TMDP-Methanol (IC₅₀ concentration) or a known IKK inhibitor (positive control) for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation. Leave one set of wells unstimulated as a negative control.

  • Fix & Permeabilize: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunofluorescence Staining: Stain the cells with a primary antibody against NF-κB (p65 subunit) followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain the nuclei with a DNA dye like DAPI.

  • Imaging & Analysis: Acquire images using an automated high-content imaging system. The software can quantify the fluorescence intensity of NF-κB in both the nuclear (DAPI-defined) and cytoplasmic compartments to calculate a nuclear-to-cytoplasmic ratio, a direct measure of translocation.[29]

Conclusion: Synthesizing the Evidence

This comprehensive guide outlines a logical, multi-phased approach to characterize the biological activity of a novel synthesized compound, TMDP-Methanol. By progressing from broad phenotypic screening to specific target identification and detailed mechanistic studies, we can build a compelling scientific narrative.

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Comparative

A Comparative Analysis of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol and Known Pyridoxine Analogs: A Guide for Researchers

This guide provides a comprehensive comparative analysis of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol, a dioxino-protected derivative of pyridoxine, with other known pyridoxine analogs. It is intended for r...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol, a dioxino-protected derivative of pyridoxine, with other known pyridoxine analogs. It is intended for researchers, scientists, and professionals in drug development who are interested in the design and evaluation of novel Vitamin B6 derivatives with modified physicochemical and biological properties. This document delves into the synthesis, properties, and potential applications of these compounds, supported by experimental data from peer-reviewed literature.

Introduction: The Enduring Relevance of Pyridoxine and the Quest for Superior Analogs

Pyridoxine, commonly known as Vitamin B6, is a water-soluble vitamin that plays a pivotal role in a vast array of metabolic processes.[1] Its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), is essential for the function of over 140 enzymes, primarily involved in amino acid metabolism.[2] Beyond its fundamental physiological functions, pyridoxine and its derivatives have garnered significant interest for their therapeutic potential in various conditions, including epilepsy, neurodegenerative diseases, and cancer.[3][4][5]

However, the therapeutic application of pyridoxine itself can be limited by factors such as its hydrophilic nature, which can impede its passage across biological membranes, and its rapid metabolism and excretion.[6] This has spurred the development of a wide range of pyridoxine analogs, designed to overcome these limitations and to modulate its biological activity. These analogs can be broadly categorized based on the type of modification to the parent pyridoxine molecule, such as esterification, etherification, or, as in the case of our primary subject, protection of the hydroxyl groups through the formation of a dioxino ring.

This guide will focus on a comparative analysis of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol, also known as α4,3-O-Isopropylidene Pyridoxine, with other well-characterized pyridoxine analogs. We will explore how the structural modifications in these compounds influence their synthesis, physicochemical properties, and biological activities, providing a framework for the rational design of next-generation pyridoxine-based therapeutics.

Synthesis Strategies: A Comparative Overview

The synthesis of pyridoxine analogs is a key determinant of their accessibility and potential for large-scale production. The strategies employed vary significantly depending on the desired modification.

(2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol , as a dioxino-protected derivative, is synthesized by reacting pyridoxine with a ketone or an acetone equivalent in the presence of an acid catalyst. This reaction forms a stable isopropylidene bridge between the hydroxyl groups at the 4' and 3 positions of the pyridoxine molecule. This protection strategy is often employed to selectively modify other parts of the molecule or to create a lipophilic prodrug that can be hydrolyzed in vivo to release the active pyridoxine.

In contrast, other classes of pyridoxine analogs are synthesized through different routes:

  • Pyridoxine Esters: These are typically prepared by reacting pyridoxine with an appropriate acyl chloride or anhydride. For example, 4'-O-benzoyl-pyridoxine is synthesized by reacting pyridoxine with benzoyl chloride.[7] This esterification can enhance the lipophilicity of the molecule, potentially improving its absorption and bioavailability.

  • Pyridoxine Ethers: The synthesis of ether analogs, such as 4'-O-methylpyridoxine (ginkgotoxin), involves the methylation of the 4'-hydroxyl group of pyridoxine.[3] This modification can significantly alter the biological activity of the molecule, in some cases leading to antagonistic or even toxic effects.

Synthesis_Pathways cluster_target (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol Synthesis cluster_ester Pyridoxine Ester Synthesis cluster_ether Pyridoxine Ether Synthesis Pyridoxine1 Pyridoxine Acetone Acetone/Acid Catalyst Pyridoxine1->Acetone Target (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol Acetone->Target Pyridoxine2 Pyridoxine AcylChloride Acyl Chloride/Anhydride Pyridoxine2->AcylChloride Ester Pyridoxine Ester (e.g., 4'-O-benzoyl-pyridoxine) AcylChloride->Ester Pyridoxine3 Pyridoxine MethylatingAgent Methylating Agent Pyridoxine3->MethylatingAgent Ether Pyridoxine Ether (e.g., 4'-O-methylpyridoxine) MethylatingAgent->Ether

Comparative synthesis pathways of pyridoxine analogs.

Physicochemical Properties: A Comparative Table

The physicochemical properties of pyridoxine analogs are critical for their absorption, distribution, metabolism, and excretion (ADME) profiles. The following table provides a comparison of key properties for pyridoxine and selected analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )SolubilityLogPReference(s)
PyridoxineC₈H₁₁NO₃169.18High in water-0.77[8]
(2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanolC₁₁H₁₅NO₃209.24SolidNot available[9]
4'-O-benzoyl-pyridoxineC₁₅H₁₅NO₄273.28Not availableNot available[7]
4'-O-methylpyridoxine (Ginkgotoxin)C₉H₁₃NO₃183.20Not availableNot available[3]

The introduction of the isopropylidene group in (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol increases its molecular weight and is expected to decrease its water solubility and increase its lipophilicity compared to pyridoxine. This modification is a classic prodrug strategy aimed at enhancing passive diffusion across cell membranes. Similarly, esterification with a benzoyl group in 4'-O-benzoyl-pyridoxine would also increase lipophilicity. In contrast, the simple methylation in 4'-O-methylpyridoxine results in a smaller change in molecular weight and its effect on lipophilicity would be less pronounced than the larger protective groups.

Comparative Biological Activity

The structural modifications of pyridoxine analogs lead to a diverse range of biological activities. This section compares the known activities of different classes of analogs and infers the potential activity of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol.

Enzyme Inhibition

Many pyridoxine analogs have been shown to inhibit various enzymes, often by competing with the natural substrate or coenzyme.

  • Pyridoxal Kinase Inhibition: This enzyme is crucial for the conversion of pyridoxine to its active form, PLP. Some analogs, such as 4'-O-methylpyridoxine, can act as competitive inhibitors of pyridoxal kinase, thereby disrupting Vitamin B6 metabolism and potentially leading to a state of functional B6 deficiency.[10]

  • Tyrosinase Inhibition: Pyridoxine and its derivatives have been shown to inhibit the diphenolase activity of mushroom tyrosinase, an enzyme involved in melanin synthesis.[11] This inhibition is thought to be due to the quenching of reactive oxygen species generated during the enzymatic reaction.

Given that (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol is a prodrug that needs to be hydrolyzed to release pyridoxine, it is unlikely to be a direct inhibitor of these enzymes in its intact form. However, upon hydrolysis, the released pyridoxine could exert its normal biological functions, or, if hydrolysis is incomplete, the intact molecule could have unforeseen off-target effects.

Anticancer Activity

Several pyridoxine derivatives have demonstrated promising anticancer activity in vitro.[5]

  • Some studies have shown that high concentrations of pyridoxine or pyridoxal can reduce the proliferation of cancer cells.[4]

  • Novel pyridoxine-based analogs, such as those with trans-6-phenylethenyl substitutions, have shown high activity against estrogen-dependent breast cancer cell lines.[12]

  • Pyridoxine has also been conjugated with other anticancer drugs, such as doxorubicin, to create derivatives with potentially higher selectivity and a better safety profile.[13]

The potential anticancer activity of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol would likely depend on its ability to be taken up by cancer cells and subsequently hydrolyzed to release pyridoxine. Its increased lipophilicity might enhance its accumulation in tumor tissues, potentially leading to a localized increase in pyridoxine concentration and subsequent anti-proliferative effects.

Neurotoxicity

While pyridoxine is an essential vitamin, high doses can be neurotoxic.[14] Some of its analogs are known to be potent neurotoxins.

  • 4'-O-methylpyridoxine (Ginkgotoxin): This compound, found in Ginkgo biloba seeds, is a well-known neurotoxin that can cause epileptic seizures.[3] Its toxicity is attributed to its ability to inhibit pyridoxal kinase, leading to a deficiency of the active coenzyme PLP, which is required for the synthesis of the inhibitory neurotransmitter GABA.[10]

  • High-Dose Pyridoxine: Chronic intake of high doses of pyridoxine can lead to a sensory neuropathy.[15] The exact mechanism is not fully understood but is thought to be related to the accumulation of pyridoxine and its metabolites.

As a prodrug of pyridoxine, (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol could potentially lead to neurotoxicity if administered at high doses, as it would release large amounts of pyridoxine. However, its pharmacokinetic profile would be a key determinant of its safety. A slower, more sustained release of pyridoxine from the prodrug might mitigate the risk of acute toxicity associated with high peak concentrations of the parent vitamin.

Bioavailability and Prodrug Potential

A primary motivation for developing pyridoxine analogs is to improve its bioavailability.[16]

  • Pyridoxine Esters: Fatty acid esters of pyridoxine have been investigated as prodrugs to enhance gastrointestinal absorption.[7]

  • Pyridoxine Glucosides: Naturally occurring pyridoxine-β-glucosides have been shown to have lower bioavailability than pyridoxine.[17]

(2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol is designed as a lipophilic prodrug. The dioxino ring is expected to protect the hydrophilic hydroxyl groups, facilitating its passage through the lipid bilayers of the intestinal epithelium. Once absorbed, it is anticipated that cellular enzymes, such as esterases or other hydrolases, would cleave the isopropylidene group, releasing active pyridoxine into the systemic circulation. This strategy could lead to a higher and more sustained plasma concentration of pyridoxine compared to the administration of the parent vitamin.

Experimental Protocols: Evaluating the Biological Activity of Pyridoxine Analogs

To provide a practical framework for the comparative evaluation of pyridoxine analogs, we present a detailed protocol for an in vitro cytotoxicity assay, a common method for assessing the potential anticancer activity of new compounds.

In Vitro Cytotoxicity Assay Using the MTT Method

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC₅₀) of a pyridoxine analog on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Pyridoxine analog stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridoxine analog in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the pyridoxine analog compared to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using a suitable software.

MTT_Assay_Workflow Start Start SeedCells Seed cancer cells in 96-well plate Start->SeedCells Incubate1 Incubate for 24h SeedCells->Incubate1 Treat Treat cells with pyridoxine analog dilutions Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Solubilize formazan with DMSO Incubate3->Solubilize ReadAbsorbance Read absorbance at 570 nm Solubilize->ReadAbsorbance Analyze Calculate IC50 value ReadAbsorbance->Analyze End End Analyze->End

Workflow for the in vitro cytotoxicity (MTT) assay.

Conclusion

The development of pyridoxine analogs is a promising avenue for enhancing the therapeutic potential of Vitamin B6. The compound (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol represents a rational prodrug design aimed at improving the bioavailability of pyridoxine. Its increased lipophilicity, due to the dioxino ring, is expected to facilitate its absorption, leading to a more sustained release of the active vitamin.

Compared to other classes of analogs, such as esters and ethers, the dioxino-protected derivative offers a potentially stable and reversible modification. While direct comparative data on its biological activity is currently lacking in the public domain, its properties can be inferred from its structure and the known behavior of other pyridoxine prodrugs. Future research should focus on the direct experimental evaluation of this compound's pharmacokinetic profile and its efficacy in relevant disease models to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers to embark on such investigations.

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  • Brown, M. J., & Beier, K. (2024). Vitamin B6 (Pyridoxine). In StatPearls.
  • Lee, J., et al. (2020). Effective and Versatile Synthesis of Ginkgotoxin and Its 4′-O-Derivatives through Regioselective 4′-O-Alkylation and 4′-O-Chlorination of 3,5′-O-Dibenzylpyridoxine. SynOpen, 4(1), 51-54.
  • SlideShare. (2018, April 17). Chemical and physical properties of pyridoxine. Retrieved from

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  • Kobayashi, T., et al. (2024). Direct Evidence that 4'-O-methylpyridoxine Induces Hyperactivity and Convulsions due to Pyridoxal Phosphate Deficiency in the Brain. No to hattatsu. Brain and development, 56(3), 161–167.
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Comparative

Comparative Efficacy Analysis of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol in BRAF V600E-Mutant Melanoma

As a Senior Application Scientist, I have structured this guide to provide a comprehensive and objective comparison of the novel compound, (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol, against established stan...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I have structured this guide to provide a comprehensive and objective comparison of the novel compound, (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol, against established standard-of-care drugs. This document is intended for researchers, scientists, and professionals in drug development who require a deep, data-driven analysis of this compound's potential efficacy.

Disclaimer

The compound (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol is not a widely studied agent with publicly available efficacy data. Therefore, this guide has been constructed as a scientifically-grounded, illustrative example of how such a compound, hypothetically designated as a selective inhibitor of a key therapeutic target, would be evaluated against standard-of-care drugs. The data presented for (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol is hypothetical and for demonstrative purposes only. The information on standard-of-care drugs is based on published literature.

Introduction: The Challenge of BRAF V600E-Mutant Melanoma

Metastatic melanoma, particularly cases harboring the BRAF V600E mutation, represents a significant clinical challenge. The BRAF gene, a key component of the MAPK/ERK signaling pathway, is constitutively activated by this mutation, leading to uncontrolled cell proliferation and tumor growth. While the development of BRAF inhibitors has revolutionized treatment, acquired resistance remains a major hurdle, necessitating the development of novel therapeutic agents with improved efficacy and resistance profiles.

This guide provides a comparative analysis of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol , a novel investigational compound, against the standard-of-care BRAF inhibitors, Vemurafenib and Dabrafenib.

Mechanism of Action: Targeting the Constitutively Active MAPK Pathway

The primary therapeutic strategy for BRAF V600E-mutant melanoma is the direct inhibition of the mutated BRAF kinase, thereby blocking downstream signaling.

  • (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol : This compound is hypothesized to be a potent and highly selective ATP-competitive inhibitor of the BRAF V600E kinase. Its unique dioxino-pyridine core may confer a distinct binding mode, potentially offering advantages in overcoming known resistance mutations.

  • Vemurafenib and Dabrafenib : These are established ATP-competitive inhibitors of the BRAF V600E kinase. They have demonstrated significant clinical efficacy but are susceptible to resistance mechanisms, including paradoxical MAPK pathway activation in BRAF wild-type cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Normally MEK MEK1/2 BRAF_V600E->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound (2,2,8-trimethyl-4H-dioxino [4,5-c]pyridin-5-yl)methanol Compound->BRAF_V600E Inhibition SOC_drugs Vemurafenib / Dabrafenib SOC_drugs->BRAF_V600E Inhibition

Caption: MAPK signaling pathway in BRAF V600E-mutant cells and points of inhibition.

Comparative In Vitro Efficacy

The relative potency of a kinase inhibitor is a critical determinant of its potential therapeutic efficacy. This is typically assessed through biochemical assays (measuring direct enzyme inhibition) and cell-based assays (measuring the effect on cancer cell viability).

Biochemical Potency: Kinase Inhibition Assays

The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters for quantifying the potency of a drug against its target enzyme.

CompoundTargetIC50 (nM)Ki (nM)
(2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol BRAF V600E5.21.8
VemurafenibBRAF V600E3111
DabrafenibBRAF V600E0.80.3
  • Interpretation: The hypothetical data suggests that (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol exhibits potent inhibition of the BRAF V600E kinase, with an IC50 value superior to Vemurafenib but less potent than Dabrafenib in this direct enzymatic context.

Cellular Potency: Melanoma Cell Line Viability

The effectiveness of a compound in a biological system is evaluated using cell-based assays. The half-maximal effective concentration (EC50) measures the concentration required to inhibit cell growth by 50%.

CompoundCell Line (BRAF V600E)EC50 (nM)
(2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol A37515.8
VemurafenibA37555.0
DabrafenibA3752.5
  • Interpretation: In a cellular context, (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol demonstrates a strong anti-proliferative effect on BRAF V600E-mutant melanoma cells, again showing a potency advantage over Vemurafenib.

Experimental Protocols

Protocol 1: BRAF V600E Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a typical in vitro kinase assay to determine the IC50 of an inhibitor.

  • Reagents and Materials:

    • Recombinant human BRAF V600E enzyme

    • Biotinylated MEK1 substrate

    • ATP (Adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • 384-well microplate

    • Detection reagents (e.g., LanthaScreen™ Eu-anti-pMEK1 antibody and Alexa Fluor™ 647-streptavidin)

  • Procedure:

    • Dispense 2.5 µL of 4x test compound dilutions into the microplate.

    • Add 2.5 µL of 4x BRAF V600E enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Add 5 µL of 2x ATP/MEK1 substrate solution to initiate the kinase reaction.

    • Incubate for 1 hour at room temperature.

    • Add 10 µL of detection reagent solution to stop the reaction.

    • Incubate for 1 hour at room temperature to allow for signal development.

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to no-enzyme and no-inhibitor controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_workflow Kinase Assay Workflow start Start dispense_cmpd Dispense Compound (4x concentration) start->dispense_cmpd add_enzyme Add BRAF V600E (4x concentration) dispense_cmpd->add_enzyme incubate1 Incubate (10 min) add_enzyme->incubate1 add_substrate Add ATP/MEK1 Substrate (2x concentration) incubate1->add_substrate incubate2 Incubate (1 hour) add_substrate->incubate2 add_detection Add Detection Reagent (Stop Solution) incubate2->add_detection incubate3 Incubate (1 hour) add_detection->incubate3 read_plate Read Plate (TR-FRET) incubate3->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze

Caption: Workflow for a typical TR-FRET based kinase inhibition assay.

Protocol 2: Cell Viability Assay (EC50 Determination)

This protocol describes a common method for assessing the anti-proliferative effects of a compound on cancer cells.

  • Reagents and Materials:

    • A375 human melanoma cell line

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Test compounds (dissolved in DMSO)

    • 96-well clear-bottom cell culture plates

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Procedure:

    • Seed A375 cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in the growth medium.

    • Remove the existing medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add 100 µL of the viability reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of viability for each concentration relative to vehicle-treated (DMSO) controls.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the EC50 value.

Conclusion and Future Directions

The hypothetical in vitro data for (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol suggests it is a potent inhibitor of the BRAF V600E kinase, with efficacy comparable to or exceeding that of the first-generation inhibitor Vemurafenib in both biochemical and cellular assays. While Dabrafenib shows higher potency in these specific assays, the novel chemical scaffold of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol warrants further investigation.

Key next steps in the preclinical evaluation of this compound would include:

  • Kinase Selectivity Profiling: Assessing the inhibitory activity against a broad panel of kinases to determine its selectivity and potential off-target effects.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity in xenograft models of BRAF V600E-mutant melanoma.

  • Pharmacokinetic and Toxicological Studies: Determining the drug's absorption, distribution, metabolism, excretion (ADME), and safety profile.

This comprehensive approach will be essential to fully elucidate the therapeutic potential of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol as a next-generation therapy for BRAF-mutant cancers.

References

  • Title: Discovery of the BRAF Inhibitor Dabrafenib for the Treatment of B-RAF V600-Mutant Cancers Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: The BRAF V600E-Specific Inhibitor, PLX4032, Blocks Signaling and Induces Apoptosis in Malignant Melanoma Source: Molecular Cancer Therapeutics URL: [Link]

Validation

A Senior Application Scientist's Guide to Cross-Validation of Novel Bioactive Compounds

Introduction: The Imperative for Rigorous Validation in Drug Discovery In the landscape of drug discovery, the path from a promising "hit" to a clinically approved therapeutic is fraught with peril. A significant contrib...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Validation in Drug Discovery

In the landscape of drug discovery, the path from a promising "hit" to a clinically approved therapeutic is fraught with peril. A significant contributor to this high attrition rate is the "reproducibility crisis" that plagues preclinical research.[1][2][3] Landmark studies by researchers at Amgen and Bayer revealed startlingly low rates of reproducibility for published findings, with Amgen researchers only able to confirm the findings in 11% of 53 prominent cancer biology papers.[2][4][5] This lack of rigor not only wastes immense resources—an estimated $28 billion annually in the U.S. on irreproducible preclinical research—but also delays the delivery of potentially life-saving medicines to patients.[1]

The core of this problem often lies in a failure to rigorously validate initial findings. A single positive result in a primary assay is not a confirmed hit; it is merely a starting point. True confidence in a novel bioactive compound is only built through a systematic and multi-pronged approach of cross-validation. This guide provides a framework for researchers, scientists, and drug development professionals to design and execute robust validation strategies, ensuring that only the most promising and reliable candidates advance through the discovery pipeline.

The Validation Triad: A Framework for Confidence

A successful validation campaign can be conceptualized as a triad, with each component designed to answer a fundamental question:

  • Is the primary assay reliable? (Assay Validation)

  • Is the compound's activity real and specific? (Hit Cross-Validation)

  • How does the compound work? (Mechanism of Action Deconvolution)

Only when all three questions are answered with convincing, multi-source data can a compound be considered truly validated.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: The Cross-Validation Workflow.

Part 1: Validating the Foundation - The Primary Assay

Before screening a single compound, the assay itself must be validated. A robust assay ensures that the results are meaningful and reproducible.[6]

Key Quality Metrics

The quality of a high-throughput screening (HTS) assay is not merely determined by the separation of positive and negative controls (Signal-to-Background), but more importantly, by the variability within those controls.[7][8]

  • Z'-Factor (Z-Prime): This is the gold-standard metric for HTS assay quality.[8][9] It incorporates the means and standard deviations of both positive (max signal) and negative (min signal) controls to provide a statistical measure of the separation between them.[9]

    • Z' > 0.5: An excellent assay, suitable for HTS.[10][11]

    • 0 < Z' < 0.5: An acceptable assay, but may require more follow-up.[11]

    • Z' < 0: The assay is not suitable for screening.[9]

The goal is to develop an assay that consistently yields a Z' > 0.5, ensuring a clear window to identify true hits.[12]

MetricFormulaInterpretationShortcoming
Signal-to-Background (S/B) Mean(Signal) / Mean(Background)Measures the dynamic range of the assay.Ignores data variability; can be misleading.[7]
Z'-Factor 1 - [3*(SDSignal + SDBackground) / |MeanSignal - MeanBackground|]A statistical measure of the separation between controls that accounts for variability.[10]The industry standard for HTS assay quality.[8][9]

Part 2: Confirming the Hit - Orthogonal and Counter-Screening Strategies

A "hit" from a primary screen is a compound that shows activity. However, this activity could be an artifact of the assay technology.[13] The purpose of this stage is to eliminate false positives and confirm that the compound's activity is genuine and directed at the biological target of interest.[13][14]

Orthogonal Assays

An orthogonal assay measures the same biological endpoint as the primary screen but uses a fundamentally different detection technology.[14][15] This is the most critical step in ruling out technology-specific artifacts (e.g., compound fluorescence interfering with a fluorescence-based readout).[13]

Example Scenario: Validating a Novel Kinase Inhibitor

  • Primary Assay: A fluorescence-based biochemical assay measures the phosphorylation of a peptide substrate.

  • Orthogonal Assay: A label-free biophysical method like Surface Plasmon Resonance (SPR) is used to directly measure the binding of the compound to the kinase.[13][16] A positive result in both assays provides strong evidence that the compound is a true binder and inhibitor.

dot graph G { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: The Hit Validation Funnel.

Counter-Screening

Counter-screens are used to assess the specificity of the compound. This involves testing the compound against targets that are related to the primary target but should not be affected. This helps to identify promiscuous compounds that bind to many targets non-specifically.

Part 3: Deconvoluting the "How" - Target Engagement and Mechanism of Action

Confirming that a compound binds its target is not enough; it is crucial to demonstrate that it engages the target within a biologically relevant context (i.e., inside a cell) and produces the desired downstream effect.[17]

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that confirms a compound binds to its target in intact cells or tissues.[17][18] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.[17][19]

Detailed Protocol: Microplate-based CETSA

  • Cell Treatment: Seed cells in a multi-well plate. Treat with various concentrations of the test compound or vehicle (e.g., DMSO) for a specified time.

  • Heating Step: Heat the plate in a PCR machine or specialized instrument across a temperature gradient. This step is critical for denaturing unbound proteins.[19]

  • Cell Lysis: Lyse the cells to release their contents.

  • Separation: Centrifuge the plate to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant containing the soluble, non-denatured proteins. Quantify the amount of the target protein remaining using a method like ELISA, Western Blot, or mass spectrometry.[20]

  • Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in compound-treated cells compared to vehicle-treated cells indicates target engagement.[19]

Biophysical Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time quantitative data on the binding kinetics (on-rate, off-rate) and affinity (KD) of a compound to its target protein.[16][21][22]

Experimental Workflow: SPR

  • Immobilization: The purified target protein (ligand) is immobilized onto the surface of a sensor chip.[22]

  • Injection: The compound (analyte) is flowed over the chip surface at various concentrations.

  • Detection: A detector measures changes in the refractive index at the chip surface as the compound binds to and dissociates from the protein.[21] This is recorded in real-time as a sensorgram.[22]

  • Analysis: The resulting sensorgrams are fitted to binding models to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

TechniqueInformation ProvidedContextThroughput
CETSA Target engagement, thermal stability shift (ΔTm)Intact cells, tissues, or lysate[17]Low to Medium
SPR Binding affinity (KD), kinetics (kon, koff)Purified protein (biochemical)Medium to High
ITC Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS)Purified protein (biochemical)Low

Part 4: The In Silico Cross-Check

Computational methods serve as a powerful, cost-effective way to cross-validate experimental findings and generate new hypotheses.[23][24]

  • Molecular Docking: This method predicts the preferred binding pose of a compound within the 3D structure of its target protein.[25] A docking result that correlates with experimental structure-activity relationship (SAR) data provides strong evidence for the proposed binding mode.

  • Target Prediction Models: Based on a compound's chemical structure, algorithms can predict a panel of likely biological targets.[26] This can help identify potential off-targets for counter-screening or even reveal the true target of a compound identified in a phenotypic screen.[26]

Conclusion: Building an Unimpeachable Case

The validation of a novel bioactive compound is not a linear process of ticking boxes. It is an iterative, intellectual exercise in building a robust, evidence-based case for a compound's activity and mechanism. By employing a multi-pronged strategy of orthogonal assays, direct target engagement studies, phenotypic characterization, and in silico analysis, researchers can significantly increase the confidence in their findings. This rigorous approach is our best defense against the reproducibility crisis, ensuring that the time, effort, and resources invested in drug discovery are directed toward compounds with the highest probability of becoming transformative medicines.

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Comparative

A Comparative Guide to the Synthesis of Substituted Pyridinylmethanols: Benchmarking Performance Across Key Routes

Substituted pyridinylmethanols are a cornerstone in modern medicinal chemistry and drug development. Their structural motif is prevalent in a wide array of pharmacologically active compounds, where the pyridine ring can...

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyridinylmethanols are a cornerstone in modern medicinal chemistry and drug development. Their structural motif is prevalent in a wide array of pharmacologically active compounds, where the pyridine ring can engage in crucial biological interactions, and the hydroxyl group provides a handle for further functionalization. The efficient and stereoselective synthesis of these valuable intermediates is, therefore, a subject of paramount importance for researchers and pharmaceutical scientists. This guide provides an in-depth, objective comparison of the most pertinent synthetic routes to substituted pyridinylmethanols, supported by experimental data and field-proven insights to inform your synthetic strategy.

The Grignard Reaction: A Classic Approach to Carbon-Carbon Bond Formation

The addition of a Grignard reagent to a pyridine carboxaldehyde or a pyridyl ketone is a robust and widely utilized method for constructing the pyridinylmethanol scaffold. This organometallic reaction excels in its ability to form a new carbon-carbon bond, allowing for the introduction of a wide variety of substituents.

Mechanism and Rationale

The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the pyridine derivative. The pyridine nitrogen's electron-withdrawing nature can enhance the electrophilicity of the carbonyl carbon, facilitating the reaction. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will be quenched by protic solvents like water.[1]

A notable variation involves the use of pyridine N-oxides, which can be activated by the Grignard reagent, leading to the formation of 2-substituted pyridines after a subsequent rearrangement and elimination step.[2][3][4] This can be a powerful strategy for accessing specific substitution patterns.

Experimental Protocol: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol via Grignard Reaction

Materials:

  • 2-Bromopyridine

  • Magnesium turnings

  • Iodine (crystal)

  • 4-Chlorobenzaldehyde

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • Grignard Reagent Formation: Under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.2 eq.) and a crystal of iodine are placed in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. A small amount of anhydrous ether is added to cover the magnesium. A solution of 2-bromopyridine (1.0 eq.) in anhydrous ether is added dropwise from the dropping funnel. The reaction is initiated, often indicated by a color change and gentle reflux. The remaining 2-bromopyridine solution is then added at a rate that maintains a gentle reflux.

  • Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of 4-chlorobenzaldehyde (1.0 eq.) in anhydrous ether is added dropwise, maintaining the temperature at 0 °C.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired pyridinylmethanol.

Performance and Limitations

The Grignard reaction is a versatile method with generally good yields. However, its performance can be influenced by the steric hindrance of both the Grignard reagent and the pyridine carbonyl compound. A significant limitation is the incompatibility of Grignard reagents with acidic protons, precluding the use of substrates with functional groups such as alcohols, amines, and carboxylic acids unless they are appropriately protected.[1]

Reduction of Pyridine Carbonyl Compounds: A Direct and Efficient Route

The reduction of readily available pyridine carboxaldehydes and ketones is a straightforward and often high-yielding approach to pyridinylmethanols. This method is particularly attractive for its operational simplicity and the commercial availability of a wide range of starting materials. For the synthesis of chiral pyridinylmethanols, asymmetric reduction of pyridyl ketones is a powerful strategy.

Achiral Reduction using Hydride Reagents

Mechanism and Reagent Selection:

The reduction is typically achieved using hydride-donating reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[5][6] These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. LiAlH₄ is a much stronger reducing agent than NaBH₄ and can reduce a wider range of functional groups, including esters and carboxylic acids.[7][8] However, NaBH₄ is a milder and more selective reagent, often preferred for the reduction of aldehydes and ketones in the presence of less reactive functional groups.[7][8] NaBH₄ can be used in protic solvents like methanol or ethanol, whereas LiAlH₄ requires anhydrous conditions.[7]

Experimental Protocol: Sodium Borohydride Reduction of 3-Pyridinecarboxaldehyde

Materials:

  • 3-Pyridinecarboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Water

Procedure:

  • A solution of 3-pyridinecarboxaldehyde (1.0 eq.) in methanol is cooled to 0 °C in an ice bath.

  • Sodium borohydride (1.1 eq.) is added portion-wise, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. Water is added to the residue, and the product is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the pyridinylmethanol.

Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) Reduction

For the synthesis of enantiomerically pure pyridinylmethanols, the asymmetric reduction of prochiral pyridyl ketones is a highly effective strategy. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a cornerstone of this approach.[9]

Mechanism and Stereoselectivity:

The CBS reduction utilizes a catalytic amount of a chiral oxazaborolidine, which coordinates with borane to form a chiral complex. This complex then coordinates to the ketone in a sterically defined manner, directing the hydride delivery from the borane to one face of the carbonyl group, thus achieving high enantioselectivity.[10] The predictability of the stereochemical outcome is a significant advantage of this method.[11] The enantioselectivity is influenced by London dispersion interactions between the substrate and the catalyst.[12]

Experimental Protocol: Asymmetric CBS Reduction of 2-Acetylpyridine

Materials:

  • (R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

  • Borane-dimethyl sulfide complex (BMS) or borane-THF complex

  • 2-Acetylpyridine

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M HCl

Procedure:

  • Under an inert atmosphere, a solution of the CBS catalyst (5-10 mol%) in anhydrous THF is cooled to -20 °C.

  • Borane-dimethyl sulfide complex (1.0 M in THF, 1.0-1.2 eq.) is added dropwise.

  • A solution of 2-acetylpyridine (1.0 eq.) in anhydrous THF is then added slowly over 30 minutes.

  • The reaction is stirred at -20 °C for several hours until completion (monitored by TLC).

  • The reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

  • The mixture is warmed to room temperature and stirred for 30 minutes. The product is then extracted with an organic solvent, and the organic layer is dried, concentrated, and purified by chromatography.

Biocatalytic and Chemoenzymatic Synthesis: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral pyridinylmethanols. Enzymes, particularly alcohol dehydrogenases (ADHs), can catalyze the reduction of pyridyl ketones with exceptional stereoselectivity under mild reaction conditions.[13]

Mechanism and Advantages

Alcohol dehydrogenases utilize a cofactor, typically NADH or NADPH, to deliver a hydride to the carbonyl carbon of the substrate.[14] The enzyme's chiral active site precisely orients the substrate, leading to the formation of a single enantiomer of the alcohol product. The key advantages of biocatalysis include:

  • High Enantioselectivity: Often achieving >99% enantiomeric excess (ee).

  • Mild Reaction Conditions: Reactions are typically run in aqueous media at or near room temperature and neutral pH.

  • Environmental Sustainability: Avoids the use of heavy metals and harsh reagents.

A chemoenzymatic approach combines chemical synthesis with biocatalysis, leveraging the strengths of both to create efficient and stereoselective routes.[15]

Experimental Protocol: Biocatalytic Reduction of a Pyridyl Ketone using an Alcohol Dehydrogenase

Materials:

  • Pyridyl ketone substrate

  • Alcohol dehydrogenase (ADH) preparation (e.g., from Lactobacillus kefir or a recombinant source)

  • Cofactor (NADH or NADPH)

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol and a secondary ADH)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., DMSO, if needed for substrate solubility)

Procedure:

  • In a buffered aqueous solution, the pyridyl ketone substrate is dissolved (an organic co-solvent may be used to aid solubility).

  • The alcohol dehydrogenase, cofactor, and cofactor regeneration system are added.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • The reaction progress is monitored by HPLC or GC.

  • Upon completion, the product is extracted with an organic solvent. The organic layer is then dried, concentrated, and purified.

Performance Comparison of Synthesis Routes

Synthesis Route Typical Yields Enantiomeric Excess (ee) Advantages Disadvantages
Grignard Reaction 60-90%N/A (achiral)Versatile C-C bond formation; wide range of substituents can be introduced.Requires strictly anhydrous conditions; incompatible with acidic functional groups.[1]
Hydride Reduction (NaBH₄) 80-98%N/A (achiral)High yields; mild and selective; compatible with protic solvents.Limited to reduction of aldehydes and ketones.[7]
Asymmetric CBS Reduction 70-95%80->99%High enantioselectivity; predictable stereochemical outcome.[9]Requires anhydrous conditions; catalyst can be expensive.
Biocatalytic Reduction (ADH) 65->99%>95-99%Exceptional enantioselectivity; mild and environmentally friendly conditions.[16]Substrate scope can be enzyme-dependent; may require cofactor regeneration system.
Catalytic Transfer Hydrogenation Good to excellentVariable (can be high with chiral catalysts)Uses readily available hydrogen donors; can be performed under mild conditions.Catalyst screening may be required for optimal results.
Meerwein-Ponndorf-Verley (MPV) Reduction GoodVariable (can be high with chiral ligands)High chemoselectivity; uses inexpensive and environmentally friendly reagents.[17][18]Can be slow; equilibrium reaction may require removal of byproducts.[19]

Visualizing the Synthetic Pathways

Grignard Reaction Workflow

Grignard Reaction Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product Pyridine Aldehyde/Ketone Pyridine Aldehyde/Ketone Nucleophilic Addition Nucleophilic Addition Pyridine Aldehyde/Ketone->Nucleophilic Addition Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX)->Nucleophilic Addition Acidic Work-up Acidic Work-up Nucleophilic Addition->Acidic Work-up Pyridinylmethanol Pyridinylmethanol Acidic Work-up->Pyridinylmethanol

Caption: Workflow for Grignard synthesis of pyridinylmethanol.

Asymmetric Reduction Workflow (CBS Reduction)

Asymmetric Reduction Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product Pyridyl Ketone Pyridyl Ketone Catalytic Asymmetric Reduction Catalytic Asymmetric Reduction Pyridyl Ketone->Catalytic Asymmetric Reduction Borane (BH3) Borane (BH3) Borane (BH3)->Catalytic Asymmetric Reduction Chiral CBS Catalyst Chiral CBS Catalyst Chiral CBS Catalyst->Catalytic Asymmetric Reduction Quenching & Hydrolysis Quenching & Hydrolysis Catalytic Asymmetric Reduction->Quenching & Hydrolysis Chiral Pyridinylmethanol Chiral Pyridinylmethanol Quenching & Hydrolysis->Chiral Pyridinylmethanol

Caption: Asymmetric synthesis of chiral pyridinylmethanol via CBS reduction.

Biocatalytic Reduction Workflow

Biocatalytic Reduction Workflow cluster_start Components cluster_reaction Bioreaction cluster_workup Work-up cluster_product Product Pyridyl Ketone Pyridyl Ketone Enzymatic Reduction Enzymatic Reduction Pyridyl Ketone->Enzymatic Reduction Alcohol Dehydrogenase (ADH) Alcohol Dehydrogenase (ADH) Alcohol Dehydrogenase (ADH)->Enzymatic Reduction Cofactor (NAD(P)H) Cofactor (NAD(P)H) Cofactor (NAD(P)H)->Enzymatic Reduction Cofactor Regeneration System Cofactor Regeneration System Cofactor Regeneration System->Enzymatic Reduction Extraction & Purification Extraction & Purification Enzymatic Reduction->Extraction & Purification Chiral Pyridinylmethanol Chiral Pyridinylmethanol Extraction & Purification->Chiral Pyridinylmethanol

Caption: Biocatalytic synthesis of chiral pyridinylmethanol using ADH.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic route for a substituted pyridinylmethanol is a multifactorial decision that depends on the specific target molecule, the desired stereochemistry, scalability, and available resources.

  • For rapid access to a diverse range of achiral pyridinylmethanols, the Grignard reaction remains a powerful and versatile tool, provided the substrate is compatible with the reaction conditions.

  • The reduction of pyridine carbonyl compounds offers a straightforward and often high-yielding alternative, with the asymmetric CBS reduction standing out as a reliable method for accessing chiral products with high enantiomeric purity.

  • For a green and highly stereoselective approach, biocatalytic reduction using alcohol dehydrogenases is an increasingly attractive option, particularly in an industrial setting where sustainability and optical purity are paramount.

By carefully considering the strengths and limitations of each method, researchers can design and execute a synthetic strategy that is both efficient and effective for the preparation of these crucial pharmaceutical building blocks.

References

  • Andersson, H., et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Available at: [Link]

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Comparative

A Head-to-Head Comparison of the Pharmacokinetic Profiles of Novel Pyridine Derivatives: A Guide for Drug Development Professionals

Introduction: The Pyridine Scaffold and the Imperative of Pharmacokinetic Profiling The pyridine ring is a privileged scaffold in modern medicinal chemistry. As a bioisostere of a phenyl ring, its nitrogen atom introduce...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold and the Imperative of Pharmacokinetic Profiling

The pyridine ring is a privileged scaffold in modern medicinal chemistry. As a bioisostere of a phenyl ring, its nitrogen atom introduces unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the capacity for hydrogen bonding.[1] These attributes have cemented the pyridine motif's role in a multitude of FDA-approved drugs targeting a wide array of diseases, from cancers to central nervous system (CNS) disorders.[2][3] However, the journey from a potent hit compound to a viable drug candidate is fraught with challenges, chief among them being the optimization of its pharmacokinetic (PK) profile. A compound's absorption, distribution, metabolism, and excretion (ADME) properties are the ultimate determinants of its efficacy and safety in vivo.

This guide provides a head-to-head comparison of the pharmacokinetic profiles of distinct classes of novel pyridine derivatives. Moving beyond a simple data dump, we will dissect the structure-pharmacokinetic relationships (SPRs) that govern their in vivo behavior. As your partner in the lab, this document is designed to provide not just data, but actionable insights and robust, field-tested protocols to empower your own drug discovery programs. We will explore the causal links between chemical structure and pharmacokinetic outcomes, grounding our discussion in experimental data and self-validating methodologies.

Comparative Pharmacokinetic Analysis: A Tale of Three Scaffolds

To illustrate the diverse pharmacokinetic profiles achievable with pyridine-based molecules, we will compare representative compounds from three distinct and therapeutically relevant classes: Pyrazolo[3,4-b]pyridine-based JAK inhibitors, Pyrrolopyridine-pyridone MET kinase inhibitors, and fluorinated Pyridine derivatives designed for CNS applications.

Absorption & Bioavailability: Crossing the Intestinal Barrier

Oral bioavailability (F%) is a critical parameter, representing the fraction of an orally administered dose that reaches systemic circulation. It is a function of both absorption and first-pass metabolism. We assess absorption potential using the Caco-2 permeability assay, an in vitro model of the human intestinal epithelium.[4]

A key structural modification that frequently enhances metabolic stability and, consequently, bioavailability is fluorination. The incorporation of fluorine can block sites of metabolism and alter the compound's electronic properties, often leading to improved PK profiles.[5][6]

Table 1: Comparative Oral Bioavailability and Permeability of Representative Pyridine Derivatives

Compound ClassRepresentative CompoundApparent Permeability (Papp A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Oral Bioavailability (F%) in RatReference
Pyrazolo[3,4-b]pyridine Compound 26 (JAK Inhibitor)HighLow (<2)Good[7]
Pyrrolopyridine-pyridone Compound 2 (MET Inhibitor)Moderate to HighLow (<2)Favorable[8]
Fluorinated Pyridine CNS Candidate A HighLow (<2)Excellent[5][6]

Note: Data is synthesized from multiple sources for illustrative comparison. Absolute values can vary based on specific experimental conditions.

Field-Proven Insight: As observed, strategic fluorination in CNS Candidate A can lead to excellent oral bioavailability. The low efflux ratio for all compound classes suggests they are not significant substrates of efflux transporters like P-glycoprotein (P-gp), a common hurdle for intestinal absorption.[9] The high permeability of the pyrazolo[3,4-b]pyridine and fluorinated pyridine derivatives indicates efficient passive diffusion across the intestinal wall.[5][7]

Distribution: Reaching the Target

A drug's distribution is governed by its affinity for plasma proteins and its ability to penetrate tissues. Plasma protein binding (PPB) is a critical parameter; only the unbound fraction of a drug is free to interact with its target and be cleared.[10] High PPB can limit efficacy and complicate dosing. For CNS-active drugs, the ability to cross the blood-brain barrier (BBB) is paramount.

Table 2: Comparative Distribution Profiles of Representative Pyridine Derivatives

Compound ClassRepresentative CompoundPlasma Protein Binding (%) (Human)Volume of Distribution (Vd) in Rat (L/kg)Brain/Plasma Ratio (at Tmax)Reference
Pyrazolo[3,4-b]pyridine Compound 26 (JAK Inhibitor)ModerateModerateNot Applicable[7]
Pyrrolopyridine-pyridone Compound 2 (MET Inhibitor)Moderate to HighModerateNot Applicable[8]
Fluorinated Pyridine CNS Candidate A ModerateHigh>1[5][6]

Field-Proven Insight: The high volume of distribution and a brain/plasma ratio greater than one for the CNS candidate are indicative of successful penetration into the target tissue.[5] The moderate plasma protein binding across the classes is generally favorable, ensuring a sufficient unbound fraction to exert a therapeutic effect.

Metabolism & Clearance: Stability and a Clean Exit

Metabolic stability is a key determinant of a drug's half-life and overall exposure. The in vitro liver microsomal stability assay is a standard method to predict in vivo hepatic clearance.[11] Compounds that are rapidly metabolized will have a short half-life and may require frequent dosing.

Table 3: Comparative Metabolism and Clearance of Representative Pyridine Derivatives

Compound ClassRepresentative CompoundIn Vitro Half-Life (t½) in Human Liver Microsomes (min)In Vivo Clearance (CL) in Rat (mL/min/kg)Major Metabolic PathwaysReference
Pyrazolo[3,4-b]pyridine Compound 26 (JAK Inhibitor)> 60LowOxidation[7]
Pyrrolopyridine-pyridone Compound 2 (MET Inhibitor)> 60LowOxidation[8]
Fluorinated Pyridine CNS Candidate A > 60Low to ModerateOxidation (Blocked by F)[5][6]

Field-Proven Insight: All three classes demonstrate high metabolic stability in human liver microsomes, a desirable trait that often translates to lower clearance and a longer half-life in vivo.[12] The low in vivo clearance values confirm this prediction. For the fluorinated pyridine, the strategic placement of fluorine atoms likely blocks metabolically labile positions, contributing to its robust stability.[6]

Experimental Methodologies: Self-Validating Protocols for Robust PK Data

The trustworthiness of pharmacokinetic data hinges on the quality of the experimental protocols. Below are detailed, step-by-step methodologies for the key assays discussed. These protocols are designed to be self-validating systems, incorporating necessary controls for reliable data generation.

In Vivo Rodent Pharmacokinetic Study

This protocol outlines a standard procedure for determining key PK parameters following oral (PO) and intravenous (IV) administration in mice or rats.

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis P1 Compound Formulation (e.g., in Solutol/Water) P2 Animal Acclimation & Fasting (n=3-4 per time point) A1 Dose Administration (PO gavage or IV injection) P2->A1 S1 Serial Blood Collection (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) A1->S1 S2 Plasma Isolation (Centrifugation) S1->S2 AN1 Sample Preparation (Protein Precipitation) S2->AN1 AN2 LC-MS/MS Quantification AN1->AN2 AN3 Pharmacokinetic Analysis (Non-compartmental) AN2->AN3

Caption: Workflow for a typical in vivo rodent pharmacokinetic study.

Step-by-Step Protocol:

  • Animal Preparation: Acclimate male Sprague-Dawley rats (250-300g) for at least 3 days. Fast animals overnight before dosing, with free access to water.[13]

  • Formulation: Prepare dosing formulations. For oral administration, a common vehicle is 10% Solutol HS 15 in water. For intravenous administration, a solution in 5% dextrose may be used.

  • Administration: Administer the compound via oral gavage (e.g., 10 mg/kg) or tail vein injection (e.g., 2 mg/kg).[14]

  • Blood Sampling: Collect serial blood samples (approx. 200 µL) from the submandibular or saphenous vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).[15]

  • Plasma Processing: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Precipitate plasma proteins by adding acetonitrile (containing an internal standard). Centrifuge and analyze the supernatant using a validated LC-MS/MS method to determine the drug concentration.[16]

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and F%) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s.

G P1 Prepare Reagents (Microsomes, NADPH, Buffer) P2 Pre-incubate Compound with Microsomes (37°C) P1->P2 P3 Initiate Reaction (Add NADPH) P2->P3 P4 Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) P3->P4 P5 Quench Reaction (Add cold Acetonitrile + IS) P4->P5 P6 Centrifuge & Collect Supernatant P5->P6 P7 LC-MS/MS Analysis P6->P7 P8 Calculate t½ and Clint P7->P8

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[11]

  • Initiation: Add the test compound (typically at 1 µM final concentration). After a brief pre-incubation, initiate the metabolic reaction by adding an NADPH-regenerating system.[17]

  • Incubation and Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[2]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[17]

Caco-2 Permeability Assay

This assay predicts intestinal permeability and identifies potential substrates of efflux transporters.

G P1 Seed Caco-2 Cells on Transwell Inserts P2 Culture for 21-25 Days (Monolayer Formation) P1->P2 P3 Verify Monolayer Integrity (TEER Measurement) P2->P3 P4 Add Compound to Donor (Apical or Basolateral) P3->P4 P5 Sample from Receiver Chamber at Time Points P4->P5 P6 LC-MS/MS Analysis P5->P6 P7 Calculate Papp and Efflux Ratio P6->P7

Caption: Workflow for the Caco-2 permeability assay.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on permeable filter supports (e.g., Transwell plates) and culture for 21-25 days to allow differentiation into a polarized monolayer.[18]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[19]

  • Transport Experiment: Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). Add the test compound to the apical (A) side to measure A-to-B transport or the basolateral (B) side for B-to-A transport.[19]

  • Sampling: At various time points, collect samples from the opposite (receiver) chamber.

  • Analysis: Quantify the concentration of the compound in the receiver chamber using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio >2 suggests the compound is a substrate for an efflux transporter.[18]

Plasma Protein Binding (Equilibrium Dialysis)

This assay determines the fraction of a compound bound to plasma proteins.

Step-by-Step Protocol:

  • Device Preparation: Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semi-permeable membrane (MWCO 12-14 kDa).[10]

  • Sample Addition: Add plasma spiked with the test compound (e.g., 2 µM) to one chamber and dialysis buffer (phosphate-buffered saline, pH 7.4) to the other chamber.

  • Equilibration: Seal the unit and incubate at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[20]

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both aliquots by LC-MS/MS. It is crucial to match the matrix of the calibration standards with the samples (plasma and buffer).[20]

  • Calculation: Calculate the percentage of bound drug using the concentrations measured in the plasma and buffer chambers.

Conclusion and Future Directions

The pharmacokinetic profile of a pyridine derivative is a complex interplay of its physicochemical properties, dictated by its unique substitution pattern. As demonstrated, scaffolds like pyrazolo[3,4-b]pyridines and pyrrolopyridine-pyridones can be optimized to achieve favorable drug-like properties, including good oral bioavailability and metabolic stability. Furthermore, strategic modifications, such as fluorination, serve as a powerful tool to fine-tune these parameters, blocking metabolic hotspots and enhancing membrane permeability.[5]

The methodologies presented here provide a robust framework for the head-to-head comparison of novel candidates. By systematically evaluating ADME properties and understanding the underlying structure-pharmacokinetic relationships, drug discovery teams can make more informed decisions, prioritizing compounds with a higher probability of success in clinical development. The continued exploration of novel pyridine scaffolds, guided by these fundamental PK principles, will undoubtedly lead to the next generation of innovative therapeutics.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Huber, K. V. M., et al. (2015). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Methods in Molecular Biology.
  • Wan, H., et al. (2007). High-throughput screening of protein binding by equilibrium dialysis combined with liquid chromatography and mass spectrometry.
  • Creative-Bioarray. Caco2 assay protocol. [Link]

  • Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.
  • ResearchGate. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]

  • Waters Corporation. Determination of Protein Binding by UPLC-MS/MS. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • PubMed Central. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Pyridine Derivatives in Drug Discovery. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Labcorp. (2025). Application of rapid equilibrium dialysis (RED) in the determination of plasma protein binding (PPB) using LC-MS/MS. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Sygnature Discovery. Plasma Protein Binding - Technical Notes. [Link]

  • SlideShare. (2023). Caco 2 Cell Permeability Assay. [Link]

  • PubMed Central. (2014). In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. [Link]

  • PubMed Central. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

  • PubMed Central. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

  • Springer Nature Experiments. (2012). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Bio-protocol. (2014). In vivo pharmacokinetic study in rats. [Link]

  • PubMed Central. (2014). Murine Pharmacokinetic Studies. [Link]

  • PubMed. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. [Link]

  • Bienta. Pharmacokinetics Studies in Mice or Rats. [Link]

  • MDPI. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. [Link]

  • ACS Publications. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. [Link]

  • RSC Publishing. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

  • PubMed. (2008). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. [Link]

  • PubMed Central. (2021). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. [Link]

  • PubMed Central. (2017). Pyridine alkaloids with activity in the central nervous system. [Link]

  • ResearchGate. (2025). Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone. [Link]

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Validation

A Researcher's Guide to Navigating the Labyrinth of Reproducibility: Replicating and Verifying Findings of Published Studies on Similar Compounds

For researchers, scientists, and professionals in the fast-paced world of drug development, the ability to replicate and verify published findings is not merely a procedural step; it is the bedrock of scientific integrit...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the ability to replicate and verify published findings is not merely a procedural step; it is the bedrock of scientific integrity and progress. The "reproducibility crisis" has been a topic of much discussion, with a notable survey in Nature revealing that over 70% of researchers have tried and failed to reproduce another scientist's experiments.[1] This guide is designed to serve as a comprehensive resource for navigating the complexities of replicating and verifying studies on similar chemical compounds, ensuring that your own work stands on a foundation of robust, verifiable data.

This document eschews a rigid template, instead opting for a structure that mirrors the logical flow of a replication project, from initial conception to final data dissemination. We will delve into the "why" behind experimental choices, providing a framework for building self-validating systems into your protocols. Every claim and procedural recommendation is grounded in authoritative sources to ensure the highest level of scientific rigor.

Section 1: The Blueprint for Replication: Strategic Planning and Feasibility

Before embarking on a replication study, a thorough and critical evaluation of the original publication is paramount. This initial phase is not about finding fault but about understanding the nuances of the reported work to anticipate potential challenges and to design a robust replication plan.

Deconstructing the Original Study: A Critical Appraisal

A meticulous review of the published paper is the first and most critical step. Pay close attention to the following aspects:

  • Clarity and Completeness of the Methodology: Are the experimental procedures described in sufficient detail to be precisely replicated?[2] Look for specific parameters such as reaction times, temperatures, concentrations, and the make and model of instruments used. Ambiguities in the methodology are a primary source of irreproducibility.

  • Source and Characterization of Materials: The original study should clearly state the source of all reagents, including cell lines and antibodies.[3] Misidentification or contamination of cell lines is a notorious contributor to irreproducible results.[3] For chemical compounds, the purity and characterization data (e.g., NMR, Mass Spectrometry, HPLC) should be thoroughly reported.

  • Data Analysis and Statistical Methods: Understand the statistical analyses performed and whether they are appropriate for the data presented. Scrutinize the data for signs of selective reporting or inappropriate manipulation.

Sourcing and Validating Key Reagents and Compounds

The integrity of your replication study hinges on the quality of your starting materials.

  • Compound Acquisition: Whenever possible, it is advisable to synthesize the compound in-house to have full control over its purity and characterization.[1] If purchasing from a commercial vendor, insist on a certificate of analysis (CoA) that includes detailed purity data from multiple analytical techniques.[1] Use the compound's CAS number to avoid ambiguity in ordering.[1]

  • Authentication of Biological Materials: All cell lines must be authenticated to confirm their identity and to test for mycoplasma contamination.[3] Resources like the International Cell Line Authentication Committee (ICLAC) database can be used to check for misidentified cell lines.[4] Antibodies should be validated for the specific application in which they will be used, ideally using knockout cell lines as negative controls.[5]

The following workflow diagram illustrates the key decision points in the initial planning phase:

planning_workflow Figure 1: Replication Study Planning Workflow A Critically Appraise Original Publication B Assess Methodological Clarity and Detail A->B C Evaluate Reagent Sourcing and Characterization A->C D Analyze Statistical Methods and Data A->D E Feasibility Assessment: Proceed with Replication? B->E C->E D->E E->B No, seek clarification from original authors E->C No, seek clarification from original authors E->D No, seek clarification from original authors F Synthesize or Procure and Validate Compound E->F Yes H Develop Detailed Replication Protocol F->H G Authenticate Cell Lines and Validate Antibodies G->H

Caption: Replication Study Planning Workflow

Section 2: The Crucible of Verification: Experimental Execution

With a solid plan in place, the focus shifts to the meticulous execution of the experimental protocols. This section provides detailed, step-by-step methodologies for the synthesis, purification, and characterization of a target compound, as well as for conducting biological assays.

Chemical Synthesis and Purification: A Step-by-Step Protocol

Reproducing the synthesis of a published compound requires precision and a deep understanding of the chemical transformations involved. The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a common method for creating carbon-carbon bonds in drug discovery.[6][7]

Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

    • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe. The choice of solvent is critical and should be based on the solubility of the reactants and the reaction temperature.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the temperature specified in the original study (e.g., 80-100 °C).

    • Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and other inorganic byproducts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The choice of eluent is critical for achieving good separation and should be optimized based on TLC analysis.

Troubleshooting Common Synthesis Issues:

Problem Potential Cause Solution
Low or no product formation Inactive catalystEnsure proper inert atmosphere; use a fresh batch of catalyst.
Poor quality reagentsVerify the purity of starting materials.
Incorrect reaction temperatureOptimize the reaction temperature.
Formation of side products Competing reactionsAdjust the stoichiometry of reactants; change the base or solvent.
Decomposition of productReduce the reaction time or temperature.
Analytical Verification: Ensuring Compound Identity and Purity

Thorough analytical characterization is non-negotiable for verifying the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow:

analytical_workflow Figure 2: Analytical Verification Workflow A Crude Product B Purification (e.g., Flash Chromatography) A->B C Purity Assessment (HPLC, LC-MS) B->C C->B Purity < 95% D Structural Elucidation (NMR, HRMS) C->D Purity ≥ 95% E Final Characterized Compound D->E

Caption: Analytical Verification Workflow

Detailed Analytical Protocols:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for purity assessment.[8]

    • Protocol:

      • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

      • Use a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

      • Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance.

      • Calculate the purity based on the relative peak area of the main component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure elucidation.[9][10]

    • Protocol:

      • Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

      • Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a detailed fingerprint of the molecule's structure.

      • For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC are essential to establish connectivity between atoms.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the compound.[12][13]

    • Protocol:

      • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS).

      • Use an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

      • Measure the mass-to-charge ratio (m/z) of the molecular ion with high resolution to determine the exact mass.

Comparative Data Summary:

Analytical Technique Information Obtained Acceptance Criteria (Example)
HPLC Purity (%)≥ 95%
¹H NMR Proton chemical shifts, coupling constants, integrationSpectrum consistent with proposed structure
¹³C NMR Carbon chemical shiftsSpectrum consistent with proposed structure
HRMS Exact massMeasured mass within 5 ppm of calculated mass

Section 3: Biological Validation: A Case Study in the PI3K/AKT/mTOR Pathway

To illustrate the principles of biological replication, we will use the PI3K/AKT/mTOR signaling pathway as a case study. This pathway is frequently dysregulated in cancer and is a common target for drug development.[14][15][16][17][18]

The PI3K/AKT/mTOR Signaling Pathway: A Key Player in Cancer

The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism.[14][16][17] Aberrant activation of this pathway is a hallmark of many cancers, making it an attractive therapeutic target.[15][18]

pi3k_pathway Figure 3: Simplified PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Inhibition

Caption: Simplified PI3K/AKT/mTOR Signaling Pathway

Replicating an In Vitro Assay: Western Blot Analysis of Pathway Modulation

A common experiment to assess the activity of a compound targeting this pathway is to measure the phosphorylation status of key downstream proteins, such as AKT and S6K (a downstream target of mTORC1), using Western blotting.

Protocol: Western Blot Analysis

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells, which have a PIK3CA mutation) in the appropriate growth medium.

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the synthesized compound and a known inhibitor of the pathway (positive control) for a specified period.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Quantify the protein concentration using a standard method, such as the Bradford or BCA assay, to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of AKT (p-AKT) and S6K (p-S6K), as well as antibodies for the total forms of these proteins and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of the phosphorylated proteins to the total protein levels and the loading control.

Comparative Analysis of Expected Results:

Treatment p-AKT Levels p-S6K Levels
Vehicle Control HighHigh
Synthesized Compound Dose-dependent decreaseDose-dependent decrease
Known Inhibitor Significant decreaseSignificant decrease

Section 4: Data Integrity and Dissemination: The Pillars of Trust

The final, and arguably most crucial, phase of a replication study is the transparent and comprehensive reporting of your findings. This is essential for building trust in your work and contributing to the collective scientific knowledge.

Best Practices for Data Documentation and Reporting

Meticulous record-keeping throughout the experimental process is vital.[19] Your lab notebook, whether physical or electronic, should contain a detailed account of every experiment, including:

  • Experimental Protocols: A step-by-step description of the procedures followed.[2]

  • Raw Data: All raw data, including spectra, chromatograms, and images, should be properly labeled and stored.[19][20]

  • Data Analysis: A clear record of how the raw data was processed and analyzed.

When preparing a manuscript for publication, adhere to the reporting guidelines of the target journal. The Royal Society of Chemistry provides excellent guidance on the presentation of experimental data.[21]

Data Visualization: Telling a Clear and Honest Story

Effective data visualization is key to communicating your findings clearly and accurately.[22][23][24]

Guidelines for Data Visualization:

  • Choose the Right Chart Type: Use bar charts for categorical comparisons, line graphs for time-series data, and scatter plots for correlations.

  • Label Axes Clearly: All axes should be clearly labeled with the parameter and units.

  • Use Color Meaningfully: Use color to highlight important data points or to distinguish between different groups, not for purely aesthetic reasons.[23]

  • Provide a Detailed Caption: The figure caption should provide enough information for the reader to understand the figure without referring to the main text.

Data Sharing: Fostering a Culture of Openness

Sharing your data in a public repository is a powerful way to promote transparency and reproducibility.[1][20] Many journals and funding agencies now mandate data sharing.[20]

Recommended Data Repositories for Chemistry:

  • PubChem: A public repository for information on chemical substances and their biological activities.

  • The Cambridge Crystallographic Data Centre (CCDC): For crystallographic data.

  • Generalist repositories: Such as Figshare or Zenodo.

By embracing the principles and practices outlined in this guide, researchers can contribute to a more robust and reliable scientific ecosystem. Replication is not simply about confirming or refuting previous findings; it is a fundamental part of the scientific process that drives innovation and builds a lasting foundation of knowledge.

References

  • Data sharing. The Royal Society of Chemistry. (URL: [Link])

  • Baker, M. (2016). 1,500 scientists lift the lid on reproducibility. Nature, 533(7604), 452–454. (URL: [Link])

  • Kelleher, C., & Wagener, T. (2011). Ten guidelines for effective data visualization in scientific publications. Environmental Modelling & Software, 26(6), 822-827. (URL: [Link])

  • The University of Colorado Cancer Center (UCCC) Best Laboratory Practices for Cell Line and Tissue Sample Authentication to Ensure Valid, Reproducible, and Robust Research. University of Colorado Cancer Center. (URL: [Link])

  • PI3K/AKT/mTOR pathway. Wikipedia. (URL: [Link])

  • Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. EPA. (URL: [Link])

  • Data Sharing in Research: Ethical Policies and Best Practices. AMES. (URL: [Link])

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert opinion on investigational drugs, 27(1), 53–66. (URL: [Link])

  • Principles of Effective Data Visualization. PMC. (URL: [Link])

  • How To: Keep a Lab Notebook. University of Rochester Department of Chemistry. (URL: [Link])

  • Best Practice Guide on Chemical Data Sharing Between Companies. OECD. (URL: [Link])

  • Paplomata, E., & O'Regan, R. (2014). The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers. Therapeutic advances in medical oncology, 6(4), 154–167. (URL: [Link])

  • Standard Synthesis Lab Report Format. (URL: [Link])

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  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PMC. (URL: [Link])

  • Reverse-phase HPLC analysis and purification of small molecules. PubMed. (URL: [Link])

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  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. (URL: [Link])

  • Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. PMC. (URL: [Link])

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  • Video: PI3K/mTOR/AKT Signaling Pathway. JoVE. (URL: [Link])

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. (URL: [Link])

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  • List of reported lead synthetic compounds targeting mTOR, PI3K, and Akt signaling pathway in various skin cancers. ResearchGate. (URL: [Link])

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Comparative

Assessing the therapeutic index of (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol versus existing treatments

A Methodological Guide to Assessing the Therapeutic Index of Novel Pyridoxine Derivatives: A Comparative Framework Disclaimer: This guide uses (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol, a derivative of pyri...

Author: BenchChem Technical Support Team. Date: January 2026

A Methodological Guide to Assessing the Therapeutic Index of Novel Pyridoxine Derivatives: A Comparative Framework

Disclaimer: This guide uses (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol, a derivative of pyridoxine, as a hypothetical Novel Chemical Entity (NCE) to illustrate the process of determining a therapeutic index. As of this writing, there is no publicly available biological, efficacy, or toxicity data for this specific compound. Therefore, this document is not an assessment of this molecule but a methodological framework for researchers, scientists, and drug development professionals.

Introduction: The Imperative of the Therapeutic Index

In the journey from a promising molecule to a life-saving therapy, no metric is more critical than the Therapeutic Index (TI) . The TI provides a quantitative measure of a drug's safety by comparing the dose required to elicit a therapeutic effect with the dose that causes toxicity.[1][2][3] It is the bedrock upon which the risk-benefit assessment of a new drug is built. Formally, it is expressed as a ratio:

TI = TD₅₀ / ED₅₀

Where:

  • TD₅₀ (Median Toxic Dose): The dose at which 50% of a population experiences a specific toxic effect. In preclinical animal studies, the LD₅₀ (Median Lethal Dose) is often used.[4][5]

  • ED₅₀ (Median Effective Dose): The dose that produces the desired therapeutic effect in 50% of a population.[1]

A high TI indicates a wide margin between the effective and toxic doses, suggesting a greater degree of safety.[3] Conversely, drugs with a low or narrow therapeutic index require careful dose monitoring, as small changes in dosage can lead to toxicity.[4][6]

This guide outlines the comprehensive, multi-stage experimental workflow required to determine the TI of a novel compound. We will use the hypothetical NCE, (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol —a protected derivative of pyridoxine (Vitamin B6) we shall term NCE-Pyr —to illustrate this process.[7][8] Given that pyridoxine derivatives have been investigated for their potential as anticancer agents, we will proceed with a hypothetical scenario where NCE-Pyr is evaluated as a treatment for breast cancer, comparing its methodological assessment pathway against a well-established but highly toxic chemotherapeutic, Doxorubicin.[9][10][11]

The Experimental Journey: From In Vitro Screening to In Vivo Validation

The assessment of a therapeutic index is not a single experiment but a phased approach designed to systematically build a profile of a compound's efficacy and safety.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: TI Calculation vitro_start NCE-Pyr Synthesis & Characterization mtt Cytotoxicity Screening (MTT Assay) vitro_start->mtt Test on cell lines ic50 Determine IC₅₀ (Cancer vs. Normal Cells) mtt->ic50 Dose-response data selectivity Calculate Selectivity Index ic50->selectivity Compare IC₅₀ values efficacy Efficacy Model (Xenograft) selectivity->efficacy Go/No-Go Decision toxicity Toxicity Studies (OECD Guidelines) selectivity->toxicity ed50 Determine ED₅₀ (Tumor Inhibition) efficacy->ed50 Measure tumor volume ti_calc Calculate TI (LD₅₀ / ED₅₀) ed50->ti_calc ld50 Determine LD₅₀/TD₅₀ toxicity->ld50 Observe for toxicity ld50->ti_calc comparison Compare with Existing Treatments ti_calc->comparison

Caption: Experimental workflow for determining the Therapeutic Index of an NCE.

Part 1: In Vitro Assessment — Establishing a Selectivity Index

Causality: Before committing to expensive and ethically complex animal studies, it is essential to determine if the NCE exhibits preferential activity against cancer cells. An NCE that is indiscriminately cytotoxic to both healthy and cancerous cells is unlikely to yield a favorable TI. This initial phase provides a critical " go/no-go " decision point.

The primary goal here is to determine the half-maximal inhibitory concentration (IC₅₀) , the concentration of NCE-Pyr required to inhibit the growth of 50% of a cell population. This is assessed in both cancer and non-cancerous cell lines.

Key Experiment: The MTT Assay

The MTT assay is a robust colorimetric method for assessing cell viability.[12][13] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[14][15] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[14]

Experimental Protocol: MTT Assay for IC₅₀ Determination

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) and non-cancerous breast epithelial cells (e.g., MCF-10A) in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of NCE-Pyr in culture medium. Remove the old medium from the cells and add the medium containing various concentrations of NCE-Pyr. Include vehicle-only controls.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[14] During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.[16]

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use non-linear regression to fit a dose-response curve and calculate the IC₅₀ value.

The ratio of the IC₅₀ for non-cancerous cells to the IC₅₀ for cancer cells provides a preliminary Selectivity Index . A higher index suggests greater cancer-specific cytotoxicity.

Part 2: In Vivo Efficacy — Determining the Effective Dose (ED₅₀)

Causality: While in vitro assays are informative, they do not replicate the complex environment of a living organism. In vivo studies are crucial to understand a drug's pharmacokinetics (absorption, distribution, metabolism, excretion) and its actual therapeutic effect on a tumor within a biological system.

Key Experiment: Human Tumor Xenograft Model

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a gold standard for evaluating the efficacy of cancer therapeutics in a preclinical setting.[17][18]

Experimental Protocol: Xenograft Efficacy Study

  • Animal Model: Use immunocompromised mice (e.g., nude or NOD-scid mice) that can accept human cell grafts without rejection.[17][19]

  • Cell Implantation: Subcutaneously inject a suspension of human breast cancer cells (e.g., 1-5 million MCF-7 cells) into the flank or mammary fat pad of each mouse.[17][19]

  • Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into different treatment groups (e.g., vehicle control, reference compound like Doxorubicin, and multiple dose levels of NCE-Pyr). Administer the treatments via a clinically relevant route (e.g., intravenous, oral) on a defined schedule.

  • Monitoring: Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume.[19] Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size. Tumors are then excised and weighed.

  • Data Analysis: Plot the mean tumor volume over time for each group. The ED₅₀ is determined as the dose of NCE-Pyr that results in 50% tumor growth inhibition compared to the vehicle control group.

Part 3: In Vivo Toxicology — Defining the Toxic Dose (TD₅₀/LD₅₀)

Causality: Efficacy is only one half of the equation. A comprehensive toxicological assessment is required to determine the dose at which the NCE causes unacceptable harm. These studies are highly regulated and must follow internationally accepted standards, such as the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[20][21][22]

Key Experiments: Acute and Repeated-Dose Toxicity Studies

  • Acute Oral Toxicity (OECD 423): This study aims to determine the LD₅₀. A single, high dose of NCE-Pyr is administered to a group of rodents. The animals are observed for mortality and clinical signs of toxicity over a 14-day period. The results are used to classify the substance by its toxicity and are crucial for dose-setting in subsequent studies.[21]

  • Repeated-Dose 28-Day Oral Toxicity Study (OECD 407): This study provides information on the potential health hazards from repeated exposure. Rodents are administered daily doses of NCE-Pyr for 28 days. Throughout the study, animals are closely monitored for signs of toxicity, changes in body weight, and food/water consumption. At the end of the study, blood samples are collected for hematology and clinical chemistry analysis, and a full necropsy and histopathological examination of organs are performed.[21] This allows for the identification of target organs of toxicity and the determination of a No-Observed-Adverse-Effect Level (NOAEL) and the TD₅₀ for specific toxic effects.

Data Synthesis and Comparative Analysis

With the data from these three experimental phases, the therapeutic index can be calculated and compared.

TI_Concept cluster_0 Therapeutic Index (TI) = TD₅₀ / ED₅₀ Therapeutic Therapeutic Effect Toxic Toxic Effect Dose Dose Response Response Dose->Response Dose-Response Curves ED50_point TD50_point ED50_label ED₅₀ TD50_label TD₅₀ Therapeutic_Curve->ED50_point Toxic_Curve->TD50_point Window Therapeutic Window Window_start->Window_end

Caption: Conceptual diagram of the Therapeutic Index and Therapeutic Window.

The table below illustrates the goal of the experimental workflow: to populate the data for the NCE and compare it to an existing standard.

Parameter NCE-Pyr (Hypothetical Data to be Generated) Doxorubicin (Literature Values for Comparison) Significance
IC₅₀ (MCF-7) To be determined via MTT assay~10-100 nMMeasures in vitro potency
IC₅₀ (MCF-10A) To be determined via MTT assayOften in a similar range to cancer cellsMeasures toxicity to normal cells
Selectivity Index IC₅₀ (Normal) / IC₅₀ (Cancer)Often low (<10)Predicts potential for off-target toxicity
ED₅₀ (Mouse Xenograft) To be determined via in vivo efficacy study~1-5 mg/kgMeasures in vivo therapeutic dose
LD₅₀ (Mouse) To be determined via acute toxicity study~15-25 mg/kg (IV)Measures in vivo lethal dose
Calculated TI (LD₅₀/ED₅₀) Primary Outcome of this Guide ~3-10 Key measure of drug safety

Interpretation: Many conventional chemotherapies, like Doxorubicin, are highly effective but have a low TI, meaning their effective dose is close to their toxic dose.[6] The primary goal in developing a new anticancer agent like NCE-Pyr would be to demonstrate either superior efficacy at a similar toxicity (improving the ED₅₀) or, more ideally, similar efficacy with significantly lower toxicity (improving the TD₅₀/LD₅₀), resulting in a much higher Therapeutic Index. A higher TI for NCE-Pyr would represent a significant advance, promising a wider margin of safety and a better quality of life for patients.

Conclusion

The assessment of the therapeutic index is a rigorous, evidence-based process that forms the cornerstone of modern drug development. While (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol currently exists as a chemical entity with unknown biological potential, the framework detailed here provides the exact roadmap that would be necessary to evaluate its therapeutic promise. By systematically progressing from in vitro selectivity screens to in vivo efficacy and toxicity models, researchers can build a comprehensive safety and efficacy profile. Only by generating this robust dataset can a novel compound transition from a laboratory curiosity to a potential therapeutic agent with a well-defined and clinically acceptable therapeutic index.

References

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Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol for (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methanol

Comprehensive Disposal Protocol for (2,2,8-trimethyl-4H-[1][2]dioxino[4,5-c]pyridin-5-yl)methanol This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (2,2,8-trimethyl-4H-[1][2]dio...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Disposal Protocol for (2,2,8-trimethyl-4H-[1][2]dioxino[4,5-c]pyridin-5-yl)methanol

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (2,2,8-trimethyl-4H-[1][2]dioxino[4,5-c]pyridin-5-yl)methanol (CAS No: 1136-52-3). As laboratory professionals, our responsibility extends beyond the bench to ensure that all chemical waste is managed in a manner that protects ourselves, our colleagues, and the environment. This protocol is designed to integrate seamlessly into your laboratory's Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[3][4]

Hazard Assessment & The Precautionary Principle

Direct, comprehensive toxicological data for (2,2,8-trimethyl-4H-[1][2]dioxino[4,5-c]pyridin-5-yl)methanol is not extensively available in public literature.[5] Therefore, a prudent approach grounded in the precautionary principle is mandatory. We must infer potential hazards based on its structural similarity to related compounds, namely pyridinemethanol derivatives.

  • Structural Analogs: Compounds like 2-Pyridinemethanol are known skin and strong eye irritants that are harmful upon ingestion.[6][7] Other pyridine derivatives are also classified as skin, eye, and respiratory irritants.[8][9]

  • Regulatory Context: Lacking specific data, this compound must be treated as a hazardous chemical under OSHA's Laboratory Standard (29 CFR 1910.1450).[10] All waste generated must be managed according to the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][11]

Based on this analysis, we will operate under the assumption that this compound is, at a minimum:

  • A skin and eye irritant.

  • Harmful if swallowed or inhaled.

  • Potentially harmful to aquatic life with long-lasting effects.[5]

Chemical & Physical Data Summary
PropertyValueSource
CAS Number 1136-52-3[2][12][13]
Molecular Formula C₁₁H₁₅NO₃[2][13]
Molecular Weight ~209.25 g/mol [2][12][13]
Appearance Solid[2]
Synonyms alpha4,3-O-Isopropylidene Pyridoxine[2][13]
Inferred Hazards Skin/Eye Irritant, Harmful if Swallowed/Inhaled[6][7][9]

Core Disposal Workflow: From Bench to Final Disposition

This workflow ensures compliance and safety at every stage. The cardinal rule is that under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer drain .[14][15]

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in pure form or as waste, ensure you are wearing:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Characterization and Segregation

All forms of waste containing (2,2,8-trimethyl-4H-[1][2]dioxino[4,5-c]pyridin-5-yl)methanol must be classified as hazardous chemical waste .

  • Solid Waste: Collect pure compound, contaminated weigh boats, and contaminated consumables (e.g., paper towels, gloves) for disposal.

  • Liquid Waste: Collect all solutions containing the compound. Do not mix with aqueous, non-hazardous waste streams.[16]

  • Segregation: This waste stream should be kept separate from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent unintended reactions.[14]

Step 3: Containerization and Labeling

Proper containment is critical to prevent leaks and ensure clear communication of hazards.[1]

  • Select a Compatible Container: Use a clean, sealable container made of glass or high-density polyethylene (HDPE). Ensure the container is in good condition with no cracks or leaks.

  • Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must, at a minimum, include:

    • The words "HAZARDOUS WASTE "[17]

    • The full chemical name: (2,2,8-trimethyl-4H-[1][2]dioxino[4,5-c]pyridin-5-yl)methanol

    • An indication of the hazards (e.g., "Irritant," "Toxic")[17]

    • The accumulation start date (only to be filled out when the container is moved to a central accumulation area).

Step 4: On-Site Storage (Satellite Accumulation Area)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA).[14]

  • Location: The SAA must be at or near the point of waste generation and under the direct supervision of laboratory personnel.[14][18]

  • Container Management: Keep the waste container tightly sealed except when actively adding waste.[1]

  • Volume Limits: A single SAA is limited to accumulating 55 gallons of hazardous waste. Once a container is full, it must be moved to your institution's central accumulation area within three days.[14][15]

Step 5: Final Disposition via Institutional EHS

The final and only acceptable disposal route is through your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste broker.[11][17]

  • Schedule a Pickup: Once your waste container is full or you no longer need to accumulate this waste stream, contact your EHS office to arrange for pickup.

  • Documentation: Complete any necessary waste manifest or pickup request forms provided by EHS.

  • Disposal Method: The EHS vendor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration.[17]

Spill and Decontamination Procedures

Accidents require immediate and correct action.

  • Minor Spill (Solid or Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical spill kit absorbent).

    • Carefully sweep or collect the absorbed material into a designated hazardous waste container.

    • Wipe the area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

    • All cleanup materials must be disposed of as hazardous waste.

  • Decontamination of Glassware:

    • Rinse glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

    • This initial rinsate must be collected as hazardous waste .[16]

    • After the initial rinse, glassware can typically be washed using standard laboratory procedures. For acutely hazardous materials, a triple rinse is required, with all rinsate collected as hazardous waste.[16]

Visualized Disposal Workflow

The following diagram outlines the decision-making process for handling (2,2,8-trimethyl-4H-[1][2]dioxino[4,5-c]pyridin-5-yl)methanol waste.

G cluster_0 cluster_1 Contingency cluster_2 Waste Accumulation cluster_3 Final Disposal start Start: Use of (2,2,8-trimethyl-4H-[1,3]dioxino [4,5-c]pyridin-5-yl)methanol gen_waste Generate Waste (Solid, Liquid, or Contaminated PPE) start->gen_waste spill Spill Occurs? gen_waste->spill collect_waste Collect in Labeled, Compatible Hazardous Waste Container gen_waste->collect_waste spill_proc Follow Spill Cleanup Protocol spill->spill_proc Yes spill->collect_waste No spill_proc->collect_waste store_saa Store Container in Satellite Accumulation Area (SAA) collect_waste->store_saa full Container Full or Waste Stream No Longer Needed? store_saa->full full->store_saa No contact_ehs Contact Institutional EHS for Waste Pickup full->contact_ehs Yes end Waste Transferred to Licensed Vendor for Proper Disposal (Incineration) contact_ehs->end

Caption: Decision workflow for the disposal of (2,2,8-trimethyl-4H-[1][2]dioxino[4,5-c]pyridin-5-yl)methanol.

References

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  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

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